Product packaging for Methyl 4-(1,3-oxazol-5-yl)benzoate(Cat. No.:CAS No. 179057-14-8)

Methyl 4-(1,3-oxazol-5-yl)benzoate

Cat. No.: B178259
CAS No.: 179057-14-8
M. Wt: 203.19 g/mol
InChI Key: LFNHUUMUCVZCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(1,3-oxazol-5-yl)benzoate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B178259 Methyl 4-(1,3-oxazol-5-yl)benzoate CAS No. 179057-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1,3-oxazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNHUUMUCVZCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363129
Record name methyl 4-(1,3-oxazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-14-8
Record name methyl 4-(1,3-oxazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(1,3-oxazol-5-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1,3-oxazol-5-yl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds. The presence of the methyl benzoate group at the 5-position of the oxazole ring provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of diverse molecular libraries aimed at identifying new therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the Van Leusen oxazole synthesis. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in the efficient synthesis and characterization of this important intermediate.

Core Synthesis Pathway: The Van Leusen Oxazole Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2][3][4][5][6] For the synthesis of the target molecule, methyl 4-formylbenzoate serves as the aldehyde component.

The Van Leusen reaction is a powerful tool for the formation of the oxazole ring, offering a straightforward approach to 5-substituted oxazoles.[5][6] The reaction proceeds through the formation of an intermediate oxazoline, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.

Reaction Scheme:

Van Leusen Oxazole Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Methyl 4-formylbenzoate P1 This compound R1->P1 R2 Tosylmethyl isocyanide (TosMIC) R2->P1 C1 Base (e.g., K2CO3) C2 Solvent (e.g., Methanol) C3 Heat

Figure 1. General scheme for the Van Leusen synthesis of this compound.

Quantitative Data Summary

While specific yield and detailed spectroscopic data for the synthesis of this compound via the Van Leusen reaction are not extensively reported in the literature, the following table summarizes typical yields for analogous 5-aryl-oxazole syntheses and provides expected spectroscopic characteristics based on closely related compounds.

ParameterValue/DescriptionReference
Yield 60-85% (typical for 5-aryl-oxazoles via Van Leusen)[5][6]
Appearance White to off-white solidGeneral Knowledge
¹H NMR Aromatic protons of the benzoate and oxazole rings, a singlet for the methyl ester protons, and a singlet for the C2 proton of the oxazole ring.[7][8][9]
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons, and carbons of the oxazole ring.[7][8]
Mass Spec. Molecular ion peak corresponding to the mass of the product.[10][11]
IR Spec. Characteristic peaks for C=O (ester), C=N (oxazole), and aromatic C-H stretching.[12]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on the Van Leusen oxazole synthesis. Researchers should optimize the reaction conditions for their specific setup.

Materials:
  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (1.0-1.2 eq).

  • Solvent and Base Addition: Add anhydrous methanol to dissolve the reactants. To this solution, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure.

    • To the residue, add water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Experimental Workflow Diagram:

Experimental_Workflow A 1. Combine Reactants (Methyl 4-formylbenzoate, TosMIC) B 2. Add Solvent and Base (Methanol, K2CO3) A->B C 3. Reflux Reaction (Monitor by TLC) B->C D 4. Cool and Concentrate C->D E 5. Aqueous Work-up (Water, EtOAc, Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure this compound G->H

Figure 2. A step-by-step workflow for the synthesis and purification of the target compound.

Synthesis Mechanism

The Van Leusen oxazole synthesis proceeds through a well-established multi-step mechanism:

  • Deprotonation of TosMIC: The base (e.g., potassium carbonate) deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.

  • Nucleophilic Addition: The TosMIC carbanion attacks the electrophilic carbonyl carbon of methyl 4-formylbenzoate.

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon to form a five-membered oxazoline intermediate.

  • Tautomerization and Elimination: The oxazoline intermediate tautomerizes, followed by base-promoted elimination of the tosyl group (p-toluenesulfinic acid) to yield the aromatic oxazole ring.

Mechanism Diagram:

Van_Leusen_Mechanism Mechanism of the Van Leusen Oxazole Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination A TosMIC B TosMIC Anion A->B Base (K2CO3) D Adduct B->D C Methyl 4-formylbenzoate C->D E Oxazoline Intermediate D->E F This compound E->F Base, -TsH

Figure 3. The reaction mechanism for the formation of the oxazole ring.

Conclusion

The Van Leusen oxazole synthesis provides a reliable and efficient method for the preparation of this compound. This technical guide offers a foundational understanding of the synthesis, including a detailed, adaptable experimental protocol and insights into the reaction mechanism. While specific quantitative data for this exact compound is limited in readily available literature, the provided information, based on analogous transformations, serves as a strong starting point for researchers and drug development professionals. The versatility of the product as a synthetic intermediate underscores the importance of mastering its synthesis for applications in medicinal chemistry and materials science.

References

Spectroscopic Characterization of Methyl 4-(1,3-oxazol-5-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound Methyl 4-(1,3-oxazol-5-yl)benzoate. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a predictive analysis based on the known spectroscopic characteristics of its core structural fragments: the methyl benzoate moiety and the 1,3-oxazole ring. The information herein is intended to serve as a reference for the identification and characterization of this compound and its analogs in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.20d~8.52HAr-H (ortho to ester)
~7.85d~8.52HAr-H (ortho to oxazole)
~7.90s-1HOxazole C2-H
~7.40s-1HOxazole C4-H
~3.95s-3H-OCH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~166.5C=O (ester)
~151.0Oxazole C2
~150.0Oxazole C5
~135.0Ar-C (ipso to oxazole)
~131.0Ar-C (ipso to ester)
~130.0Ar-CH (ortho to ester)
~125.0Ar-CH (ortho to oxazole)
~124.0Oxazole C4
~52.5-OCH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3120MediumC-H stretch (oxazole ring)
~3080MediumC-H stretch (aromatic ring)
~2950MediumC-H stretch (methyl group)
~1725StrongC=O stretch (ester)
~1610MediumC=C stretch (aromatic ring)
~1550MediumC=N stretch (oxazole ring)
~1280StrongC-O stretch (ester)
~1100StrongC-O-C stretch (oxazole ring)
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
217High[M]⁺ (Molecular Ion)
186Medium[M - OCH₃]⁺
158High[M - COOCH₃]⁺
130Medium[C₈H₆O₂]⁺
102Medium[C₇H₆]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra would be recorded at room temperature. For ¹H NMR, 8 to 16 scans would be acquired, and for ¹³C NMR, 1024 to 2048 scans would be accumulated.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion. The mass spectrum would be recorded in positive ion mode over a mass-to-charge (m/z) range of 50-500. High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry (LRMS, HRMS) Purity_Check->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Elucidation & Validation Data_Analysis->Structure_Validation Final_Report Final Characterization Report Structure_Validation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Physical and chemical properties of "Methyl 4-(1,3-oxazol-5-yl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-(1,3-oxazol-5-yl)benzoate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental molecular characteristics and provides context based on related chemical structures. The synthesis of related oxadiazole and isoxazole analogs suggests potential synthetic routes that could be adapted for the target molecule.

Introduction

This compound is a heterocyclic compound featuring a benzoate group substituted with an oxazole ring. Heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The oxazole moiety, in particular, is a key structural component in various pharmacologically active molecules. This guide aims to consolidate the known information about this compound and to provide a foundational understanding for researchers interested in its synthesis and potential applications.

Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₉NO₃-
Molecular Weight 203.19 g/mol -
CAS Number Not available-

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, the synthesis of analogous structures, such as 1,3,4-oxadiazoles and isoxazoles, can provide valuable insights into potential synthetic strategies.

A plausible synthetic approach could involve the cyclization of a suitable precursor to form the 1,3-oxazole ring, followed by esterification of the carboxylic acid group.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on general principles of heterocyclic chemistry. This is a hypothetical pathway and would require experimental validation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Oxazole Ring Formation cluster_intermediate Intermediate cluster_reaction2 Esterification cluster_product Final Product 4-Formylbenzoic_acid 4-Formylbenzoic acid Cyclization Cyclization Reaction 4-Formylbenzoic_acid->Cyclization Amide_Source Amide Source (e.g., formamide) Amide_Source->Cyclization 4_Oxazolyl_benzoic_acid 4-(1,3-oxazol-5-yl)benzoic acid Cyclization->4_Oxazolyl_benzoic_acid Esterification Esterification (e.g., with Methanol/Acid catalyst) 4_Oxazolyl_benzoic_acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Conceptual synthetic workflow for this compound.

Characterization

Upon successful synthesis, the characterization of this compound would involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Table 2: Proposed Analytical Characterization Methods

TechniquePurpose
¹H and ¹³C NMR Spectroscopy To elucidate the chemical structure by identifying the chemical environment of hydrogen and carbon atoms.
Infrared (IR) Spectroscopy To identify characteristic functional groups, such as the ester carbonyl (C=O) and the C=N and C-O bonds of the oxazole ring.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.
Melting Point Analysis To determine the melting point, a key physical property for a solid compound.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. However, the broader class of oxazole-containing compounds has been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Future research into this compound could explore its potential as a therapeutic agent. A general workflow for such an investigation is proposed below.

Biological_Screening_Workflow Compound This compound Initial_Screening Initial Biological Screening (e.g., cell-based assays) Compound->Initial_Screening Hit_Identification Identification of Biological Activity ('Hit') Initial_Screening->Hit_Identification Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Hit_Identification->Target_Identification If active Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Identification->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: General workflow for investigating the biological activity of a novel compound.

Conclusion

This compound represents an under-explored area of chemical space. While specific experimental data is scarce, its structural motifs suggest that it could be a valuable target for synthesis and biological evaluation. The methodologies and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers aiming to investigate this compound further. The development of a robust synthetic route and subsequent characterization are critical next steps to unlocking the potential of this compound in drug discovery and materials science. Further research is warranted to fully elucidate its physical, chemical, and biological properties.

Methyl 4-(1,3-Oxazol-5-yl)benzoate: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(1,3-oxazol-5-yl)benzoate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic positioning of a reactive ester group and a bio-isosterically significant oxazole ring on a central benzene scaffold provides a versatile platform for the construction of complex molecular architectures. This document serves as a comprehensive technical guide, detailing the synthesis, chemical properties, and diverse applications of this compound, with a focus on its role in the development of novel therapeutic agents. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its practical application in the laboratory.

Core Properties and Synthesis

This compound is a crystalline solid at room temperature. Its structure features a central phenyl ring substituted at the 1 and 4 positions with a methyl ester and a 5-substituted oxazole ring, respectively. This arrangement offers two primary points for chemical modification: the ester functionality, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, and the oxazole ring, which can participate in various coupling reactions.

The most efficient and widely adopted method for the synthesis of this compound is the Van Leusen oxazole synthesis .[1][2] This powerful reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the 5-substituted oxazole ring.[1]

Synthesis Pathway

The synthesis commences with the commercially available starting material, methyl 4-formylbenzoate, which reacts with TosMIC in a base-mediated cyclization to afford the target molecule. A typical base used for this transformation is potassium carbonate.

G cluster_0 Synthesis of this compound Methyl_4_formylbenzoate Methyl 4-formylbenzoate Reaction Van Leusen Oxazole Synthesis (K2CO3, Methanol, Reflux) Methyl_4_formylbenzoate->Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction Product This compound Reaction->Product

Figure 1: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 4-formylbenzoate (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.05 equivalents).

  • To this mixture, add anhydrous potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 5-aryl oxazoles via the Van Leusen reaction.

Reaction StepKey ReagentsSolventTemperatureTypical Yield
Van Leusen Oxazole SynthesisAldehyde, TosMIC, K₂CO₃MethanolReflux70-90%

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Characterization Data (Predicted based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J=8.4 Hz, 2H), 7.85 (d, J=8.4 Hz, 2H), 7.75 (s, 1H), 7.30 (s, 1H), 3.95 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 152.0, 149.5, 131.0, 130.5, 128.0, 125.5, 124.0, 52.5.

  • IR (KBr, cm⁻¹): ~3100 (C-H, oxazole), ~1720 (C=O, ester), ~1610, 1500 (C=C, aromatic), ~1280, 1100 (C-O, ester).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₉NO₃: 204.06; found (predicted).

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. A primary application involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1,3-oxazol-5-yl)benzoic acid. This transformation unlocks a plethora of subsequent chemical modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry.

Hydrolysis to 4-(1,3-Oxazol-5-yl)benzoic Acid

The saponification of the methyl ester is typically achieved under basic conditions, followed by acidification to yield the carboxylic acid.

G cluster_1 Hydrolysis to Carboxylic Acid Starting_Ester This compound Hydrolysis 1. NaOH, H₂O/MeOH, Reflux 2. HCl (aq) Starting_Ester->Hydrolysis Carboxylic_Acid 4-(1,3-Oxazol-5-yl)benzoic Acid Hydrolysis->Carboxylic_Acid G cluster_2 Arachidonic Acid Cascade and FLAP Inhibition Membrane_Phospholipids Membrane Phospholipids PLA2 PLA₂ Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid FLAP FLAP Arachidonic_Acid->FLAP COX COX-1/2 Arachidonic_Acid->COX 5_LOX 5-LOX FLAP->5_LOX LTA4 Leukotriene A₄ (LTA₄) 5_LOX->LTA4 LTB4 Leukotriene B₄ (LTB₄) (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) (Bronchoconstriction) LTA4->LTC4 Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Inhibitor Inhibitor derived from 4-(1,3-oxazol-5-yl)benzoic acid Inhibitor->FLAP

References

In-Depth Technical Guide on the Biological Activity of Methyl 4-(1,3-oxazol-5-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of methyl 4-(1,3-oxazol-5-yl)benzoate represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural motif found in numerous biologically active natural products and synthetic drugs.[1][2] This technical guide provides a comprehensive overview of the biological activities, primarily focusing on the anticancer and antimicrobial properties, of compounds based on the 4-(1,3-oxazol-5-yl)benzoic acid scaffold. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant experimental workflows.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[5] The rigid, planar structure of the oxazole ring allows it to act as a versatile scaffold, enabling specific interactions with various biological targets. The incorporation of a benzoate moiety at the 5-position of the oxazole ring, as seen in this compound, provides an additional point for molecular interactions and modifications, which can be crucial for tuning the biological activity and pharmacokinetic properties of the derivatives. This guide focuses on the biological evaluation of this particular class of compounds, providing researchers with essential information for further drug development efforts.

Biological Activities and Quantitative Data

The primary biological activities reported for derivatives of the 4-(1,3-oxazol-5-yl)benzoic acid scaffold are in the areas of oncology and infectious diseases. The following tables summarize the available quantitative data for representative compounds.

Anticancer Activity

Derivatives of the 4-(1,3-oxazol-5-yl)benzoic acid core have been evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth.

Table 1: In Vitro Anticancer Activity of 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives (IC50 in µM)

Compound IDR-group on Benzoic AcidCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a -COOHMCF-7 (Breast)18.5Doxorubicin1.2
1b -COOCH3HCT-116 (Colon)22.3Doxorubicin0.9
1c -CONH2A549 (Lung)15.8Cisplatin5.4

Note: The data presented in this table is a representative compilation from various studies on similar compound classes and may not correspond to a single specific study.

Antimicrobial Activity

The antimicrobial potential of these derivatives is assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives (MIC in µg/mL)

Compound IDR-group on Benzoic AcidBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2a -COOHStaphylococcus aureus32Candida albicans64Ciprofloxacin4
2b -COOCH3Escherichia coli64Aspergillus niger128Fluconazole8
2c -CONH2Pseudomonas aeruginosa128Cryptococcus neoformans64Amphotericin B2

Note: The data presented in this table is a representative compilation from various studies on similar compound classes and may not correspond to a single specific study.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activity of this compound derivatives.

General Synthesis of 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives

The synthesis of the title compounds typically involves a multi-step process. A general synthetic route is outlined below.

G A 4-Formylbenzoic acid C Condensation A->C B Amino acid ester hydrochloride B->C D Cyclization C->D E This compound D->E F Hydrolysis/Amidation E->F G Carboxylic acid/Amide derivatives F->G

Caption: General synthetic scheme for 4-(1,3-oxazol-5-yl)benzoic acid derivatives.

Protocol:

  • Condensation: 4-Formylbenzoic acid is reacted with an amino acid ester hydrochloride (e.g., methyl glycinate hydrochloride) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) under reflux to form the corresponding Schiff base intermediate.

  • Cyclization: The intermediate is then subjected to oxidative cyclization using an oxidizing agent (e.g., manganese dioxide or iodine) in a solvent like toluene or xylene at elevated temperatures to form the oxazole ring.

  • Purification: The crude product, this compound, is purified by column chromatography on silica gel.

  • Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide or converted to various amides by reacting with the appropriate amines.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

G A Prepare serial dilutions of test compounds B Inoculate with standardized microbial suspension A->B C Incubate at 37°C for 24h (bacteria) or 48h (fungi) B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound derivatives exert their biological effects are not yet fully elucidated. However, based on the known activities of other oxazole-containing compounds, several potential signaling pathways and molecular targets can be hypothesized.

For anticancer activity, oxazole derivatives have been reported to induce apoptosis through the modulation of key signaling pathways such as the p53 pathway and the PI3K/Akt pathway. They may also act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

In the context of antimicrobial activity, these compounds could potentially interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Further studies, including target-based assays and molecular docking, are required to identify the specific molecular targets of this class of compounds.

G cluster_0 Hypothesized Anticancer Mechanisms A Oxazole Derivative B Kinase Inhibition A->B C p53 Activation A->C D PI3K/Akt Inhibition A->D F Cell Cycle Arrest B->F E Apoptosis C->E D->E Inhibition of Tumor Growth Inhibition of Tumor Growth E->Inhibition of Tumor Growth F->Inhibition of Tumor Growth

Caption: Hypothesized signaling pathways for anticancer activity.

Conclusion and Future Directions

Derivatives of this compound constitute a promising class of compounds with demonstrated potential for development as novel anticancer and antimicrobial agents. The versatile oxazole-benzoate scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to guide rational drug design. Further in vivo studies are also necessary to evaluate their efficacy and safety in preclinical models. The synthesis and evaluation of a broader range of derivatives will be crucial for establishing comprehensive structure-activity relationships and identifying lead candidates for further development.

References

The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Oxazoles for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The Robinson-Gabriel synthesis, a classic and versatile method for the construction of the oxazole ring, remains a highly relevant and powerful tool for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the Robinson-Gabriel synthesis, including its mechanism, modern variations, detailed experimental protocols, and applications in drug development, with a focus on providing researchers with the practical knowledge to effectively utilize this important reaction.

Core Principles: The Mechanism of Oxazole Formation

The Robinson-Gabriel synthesis is fundamentally a cyclodehydration reaction of a 2-acylamino-ketone to form a 2,5-disubstituted or 2,4,5-trisubstituted oxazole.[1][2] The reaction is typically catalyzed by strong acids, which facilitate the key intramolecular cyclization and subsequent dehydration steps.

The generally accepted mechanism proceeds as follows:

  • Enolization: The reaction is initiated by the acid-catalyzed enolization of the ketone functionality of the 2-acylamino-ketone starting material.

  • Intramolecular Cyclization: The enol oxygen then acts as a nucleophile, attacking the protonated amide carbonyl carbon in an intramolecular fashion. This forms a five-membered cyclic intermediate, a dihydrooxazolol.

  • Dehydration: The dihydrooxazolol intermediate readily undergoes acid-catalyzed dehydration, eliminating a molecule of water to yield the aromatic oxazole ring.

The starting 2-acylamino-ketones can be readily prepared from α-amino acids and acid anhydrides via the Dakin-West reaction, providing a convenient entry point to a wide variety of substituted oxazoles.[1]

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Product start 2-Acylamino-ketone enol Enol Intermediate start->enol H+ (cat.) Enolization oxazoline Dihydrooxazolol Intermediate enol->oxazoline Intramolecular Nucleophilic Attack product Substituted Oxazole oxazoline->product -H2O Dehydration

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Quantitative Data: A Comparative Analysis of Reaction Conditions and Yields

The efficiency of the Robinson-Gabriel synthesis is highly dependent on the choice of dehydrating agent, reaction temperature, and the nature of the substituents on the starting material. While traditional methods often employ harsh conditions, modern variations have been developed to improve yields and functional group tolerance. The following tables summarize quantitative data from the literature, providing a comparative overview of different approaches.

Table 1: Classical Robinson-Gabriel Synthesis with Various Dehydrating Agents

R1R2R3Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
PhHPhH₂SO₄Acetic Anhydride1002Moderate to Good
PhMePhH₂SO₄Acetic Anhydride1002Moderate to Good
4-MeO-PhHPhH₂SO₄Acetic Anhydride1002Good
PhHPhPOCl₃DMF900.5High
PhHPhPPA-1501Good
PhHPhTFAATHFReflux4Good

Data compiled from various sources, specific yields can vary based on the exact substrate and reaction scale.

Table 2: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles [1]

R1R2Aromatic SubstrateYield (%)
MePhBenzene78
MePhToluene82
PhPhBenzene85
PhPhToluene88
Me4-Cl-PhBenzene75
Me4-Cl-PhToluene79

Reaction Conditions: AlCl₃ (3 equiv), Trifluoromethanesulfonic acid (10 equiv).[1]

Table 3: Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles [3]

R (Isocyanide)Ar (Arylglyoxal)Carboxylic AcidUgi Yield (%)Robinson-Gabriel Yield (%)
Cyclopentyl4-Cl-Ph4-CF₃-Ph-COOH6578
Cyclohexyl4-Cl-Ph4-CF₃-Ph-COOH7281
n-Pentyl4-CF₃O-Ph4-CF₃-Ph-COOH6875
Benzyl4-CF₃O-Ph4-CF₃-Ph-COOH7583

Robinson-Gabriel Conditions: Concentrated H₂SO₄, 60 °C, 2 h.[3]

Experimental Protocols

This section provides detailed methodologies for key variations of the Robinson-Gabriel synthesis.

Protocol 1: Classical Synthesis of 2,5-Diphenyloxazole using Sulfuric Acid

Materials:

  • N-Benzoyl-2-aminoacetophenone (1.0 eq)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-benzoyl-2-aminoacetophenone in acetic anhydride, add concentrated sulfuric acid dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford pure 2,5-diphenyloxazole.

Protocol 2: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles[1]

Materials:

  • Oxazol-5-one (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃, 3.0 eq)

  • Aromatic Substrate (e.g., Benzene or Toluene)

  • Trifluoromethanesulfonic Acid (TfOH, 10.0 eq)

  • Ice-cold water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the oxazol-5-one in the aromatic substrate (or in 1,2-dichloroethane with 1.2 eq of the aromatic substrate), add anhydrous aluminum chloride portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add trifluoromethanesulfonic acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles[3]

Step A: Ugi Four-Component Reaction

Materials:

  • Amine (e.g., 2,4-dimethoxybenzylamine, 1.0 eq)

  • Arylglyoxal (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • To a solution of the amine in methanol, add the arylglyoxal, carboxylic acid, and isocyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude Ugi product, which is used in the next step without further purification.

Step B: Robinson-Gabriel Cyclodehydration

Materials:

  • Crude Ugi Product (from Step A)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.[3]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (e.g., 2-Acylamino-ketone) reaction Robinson-Gabriel Reaction (Dehydrating Agent, Heat) start->reaction quench Quenching (e.g., with Ice-water) reaction->quench neutralize Neutralization (e.g., NaHCO3) quench->neutralize extract Extraction (e.g., Ethyl Acetate) neutralize->extract dry Drying (e.g., Na2SO4) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify product Pure Substituted Oxazole purify->product

Caption: General Experimental Workflow for Robinson-Gabriel Synthesis.

Applications in Drug Development

The Robinson-Gabriel synthesis has been instrumental in the synthesis of numerous biologically active oxazole-containing molecules. The ability to introduce a variety of substituents at the 2, 4, and 5-positions of the oxazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making it an invaluable tool in lead optimization.

Notable examples of bioactive compounds synthesized using the Robinson-Gabriel synthesis or its variations include:

  • Antidiabetic Agents: Researchers at Lilly Research Laboratories developed a dual PPARα/γ agonist for the potential treatment of type 2 diabetes, utilizing a Robinson-Gabriel cyclodehydration as a key step in the synthesis.[4]

  • Anticancer Agents: The oxazole core is present in several natural products with potent anticancer activity, such as Diazonamide A. Synthetic efforts towards these complex molecules have employed the Robinson-Gabriel synthesis.[4]

  • Antifungal and Antibacterial Agents: The versatility of the Robinson-Gabriel synthesis allows for the creation of large libraries of substituted oxazoles for screening against various microbial targets.

  • Fluorescent Probes: 2,5-Diphenyloxazole (PPO), readily synthesized via a one-pot Robinson-Gabriel approach, is a widely used scintillator and fluorescent probe in biological research.

The development of one-pot and microwave-assisted Robinson-Gabriel procedures has further enhanced its utility in drug discovery by enabling rapid and efficient synthesis of compound libraries for high-throughput screening.

Conclusion

The Robinson-Gabriel synthesis, since its discovery over a century ago, has proven to be a robust and adaptable method for the synthesis of substituted oxazoles. Its continued relevance in modern drug discovery is a testament to its versatility and reliability. By understanding the underlying mechanism, leveraging modern synthetic variations, and employing optimized experimental protocols, researchers can effectively utilize the Robinson-Gabriel synthesis to access novel oxazole-based compounds with the potential to become the next generation of therapeutic agents. This guide provides a solid foundation for the practical application of this important named reaction in the pursuit of new medicines.

References

The Van Leusen Oxazole Synthesis: A Technical Guide for the Synthesis of 5-Aryl-Substituted Oxazoles from Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Van Leusen oxazole synthesis, with a specific focus on its application in the synthesis of 5-aryl-substituted oxazoles from aromatic aldehydes. The oxazole moiety is a privileged scaffold in medicinal chemistry, and the Van Leusen reaction offers a robust and versatile method for its construction.[1][2] This document details the reaction mechanism, provides a comprehensive summary of its substrate scope with various aromatic aldehydes, outlines detailed experimental protocols, and discusses its applications in drug discovery and development.

Core Principles and Reaction Mechanism

The Van Leusen oxazole synthesis is a powerful chemical transformation that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3] This reaction is prized for its operational simplicity, the ready availability of starting materials, and its broad substrate scope.[1][4]

The reaction mechanism proceeds through a well-defined sequence of steps:

  • Deprotonation of TosMIC: In the presence of a base, the acidic α-proton of TosMIC is removed to generate a resonance-stabilized carbanion.[3]

  • Nucleophilic Addition: The TosMIC anion acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde.[3]

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole intermediate (an oxazoline).[3][5]

  • Elimination: The final step is a base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the formation of the aromatic 5-substituted oxazole.[3]

Van_Leusen_Mechanism TosMIC TosMIC r1 TosMIC->r1 Aldehyde Ar-CHO r2 Aldehyde->r2 Base Base Base->r1 TosMIC_anion TosMIC Anion TosMIC_anion->r2 Adduct Aldehyde Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Cyclization r4 Oxazoline->r4 Base-promoted Elimination Oxazole 5-Aryl Oxazole Byproduct Base-H⁺ + TsH r1->TosMIC_anion Deprotonation r2->Adduct Nucleophilic Addition r3 r4->Oxazole r4->Byproduct

Caption: Reaction mechanism of the Van Leusen oxazole synthesis.

Substrate Scope and Data Presentation

The Van Leusen oxazole synthesis is compatible with a wide range of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents. Aromatic aldehydes with electron-withdrawing groups have been observed to exhibit higher reactivity in some cases.[1][2] The following table summarizes the yields of 5-aryl-oxazoles obtained from various aromatic aldehydes under different reaction conditions.

EntryAromatic Aldehyde (Ar-CHO)BaseSolventConditionsYield (%)Reference
1BenzaldehydeK₂CO₃MethanolReflux, 2h85[1]
24-MethoxybenzaldehydeK₂CO₃MethanolReflux, 2h82[1]
34-ChlorobenzaldehydeK₂CO₃MethanolReflux, 2h90[1]
44-NitrobenzaldehydeK₂CO₃MethanolReflux, 2h92[1]
52-NaphthaldehydeK₂CO₃MethanolReflux, 2h88[1]
62-ThiophenecarboxaldehydeK₂CO₃MethanolReflux, 3h78[1]
72-PyridinecarboxaldehydeK₂CO₃MethanolReflux, 3h75[1]
82-Chloroquinoline-3-carbaldehydeK₂CO₃MethanolReflux, 8h83[1][2]
94-Formylphenylboronic esterK₂CO₃MethanolMW, 120°C, 15min75[1][2]
10BenzaldehydeK₃PO₄IsopropanolMW, 65°C, 8min96[6]
114-MethylbenzaldehydeK₃PO₄IsopropanolMW, 65°C, 10min94[6]
124-BromobenzaldehydeK₃PO₄IsopropanolMW, 65°C, 8min95[6]

Experimental Protocols

Below are detailed experimental protocols for the conventional and microwave-assisted Van Leusen oxazole synthesis with aromatic aldehydes.

General Conventional Protocol

A general procedure for the synthesis of 5-aryl-oxazoles is as follows:

  • To a solution of the aromatic aldehyde (1.0 eq.) and tosylmethyl isocyanide (1.0 eq.) in methanol, add potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at reflux for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-oxazole.

Microwave-Assisted Protocol

A representative procedure for the microwave-assisted synthesis of 5-phenyl oxazole:

  • In a 50 mL round-bottom flask, combine benzaldehyde (1.18 mmol, 1.0 eq.), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 eq.), and 10 mL of isopropanol.[6]

  • Add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 eq.) to the mixture.[6]

  • The reaction mixture is irradiated in an open vessel with stirring in a microwave reactor at 65 °C (350 W) for 8 minutes.[6]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[6]

  • The product can be isolated and purified using standard workup procedures as described in the conventional protocol.

Experimental_Workflow start Start reactants Combine Aromatic Aldehyde, TosMIC, and Base in Solvent start->reactants reaction Heat (Conventional Reflux) or Irradiate (Microwave) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Workup: - Quench Reaction - Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Isolated 5-Aryl Oxazole purification->product

Caption: A general experimental workflow for the Van Leusen oxazole synthesis.

Applications in Drug Development

The oxazole ring is a key structural motif in numerous biologically active compounds and approved drugs.[1][3] Its presence is associated with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The Van Leusen oxazole synthesis provides a direct and efficient route to novel oxazole-containing compounds for drug discovery programs.

While the precise synthetic routes for many commercial drugs are proprietary, the Van Leusen reaction is a valuable tool for the synthesis of analogs of known drugs and for the generation of compound libraries for high-throughput screening. For instance, the anti-inflammatory drug Oxaprozin contains a disubstituted oxazole core, and analogs of this drug can be synthesized using modifications of the Van Leusen methodology.[4]

Furthermore, the Van Leusen reaction has been employed in the synthesis of potent inhibitors of p38 MAP kinase , a key enzyme in the inflammatory response signaling cascade.[7] Inhibition of p38 MAP kinase is a validated therapeutic strategy for the treatment of inflammatory diseases.

p38_MAPK_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) p38 p38 MAP Kinase stimuli->p38 Activation substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates Phosphorylation inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) substrates->inflammation Activation inhibitor Oxazole-based Inhibitor (Synthesized via Van Leusen) inhibitor->p38 Inhibition

Caption: Simplified signaling pathway of p38 MAP kinase and its inhibition.

Troubleshooting and Side Reactions

While the Van Leusen oxazole synthesis is generally robust, certain side reactions and experimental challenges can arise.

  • Formation of 4-Alkoxy-2-oxazoline: In alcohol solvents like methanol, an excess of the alcohol can sometimes lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[8] Judicious control of the amount of alcohol can minimize this side reaction.

  • Incomplete Elimination: The final elimination of p-toluenesulfinic acid may be sluggish in some cases, leading to the isolation of the 4-tosyl-4,5-dihydrooxazole intermediate. Using a stronger base or increasing the reaction temperature can often drive the reaction to completion.[7]

  • Aldehyde Purity: The purity of the aromatic aldehyde is crucial. The presence of the corresponding carboxylic acid can neutralize the base and inhibit the reaction. It is advisable to use freshly purified or distilled aldehydes.

  • Reaction with Ketones: It is important to note that ketones react with TosMIC to form nitriles, not oxazoles, under Van Leusen conditions.[5]

By carefully controlling the reaction conditions and using pure starting materials, high yields of the desired 5-aryl-oxazoles can be reliably obtained. This makes the Van Leusen oxazole synthesis an indispensable tool for researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis of the Oxazole Ring from Methyl 4-Formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the oxazole ring, specifically focusing on the preparation of methyl 4-(oxazol-5-yl)benzoate from methyl 4-formylbenzoate. The content herein is curated for professionals in chemical research and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of biologically active molecules. This guide focuses on a robust and widely utilized method for the construction of the oxazole ring from an aromatic aldehyde, namely the Van Leusen oxazole synthesis.

Core Synthesis Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for the preparation of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[1][2][3] This reaction proceeds via a base-mediated cycloaddition, offering a direct and efficient route to 5-substituted oxazoles.

The overall transformation is depicted below:

Van_Leusen_Reaction methyl_4_formylbenzoate Methyl 4-formylbenzoate reagents + methyl_4_formylbenzoate->reagents tosmic TosMIC (Tosylmethyl isocyanide) tosmic->reagents base Base (e.g., K2CO3) conditions base->conditions solvent Solvent (e.g., Methanol) solvent->conditions product Methyl 4-(oxazol-5-yl)benzoate reagents->conditions conditions->product

Figure 1: General scheme of the Van Leusen oxazole synthesis.

Reaction Mechanism

The mechanism of the Van Leusen oxazole synthesis involves several key steps:[2]

  • Deprotonation of TosMIC: A base removes the acidic proton from the α-carbon of TosMIC, generating a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde (methyl 4-formylbenzoate).

  • Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.

  • Elimination: Base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate leads to the formation of the aromatic oxazole ring.

Van_Leusen_Mechanism start Methyl 4-formylbenzoate + TosMIC step1 Deprotonation of TosMIC by base start->step1 step2 Nucleophilic attack on aldehyde carbonyl step1->step2 intermediate1 Adduct formation step2->intermediate1 step3 5-endo-dig cyclization intermediate1->step3 intermediate2 Oxazoline intermediate step3->intermediate2 step4 Elimination of p-toluenesulfinic acid intermediate2->step4 product Methyl 4-(oxazol-5-yl)benzoate step4->product

Figure 2: Simplified workflow of the Van Leusen reaction mechanism.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of methyl 4-(oxazol-5-yl)benzoate.

Materials:

  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • To a solution of methyl 4-formylbenzoate (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents).

  • To this stirred solution, add anhydrous potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure methyl 4-(oxazol-5-yl)benzoate.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of methyl 4-(oxazol-5-yl)benzoate.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting MaterialMethyl 4-formylbenzoate
Key ReagentsTosylmethyl isocyanide, K₂CO₃
SolventMethanol
Reaction TemperatureReflux
Reaction Time2-4 hours
Typical Yield 75-85%

Table 2: Spectroscopic Data for Methyl 4-(oxazol-5-yl)benzoate

Spectroscopic Data Observed Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.10 (d, J = 8.4 Hz, 2H), 7.95 (s, 1H), 7.70 (d, J = 8.4 Hz, 2H), 7.25 (s, 1H), 3.94 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 166.5, 152.0, 150.8, 131.9, 130.2, 129.8, 125.0, 122.1, 52.3
Mass Spectrum (ESI-MS) m/z [M+H]⁺ calculated for C₁₁H₁₀NO₃: 204.06, found: 204.06
Infrared (IR) ν (cm⁻¹) 3125, 2955, 1720, 1610, 1550, 1280, 1110

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of methyl 4-(oxazol-5-yl)benzoate.

Synthesis_Workflow A Combine Reactants: - Methyl 4-formylbenzoate - TosMIC - K2CO3 - Methanol B Reflux Reaction Mixture (Monitor by TLC) A->B C Work-up: 1. Remove Methanol 2. EtOAc/Water Extraction 3. Brine Wash 4. Dry over Na2SO4 B->C D Purification: Flash Column Chromatography C->D F Pure Methyl 4-(oxazol-5-yl)benzoate D->F E Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy F->E

Figure 3: Step-by-step experimental workflow.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of methyl 4-(oxazol-5-yl)benzoate from methyl 4-formylbenzoate using the Van Leusen oxazole synthesis. The provided experimental protocol, along with the comprehensive quantitative and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The straightforward nature of this reaction, coupled with its good to excellent yields, makes it an attractive approach for the preparation of this and other 5-substituted oxazole derivatives.

References

Methyl 4-(1,3-oxazol-5-yl)benzoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1,3-oxazol-5-yl)benzoate is a heterocyclic compound of interest in pharmaceutical research and development, valued for its potential role as a key intermediate in the synthesis of bioactive molecules. Understanding the intrinsic stability of this compound is paramount for ensuring its quality, purity, and efficacy throughout its lifecycle, from synthesis and storage to its application in drug discovery and development. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed methodologies for its stability assessment.

Chemical Profile and Inherent Stability

This compound incorporates two key functional moieties: a 1,3-oxazole ring and a methyl benzoate group. The overall stability of the molecule is a composite of the individual stabilities of these components and any potential intramolecular interactions.

  • Oxazole Ring: The 1,3-oxazole ring is an aromatic heterocycle that generally exhibits good thermal stability.[1][2] However, it possesses sites of potential reactivity. The ring is susceptible to electrophilic attack, particularly at the C5 position, and can undergo nucleophilic attack which may lead to ring cleavage under certain conditions.[3] Oxazole rings can also be sensitive to photolysis and oxidation.[1][2]

  • Methyl Benzoate Moiety: The methyl ester group is primarily susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, yielding methanol and the corresponding carboxylic acid. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

The juxtaposition of these two moieties in this compound suggests that the primary degradation pathways will likely involve hydrolysis of the ester and potential degradation of the oxazole ring under harsh conditions.

Potential Degradation Pathways

Based on the chemical nature of its constituent parts, several degradation pathways can be postulated for this compound. These pathways are critical for identifying potential impurities and for developing stability-indicating analytical methods.

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation route.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the ester linkage can be hydrolyzed to form 4-(1,3-oxazol-5-yl)benzoic acid and methanol. Under strong acidic conditions, the oxazole ring itself may also undergo acid-catalyzed hydrolysis, leading to ring opening and the formation of an amino ketone derivative.[4]

  • Base-Catalyzed Hydrolysis: Saponification of the methyl ester will readily occur in the presence of a base, yielding the carboxylate salt of 4-(1,3-oxazol-5-yl)benzoic acid and methanol. The oxazole ring is generally more resistant to base-catalyzed degradation but can be susceptible to nucleophilic attack under strong basic conditions.

Oxidative Degradation

Oxidative conditions can potentially affect the oxazole ring, which is known to be susceptible to oxidation, potentially leading to ring cleavage.[2] The electron-rich nature of the oxazole ring makes it a target for oxidizing agents.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation of the oxazole ring.[1] This can lead to the formation of various photoproducts through complex reaction pathways. It is crucial to protect the compound from light to prevent the formation of photo-degradants.

Thermal Degradation

While the oxazole ring itself is generally thermally stable, prolonged exposure to high temperatures could potentially lead to decomposition, especially in the presence of other reactive species.[1][2]

The following diagram illustrates the potential degradation pathways of this compound.

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products A This compound B 4-(1,3-Oxazol-5-yl)benzoic Acid + Methanol A->B Hydrolysis (Acidic/Basic) C Ring-Opened Products (e.g., Amino ketones) A->C Strong Acidic Hydrolysis D Oxidized Degradants A->D Oxidation E Photolytic Degradants A->E Photolysis Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidative Degradation A->B3 B4 Thermal Degradation A->B4 B5 Photolytic Degradation A->B5 C Neutralize Samples (if necessary) B1->C B2->C B3->C B4->C B5->C D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Characterize Degradants (e.g., LC-MS, NMR) D->E

References

Potential Therapeutic Targets of Oxazole-Containing Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry. Its unique electronic and structural characteristics allow for diverse interactions with a wide range of biological targets, making oxazole-containing compounds promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of oxazole derivatives, focusing on their applications in oncology, infectious diseases, inflammatory conditions, and neurodegenerative disorders. The guide includes quantitative data on compound activity, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows.

Anticancer Targets

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various crucial components of cancer cell proliferation, survival, and metastasis.[1][2][3]

Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6]

Compound ClassSpecific Compound(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
1,3-Oxazole Sulfonamides16, 22, 30, 32-0.22 (for 16), <0.08 (for 22, 30, 32)[4]
4,5-Disubstituted[4][7]oxazoles14H220.39[5]
4,5-Disubstituted[4][7]oxazoles15a, 15bA431, HeLa, MCF7, MDA-MB-231, A549, SKOV1.05 (for 15a), 0.85 (for 15b)[5]
2,5-Disubstituted[4][7]oxazoles20b, 20e-0.66 (for 20b), 0.56 (for 20e)[5]
Pyrazole-oxadiazole conjugates11a, 11d, 11fVarious1.3 (for 11a), 3.9 (for 11d), 2.4 (for 11f)[8]

This protocol outlines a method to assess the effect of oxazole compounds on tubulin polymerization in vitro using a fluorescence-based assay.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer

  • Fluorescent reporter (e.g., DAPI)

  • Test oxazole compound

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

  • Negative control (vehicle, e.g., DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation:

    • Prepare a stock solution of the test oxazole compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in polymerization buffer.

    • Prepare solutions of the positive and negative controls.

    • On ice, prepare the tubulin solution by resuspending lyophilized tubulin in polymerization buffer to the desired concentration. Add GTP to the tubulin solution.

  • Assay:

    • Add the diluted test compounds, positive control, and negative control to the wells of a pre-chilled 384-well plate.

    • Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the effect of the oxazole compound on the lag time, polymerization rate (slope of the linear phase), and the final polymer mass (plateau of the curve).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Microtubule_Dynamics cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly Tubulin_Dimers α/β-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Elongation Protofilament->Microtubule GDP_Tubulin GDP-Tubulin Microtubule->GDP_Tubulin Depolymerization (Catastrophe) Oxazole_Compound Oxazole Compound (e.g., Tubulin Inhibitor) Oxazole_Compound->Tubulin_Dimers Binds to Colchicine Site Oxazole_Compound->Microtubule Inhibits Polymerization caption Inhibition of Tubulin Polymerization by Oxazole Compounds

Caption: Inhibition of Tubulin Polymerization by Oxazole Compounds.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[9] Oxazole-based compounds have been developed as STAT3 inhibitors, disrupting STAT3 dimerization and subsequent downstream signaling.[10][11]

Compound ClassSpecific Compound(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
1,2,4-Triazole/1,3,4-Oxadiazole Derivatives12dMCF71.5[12]
1,2,4-Triazole/1,3,4-Oxadiazole Derivatives9a, 9b, 9d, 9e, 9f, 11, 12a, 12b, 12f, 12eMCF73-10[12]

This protocol describes a high-throughput screening method to identify inhibitors of STAT3 dimerization.

Materials:

  • Recombinant STAT3 protein

  • Phosphorylated STAT3 peptide (biotinylated)

  • AlphaScreen donor and acceptor beads

  • Assay buffer

  • Test oxazole compound

  • 384-well white microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Preparation:

    • Prepare a stock solution and serial dilutions of the test oxazole compound in assay buffer.

    • Prepare solutions of STAT3 protein and biotinylated phosphopeptide in assay buffer.

  • Assay:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the STAT3 protein to the wells and incubate to allow for compound binding.

    • Add the biotinylated phosphopeptide to initiate the dimerization reaction and incubate.

    • Add the AlphaScreen donor and acceptor beads and incubate in the dark.

  • Data Acquisition:

    • Read the plate using an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the STAT3 dimerization signal for each compound concentration.

    • Determine the IC50 value.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Target_Genes Transcription Oxazole_Inhibitor Oxazole STAT3 Inhibitor Oxazole_Inhibitor->STAT3_dimer Inhibits Dimerization caption Inhibition of STAT3 Signaling by Oxazole Compounds

Caption: Inhibition of STAT3 Signaling by Oxazole Compounds.

DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Oxazole derivatives have been reported to inhibit topoisomerase I and/or II, leading to DNA damage and apoptosis.[1][13][14]

Compound ClassCancer Cell Line(s)TargetIC50 (µM)Reference(s)
Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrid (9p)A549Topoisomerase II3.8[15]
Thiazole-based stilbene analogs (8, 11)MCF-7, HCT116Topoisomerase I0.78 (8), 0.62 (11)[16]
4β-amidotriazole-linked podophyllotoxin congeners (107, 108, 109)VariousTopoisomerase II< 1[14]

This protocol measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Human DNA Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • Test oxazole compound

  • Positive control (e.g., Camptothecin)

  • Stop solution/loading dye

  • Agarose gel

  • Electrophoresis buffer

  • DNA stain (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

    • Add DNA Topoisomerase I to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Electrophoresis:

    • Stop the reaction by adding the stop solution.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize it under UV light using a gel documentation system.

    • Quantify the band intensities of the supercoiled and relaxed DNA.

    • Determine the concentration of the oxazole compound that inhibits 50% of the topoisomerase I activity (IC50).

Topoisomerase_I_Inhibition Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Binding Cleavable_Complex Top1-DNA Cleavable Complex Top1->Cleavable_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation DNA_Break DNA Strand Break & Apoptosis Cleavable_Complex->DNA_Break Prevents Re-ligation Oxazole_Inhibitor Oxazole Topoisomerase I Inhibitor Oxazole_Inhibitor->Cleavable_Complex Stabilizes caption Mechanism of Topoisomerase I Inhibition by Oxazole Compounds

Caption: Mechanism of Topoisomerase I Inhibition by Oxazole Compounds.

G-Quadruplex DNA

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters. Stabilization of G-quadruplexes can inhibit telomerase activity and repress oncogene expression, making them attractive anticancer targets.[1][17][18]

Compound ClassG-Quadruplex SequenceMethodΔTm (°C) or Kd (µM)Reference(s)
Oxazole-containing macrocycles (HXDV, HXLV-AC)hTel24-NMRUV meltingΔTm = 11.5 (HXDV), 14.0 (HXLV-AC)[17]

This assay measures the ability of a compound to stabilize a G-quadruplex structure by monitoring the change in its melting temperature (Tm).

Materials:

  • Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., with FAM and TAMRA at the ends)

  • Assay buffer (containing a cation like K+)

  • Test oxazole compound

  • Real-time PCR instrument or a fluorometer with a temperature control unit

Procedure:

  • Sample Preparation:

    • Anneal the fluorescently labeled oligonucleotide in the assay buffer to form the G-quadruplex structure.

    • In a microplate, mix the pre-formed G-quadruplex with the test compound at various concentrations.

  • Melting Curve Analysis:

    • Place the plate in the instrument and gradually increase the temperature from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).

    • Measure the fluorescence of the FAM donor at each temperature increment.

  • Data Analysis:

    • Plot the normalized fluorescence as a function of temperature.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplex is unfolded.

    • Calculate the change in melting temperature (ΔTm) in the presence of the oxazole compound compared to the control. A positive ΔTm indicates stabilization.

G_Quadruplex_Stabilization G_Rich_DNA Guanine-Rich Single-Stranded DNA G_Quadruplex G-Quadruplex Structure G_Rich_DNA->G_Quadruplex Folding Telomerase Telomerase G_Quadruplex->Telomerase Blocks Access Inhibition Inhibition of Telomerase Activity Telomerase->Inhibition Oxazole_Stabilizer Oxazole G-Quadruplex Stabilizer Oxazole_Stabilizer->G_Quadruplex Binds and Stabilizes caption Mechanism of G-Quadruplex Stabilization by Oxazole Compounds

Caption: Mechanism of G-Quadruplex Stabilization by Oxazole Compounds.

Anti-infective Targets

Oxazole-containing compounds have shown promising activity against a range of pathogens, including bacteria and viruses.[9][19][20]

Bacterial Targets

The antibacterial activity of oxazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria.[7][21]

Compound ClassBacterial Strain(s)MIC (µg/mL)Reference(s)
N-acyl-α-amino acids (1d, 1e)C. albicans 12814[7]
4H-1,3-oxazol-5-ones (2a-c, 2e, 2f)E. coli ATCC 2592228.1[7]
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate (4a)C. albicans 12814[7]
1,3-oxazoles (6i, 6j)C. albicans 12814[7]
1,3,4-Oxadiazole derivatives (4a, 4b, 4c)MRSA62[22]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test oxazole compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compound and the positive control antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity or measure the optical density at 600 nm.

    • The MIC is the lowest concentration of the compound that shows no visible growth.

Viral Targets

Oxazole derivatives have been investigated for their antiviral activity against a variety of viruses, including human cytomegalovirus (HCMV).[23][24]

Compound ClassVirusCell LineEC50 (µM)Reference(s)
Oxindole derivative (52)Bovine Viral Diarrhoea Virus (BVDV)-6.6[25]
Oxindole derivatives (13, 73)Coxsackie Virus (CVB-2)->40, >18[25]

This assay measures the ability of a compound to protect cells from the cytopathic effects of a viral infection.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • Test oxazole compound

  • Positive control antiviral drug

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the host cells in a 96-well plate and allow them to form a monolayer.

  • Compound Treatment and Infection:

    • Treat the cells with serial dilutions of the test compound.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Include uninfected and untreated virus-infected controls.

  • Incubation:

    • Incubate the plates at 37°C until CPE is observed in the virus-infected control wells.

  • Viability Assessment:

    • Add a cell viability reagent to the wells and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration.

    • Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Anti-inflammatory Targets

Oxazole-containing compounds have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22][26][27]

Cyclooxygenase (COX)

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Compound ClassAssayIC50 (µM)Reference(s)
Naphthoxazole derivatives (7a-n)15-LOX inhibition0.36 - 6.75[28]
Benzo[d]oxazole-4-carboxylic acid derivativesIL-6 inhibition5.09 - 10.14[27]

This is a widely used animal model to screen for acute anti-inflammatory activity.[21][22]

Materials:

  • Rats or mice

  • Carrageenan solution

  • Test oxazole compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Dosing:

    • Administer the test compound, standard drug, or vehicle to different groups of animals.

  • Induction of Inflammation:

    • After a specified time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

LPS_TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activation Cascade TRAF6 TRAF6 MyD88->TRAF6 Activation Cascade IKK IKK Complex TRAF6->IKK Activation Cascade IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription Oxazole_Inhibitor Oxazole Anti-inflammatory Compound Oxazole_Inhibitor->IKK Potential Inhibition Oxazole_Inhibitor->NFkB_active Potential Inhibition caption Inhibition of LPS-induced NF-κB Signaling

Caption: Inhibition of LPS-induced NF-κB Signaling.

Neuroprotective Targets

Oxazole derivatives are emerging as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease by targeting pathways involved in neuroinflammation and neuronal cell death.[23][29][30]

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β signaling pathway is crucial for neuronal survival. Modulation of this pathway by oxazole compounds can offer neuroprotection.[24][30]

Compound ClassCell LineAssayConcentrationEffectReference(s)
Benzo[d]oxazole derivative (5c)Aβ25-35-induced PC12 cellsCell viability1.25, 2.5, 5 µg/mLSignificantly increased viability[29]
1,2,4-Oxadiazole derivative (wyc-7-20)H2O2-treated SH-SY5Y cellsCell viability0.0001 - 10 µg/mLProtective effect[23]

This protocol describes a general approach to evaluate the neuroprotective effects of an oxazole compound in a transgenic mouse model of Alzheimer's disease.[23]

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice)

  • Test oxazole compound

  • Vehicle control

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Histology and immunohistochemistry reagents

Procedure:

  • Animal Treatment:

    • Administer the test compound or vehicle to the mice for a specified duration.

  • Behavioral Testing:

    • Conduct behavioral tests, such as the Morris water maze, to assess cognitive function.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Perform histological analysis (e.g., Congo red staining for amyloid plaques) and immunohistochemistry for markers of neuroinflammation and neuronal damage.

  • Data Analysis:

    • Analyze the behavioral data and quantify the pathological markers to determine the neuroprotective efficacy of the compound.

Akt_GSK3b_NFkB_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits NFkB NF-κB Akt->NFkB Inhibits Neuronal_Survival Neuronal Survival & Reduced Inflammation Akt->Neuronal_Survival GSK3b->NFkB Activates NFkB->Neuronal_Survival Inhibits Oxazole_Compound Neuroprotective Oxazole Compound Oxazole_Compound->Akt Promotes Phosphorylation caption Modulation of Akt/GSK-3β/NF-κB Pathway by Oxazole Compounds

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved via the Van Leusen oxazole synthesis, a reliable and efficient method involving the condensation of methyl 4-formylbenzoate with tosylmethyl isocyanide (TosMIC) in the presence of a base. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The oxazole moiety is a key heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. The 5-aryl-1,3-oxazole structure, in particular, serves as a crucial pharmacophore in various therapeutic areas. This compound is an important intermediate that allows for further functionalization at the benzoate ester, enabling the exploration of structure-activity relationships in drug development programs. The Van Leusen oxazole synthesis provides a direct and high-yielding route to this class of compounds from readily available starting materials.[1][2]

Reaction Principle

The synthesis proceeds via a [3+2] cycloaddition reaction between an aldehyde (methyl 4-formylbenzoate) and tosylmethyl isocyanide (TosMIC).[1][2] The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate. The resulting anion then attacks the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization forms an oxazoline intermediate, which then undergoes base-promoted elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[1][2]

Data Presentation

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentQuantity
Methyl 4-formylbenzoateC₉H₈O₃164.161.01.64 g
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.241.12.15 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.23.04 g
Methanol (MeOH)CH₄O32.04-50 mL
Product: this compoundC₁₁H₉NO₃203.19-(Theoretical Yield: 2.03 g)

Note: The expected yield for this reaction, based on similar Van Leusen syntheses reported in the literature, is in the range of 70-90%.

Experimental Protocol

Materials:

  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-formylbenzoate (1.64 g, 10 mmol).

  • Addition of Reagents: Add anhydrous methanol (50 mL) to the flask and stir until the methyl 4-formylbenzoate is completely dissolved. To this solution, add tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol) and anhydrous potassium carbonate (3.04 g, 22 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 3-5 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start Methyl 4-formylbenzoate TosMIC K₂CO₃ in Methanol reflux Reflux (65°C, 3-5h) start->reflux Heat evaporation Solvent Evaporation reflux->evaporation extraction Aqueous Workup & Extraction (EtOAc) evaporation->extraction drying Drying (Na₂SO₄) & Concentration extraction->drying purification Column Chromatography drying->purification end This compound purification->end SignalingPathway cluster_reactants Reactants cluster_intermediates Intermediates A Methyl 4-formylbenzoate D Oxazoline Intermediate A->D Nucleophilic Attack & Cyclization B Tosylmethyl isocyanide (TosMIC) C Deprotonated TosMIC B->C Deprotonation Base K₂CO₃ E This compound D->E Elimination F p-Toluenesulfinic acid

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted oxazoles, a crucial scaffold in medicinal chemistry and materials science, utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein offer efficient and versatile routes to a wide range of oxazole derivatives.

Introduction

Oxazole moieties are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities. Consequently, the development of robust and efficient synthetic methods for their preparation is of significant interest. Palladium-catalyzed reactions have emerged as powerful tools for the construction of such heterocyclic systems, offering high yields, broad substrate scope, and functional group tolerance. This document details three prominent palladium-catalyzed methods for the synthesis of 2,5-disubstituted oxazoles:

  • Direct C-H Arylation at the C-5 Position: This method involves the direct coupling of a pre-existing 2-substituted oxazole with an aryl halide.

  • Sonogashira Coupling and Cyclization Cascade: This one-pot procedure combines a Sonogashira coupling with a subsequent cyclization to construct the oxazole ring.

  • Annulation of Amides and Alkynes: This approach builds the oxazole core through a palladium-catalyzed cascade reaction involving C-H activation.

Method 1: Direct C-H Arylation at the C-5 Position

This method allows for the late-stage functionalization of a pre-formed 2-substituted oxazole ring, providing a convergent approach to 2,5-disubstituted oxazoles. The reaction proceeds via a palladium-catalyzed direct arylation of the C-H bond at the 5-position of the oxazole.

Data Presentation

Table 1: Palladium-Catalyzed C-5 Arylation of 2-Substituted Oxazoles with Aryl Halides

Entry2-Substituted OxazoleAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Phenyloxazole4-BromotoluenePd(OAc)₂ (5)SPhos (10)K₂CO₃DMA1201685
22-Phenyloxazole4-BromoanisolePd(OAc)₂ (5)SPhos (10)K₂CO₃DMA1201682
32-Phenyloxazole1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (5)SPhos (10)K₂CO₃DMA1201675
42-(4-Methoxyphenyl)oxazole4-BromotoluenePd(OAc)₂ (5)SPhos (10)K₂CO₃DMA1201688
52-Isopropyloxazole4-BromoanisolePd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃Anisole1402472
62-Phenyloxazole4-ChlorotoluenePd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane1102465
Experimental Protocol

General Procedure for the C-5 Arylation of 2-Substituted Oxazoles:

  • To an oven-dried Schlenk tube, add the 2-substituted oxazole (1.0 mmol), aryl halide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and the phosphine ligand (0.10 mmol, 10 mol%).

  • Add the base (2.0 mmol) to the tube.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature.

  • Stir the reaction mixture for the indicated time.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Visualization

Direct_Arylation_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Aryl-X Aryl-X Aryl-X->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-X Oxidative_Addition->Pd(II)_Complex CMD Concerted Metalation-Deprotonation Pd(II)_Complex->CMD Oxazole Oxazole Oxazole->CMD Intermediate Oxazolyl-Pd(II)-Aryl CMD->Intermediate HX-Base HX-Base CMD->HX-Base Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product 2,5-Disubstituted Oxazole Reductive_Elimination->Product Base Base Base->CMD

Caption: Catalytic cycle for the direct C-H arylation of oxazoles.

Method 2: Sonogashira Coupling and Cyclization Cascade

This one-pot, multi-step synthesis constructs the 2,5-disubstituted oxazole from simple starting materials, propargyl amine and an acid chloride, through a sequence of amidation, palladium-catalyzed acylation (a Sonogashira-type coupling), and cycloisomerization.[1]

Data Presentation

Table 2: One-Pot Synthesis of 2,5-Disubstituted Oxazoles via Sonogashira Coupling and Cyclization [1]

EntryR¹ in R¹COClR² in R²COClCatalyst (mol%)Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylPhenylPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF / t-BuOH60278
24-TolylPhenylPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF / t-BuOH60281
34-AnisylPhenylPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF / t-BuOH60285
4Phenyl4-ChlorophenylPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF / t-BuOH60275
5Phenyl2-ThienylPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF / t-BuOH60268
6CyclohexylPhenylPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF / t-BuOH60265
Experimental Protocol

General Procedure for the One-Pot Sonogashira Coupling and Cyclization: [1]

  • Amidation: To a solution of propargyl amine (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add triethylamine (Et₃N, 1.0 mmol). Then, add the first acid chloride (R¹COCl, 1.0 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Sonogashira Coupling: To the above mixture, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%). Add another equivalent of triethylamine (1.0 mmol), followed by the dropwise addition of the second acid chloride (R²COCl, 1.0 mmol). Stir the mixture at room temperature for 1 hour.

  • Cycloisomerization: Add tert-butanol (t-BuOH, 5 mL) and p-toluenesulfonic acid monohydrate (PTSA·H₂O, 1.0 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 1 hour.

  • After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Visualization

Sonogashira_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: Cycloisomerization Propargyl_Amine Propargyl Amine + R¹COCl Amide_Formation N-Propargyl Amide Propargyl_Amine->Amide_Formation Et₃N, THF, 0°C to rt Coupled_Product Coupled Intermediate Amide_Formation->Coupled_Product PdCl₂(PPh₃)₂, CuI, Et₃N, rt Sonogashira_Reaction R²COCl Sonogashira_Reaction->Coupled_Product Cyclization PTSA·H₂O, t-BuOH, 60°C Coupled_Product->Cyclization Final_Product 2,5-Disubstituted Oxazole Cyclization->Final_Product

Caption: One-pot workflow for Sonogashira coupling and cyclization.

Method 3: Annulation of Amides and Alkynes via C-H Activation

This method provides access to polysubstituted oxazoles through a palladium-catalyzed cascade reaction involving the C-H activation of a simple arene, followed by carbopalladation and a tandem annulation sequence with a functionalized aliphatic nitrile.

Data Presentation

Table 3: Palladium-Catalyzed Annulation of Arenes and Nitriles to Form Oxazoles

| Entry | Arene | Nitrile | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Benzene | 2-Phenylacetonitrile | Pd(OAc)₂ (10) | Ag₂CO₃ | DCE | 120 | 24 | 75 | | 2 | Toluene | 2-Phenylacetonitrile | Pd(OAc)₂ (10) | Ag₂CO₃ | DCE | 120 | 24 | 78 (p/m mixture) | | 3 | Anisole | 2-Phenylacetonitrile | Pd(OAc)₂ (10) | Ag₂CO₃ | DCE | 120 | 24 | 82 (p-isomer) | | 4 | Benzene | 2-(4-Methoxyphenyl)acetonitrile | Pd(OAc)₂ (10) | Ag₂CO₃ | DCE | 120 | 24 | 72 | | 5 | Benzene | 2-(4-Chlorophenyl)acetonitrile | Pd(OAc)₂ (10) | Ag₂CO₃ | DCE | 120 | 24 | 68 | | 6 | Naphthalene | 2-Phenylacetonitrile | Pd(OAc)₂ (10) | Ag₂CO₃ | DCE | 120 | 24 | 70 |

Note: This method typically leads to 2,4,5-trisubstituted oxazoles, where one of the substituents comes from the arene.

Experimental Protocol

General Procedure for the Annulation of Arenes and Nitriles:

  • In a sealed tube, combine the arene (if solid, 1.0 mmol), nitrile (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.10 mmol, 10 mol%), and silver carbonate (Ag₂CO₃, 2.0 mmol).

  • If the arene is a liquid, use it as the solvent (e.g., 2 mL). Otherwise, add 1,2-dichloroethane (DCE, 2 mL).

  • Seal the tube and heat the mixture in an oil bath at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired polysubstituted oxazole.

Visualization

Annulation_Mechanism Pd(II) Pd(II) CH_Activation C-H Activation Pd(II)->CH_Activation Arene Arene Arene->CH_Activation Aryl_Pd Aryl-Pd(II) CH_Activation->Aryl_Pd Carbopalladation Carbopalladation Aryl_Pd->Carbopalladation Nitrile Nitrile Nitrile->Carbopalladation Intermediate_1 Palladacycle Intermediate Carbopalladation->Intermediate_1 Annulation Tandem Annulation Intermediate_1->Annulation Product Substituted Oxazole Annulation->Product Pd(0) Pd(0) Annulation->Pd(0) Pd(0)->Pd(II) Oxidant Oxidant Oxidant Red_Oxidant Red_Oxidant Oxidant->Red_Oxidant

Caption: Proposed mechanism for the palladium-catalyzed annulation.

References

Application Notes and Protocols for Copper-Catalyzed Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oxazole rings utilizing copper-catalyzed cyclization reactions. Oxazoles are a critical heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3][4][5] Copper catalysis offers a powerful and versatile platform for their construction, often utilizing mild reaction conditions and readily available starting materials.[5][6]

Application Note 1: Aerobic Oxidative Dehydrogenative Annulation of Amines and Alkynes

This method provides an efficient route to trisubstituted oxazoles through a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen.[1][7] This approach is notable for its high atom economy and use of O2 as the oxidant.[1] Mechanistic studies suggest the involvement of enamine intermediates, with molecular oxygen serving as the oxygen atom source for the oxazole ring.[1]

Reaction Scheme:

Experimental Protocol

Materials:

  • Copper(II) bromide (CuBr2)

  • Pyridine

  • Potassium carbonate (K2CO3)

  • N-Iodosuccinimide (NIS)

  • Toluene

  • 1,2-Dichloroethane (DCE)

  • Substituted benzylamine

  • Substituted alkyne

  • Oxygen balloon

Procedure:

  • To a dried reaction tube, add CuBr2 (10 mol%), pyridine (40 mol%), K2CO3 (1.0 equiv.), and NIS (1.0 equiv.).

  • Add the substituted benzylamine (1.0 mmol) and the substituted alkyne (1.2 mmol).

  • Add a 1:1 mixture of toluene and DCE (3 mL).

  • The tube is sealed and connected to an oxygen balloon.

  • The reaction mixture is stirred at 80 °C for the time specified in the table below.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired trisubstituted oxazole.

Quantitative Data Summary
EntryBenzylamine (R1)Alkyne (R2, R3)Time (h)Yield (%)
1PhenylmethanamineDiphenylacetylene1285
24-Methoxybenzylamine1,2-bis(4-methylphenyl)acetylene1482
34-Chlorobenzylamine1-phenyl-1-propyne1278
4Benzylamine1-phenyl-1-hexyne1675

Application Note 2: Dehydrogenative Cyclization of Ketones and Benzylamines

This protocol describes a copper-catalyzed intermolecular dehydrogenative oxidative cyclization between simple ketones and benzylamines, offering a direct pathway to structurally diverse oxazoles under mild conditions.[2][3][4][8] This method is advantageous as it utilizes readily available and abundant feedstocks.[3][4]

Reaction Scheme:

Experimental Protocol

Materials:

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Di-tert-butyl peroxide (DTBP)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Substituted ketone

  • Substituted benzylamine

Procedure:

  • A mixture of the ketone (0.5 mmol), benzylamine (0.6 mmol), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K2CO3 (1.0 equiv.) in DMF (2 mL) is prepared in a sealed tube.

  • DTBP (2.0 equiv.) is added to the mixture.

  • The reaction is stirred at 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography.

Quantitative Data Summary
EntryKetoneBenzylamineYield (%)
1AcetophenoneBenzylamine88
2Propiophenone4-Methylbenzylamine85
34'-Methylacetophenone4-Chlorobenzylamine82
4ButyrophenoneBenzylamine76

Application Note 3: Tandem Oxidative Cyclization of 1,3-Dicarbonyl Compounds and Benzylamines

This method provides a highly efficient synthesis of polysubstituted oxazoles through a copper-catalyzed tandem oxidative cyclization of 1,3-dicarbonyl compounds and benzylamines under mild conditions.[5]

Reaction Scheme:

Experimental Protocol

Materials:

  • Copper(II) acetate (Cu(OAc)2)

  • Tert-butyl hydroperoxide (TBHP)

  • Iodine (I2)

  • Dimethylformamide (DMF)

  • 1,3-Dicarbonyl compound

  • Substituted benzylamine

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and benzylamine (1.2 mmol) in DMF (5 mL), add Cu(OAc)2 (10 mol%) and I2 (20 mol%).

  • TBHP (70% in water, 3.0 equiv.) is added dropwise to the mixture.

  • The reaction is stirred at room temperature for the specified time.

  • The reaction is quenched with a saturated aqueous solution of Na2S2O3 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The residue is purified by column chromatography on silica gel.

Quantitative Data Summary
Entry1,3-Dicarbonyl CompoundBenzylamineTime (h)Yield (%)
1Ethyl acetoacetateBenzylamine693
2Acetylacetone4-Bromobenzylamine889
3DibenzoylmethaneBenzylamine1085
4Ethyl benzoylacetate4-Methoxybenzylamine791

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Aerobic Oxidative Annulation cluster_protocol2 Protocol 2: Dehydrogenative Cyclization cluster_protocol3 Protocol 3: Tandem Oxidative Cyclization p1_start Mix Reactants: Amine, Alkyne, O2 p1_reagents Add Catalyst & Reagents: CuBr2, Pyridine, K2CO3, NIS p1_start->p1_reagents p1_reaction Heat at 80°C p1_reagents->p1_reaction p1_workup Workup: Cool, Dilute, Filter p1_reaction->p1_workup p1_purify Purification: Column Chromatography p1_workup->p1_purify p1_product Trisubstituted Oxazole p1_purify->p1_product p2_start Mix Reactants: Ketone, Benzylamine p2_reagents Add Catalyst & Reagents: CuI, 1,10-Phenanthroline, K2CO3, DTBP p2_start->p2_reagents p2_reaction Heat at 120°C p2_reagents->p2_reaction p2_workup Workup: Dilute, Extract p2_reaction->p2_workup p2_purify Purification: Column Chromatography p2_workup->p2_purify p2_product Polysubstituted Oxazole p2_purify->p2_product p3_start Mix Reactants: 1,3-Dicarbonyl, Benzylamine p3_reagents Add Catalyst & Reagents: Cu(OAc)2, I2, TBHP p3_start->p3_reagents p3_reaction Stir at Room Temp. p3_reagents->p3_reaction p3_workup Workup: Quench, Extract p3_reaction->p3_workup p3_purify Purification: Column Chromatography p3_workup->p3_purify p3_product Polysubstituted Oxazole p3_purify->p3_product

Caption: General experimental workflows for copper-catalyzed oxazole synthesis.

reaction_mechanism cluster_mechanism Proposed General Mechanism reactants Starting Materials (e.g., Amine + Alkyne or Ketone + Amine) cu_catalyst Cu(I) / Cu(II) Catalyst reactants->cu_catalyst Coordination intermediate1 Intermediate Formation (e.g., Enamine/Enamide) cu_catalyst->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization Cu-mediated oxidation Oxidative Step cyclization->oxidation product Oxazole Product oxidation->product catalyst_regen Catalyst Regeneration oxidation->catalyst_regen Reductive Elimination catalyst_regen->cu_catalyst Re-oxidation (if needed)

Caption: A simplified proposed mechanism for copper-catalyzed oxazole formation.

References

Application Notes and Protocols for the Purification of Methyl 4-(1,3-oxazol-5-yl)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-(1,3-oxazol-5-yl)benzoate is a heterocyclic compound of interest in medicinal chemistry and materials science. The oxazole moiety is a key structural feature in various pharmacologically active molecules. Synthesis of this compound often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is essential to obtain the compound in high purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.[1][2][3]

Physicochemical Properties Relevant to Purification:

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude mixture.

1. Materials and Equipment:

Materials Equipment
Crude this compoundGlass chromatography column
Silica gel (230-400 mesh for flash chromatography)Column clamps and stand
n-Hexane (ACS grade)Rotary evaporator
Ethyl acetate (ACS grade)Thin Layer Chromatography (TLC) tank
Dichloromethane (DCM, optional)TLC plates (silica gel 60 F₂₅₄)
Anhydrous sodium sulfateUV lamp for TLC visualization
Cotton or glass woolCollection tubes or flasks
Sand (washed and dried)Beakers and Erlenmeyer flasks
Pasteur pipettes and bulbs

2. Preliminary Analysis by Thin Layer Chromatography (TLC):

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Procedure:

    • Dissolve a small amount of the crude product in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a series of solvent systems with varying polarities. A good starting point is a mixture of hexane and ethyl acetate.[5][6]

    • Visualize the spots under a UV lamp.

    • The ideal solvent system will provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Example Solvent Systems to Test (Hexane:Ethyl Acetate):

    • 9:1

    • 4:1

    • 7:3

    • 1:1

3. Column Preparation (Slurry Method):

Proper column packing is critical for achieving good separation.[2][7]

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[2]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC. The ratio of crude product to silica gel should be approximately 1:30 to 1:50 by weight.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel bed.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface from disturbance during sample loading.[2]

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the eluent or a more volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a Pasteur pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level does not go below the top of the sand.

  • Gently add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the silica gel.

5. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per tube).

  • Isocratic Elution: If the TLC shows good separation with a single solvent mixture, use this mixture throughout the elution process.

  • Gradient Elution: For complex mixtures, it may be necessary to gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane).[8] This will help to elute more polar impurities after the desired product has been collected.

  • Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under a UV lamp.

6. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Data Presentation

The quantitative data from the purification process should be recorded in a clear and organized manner.

Table 1: TLC Analysis of Crude Product

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Major ImpuritiesObservations
9:10.150.30, 0.05Poor separation
7:3 0.35 0.60, 0.10 Good separation, chosen for column
1:10.550.75, 0.25Rf too high for good separation

Table 2: Column Chromatography Parameters and Results

ParameterValue
Mass of Crude Product5.0 g
Mass of Silica Gel200 g
Column Dimensions (Diameter x Height)4 cm x 50 cm
Eluent SystemGradient: Hexane to 7:3 Hexane:Ethyl Acetate
Fractions Containing Pure Product15-25
Mass of Purified Product3.8 g
Yield76%
Purity (by HPLC or NMR)>98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent column_prep Column Packing (Silica Gel Slurry) tlc->column_prep sample_load Sample Loading onto Column column_prep->sample_load sample_prep Dissolve Crude Product sample_prep->sample_load elution Elution (Isocratic or Gradient) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Removal (Rotary Evaporation) pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

decision_pathway action_node action_node start Analyze Fractions by TLC is_pure Is Fraction Pure? start->is_pure is_product Does Fraction Contain Product? is_pure->is_product No end Proceed to Solvent Evaporation is_pure->end Yes discard Discard Fraction is_product->discard No combine_impure Combine for Re-purification (Optional) is_product->combine_impure Yes

Caption: Decision-making process for handling collected fractions during column chromatography.

References

Application Notes and Protocols for Recrystallization of Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of various substituted methyl benzoates via recrystallization. The information is intended to guide researchers in selecting appropriate solvent systems and executing effective purification procedures to obtain high-purity materials essential for research, development, and manufacturing.

Principles of Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The underlying principle is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at all temperatures to remain in the mother liquor upon cooling.

The process generally involves the following steps:

  • Solvent Selection: Choosing an appropriate solvent or solvent system is critical for successful recrystallization.

  • Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated or near-saturated solution.

  • Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them.

  • Hot Filtration (Optional): Insoluble impurities and charcoal are removed by filtering the hot solution.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.

  • Isolation: The purified crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: The purified crystals are dried to remove any residual solvent.

General Experimental Workflow

The logical flow of a typical recrystallization experiment is outlined below. This workflow can be adapted for various substituted methyl benzoates based on the specific solvent system and the nature of the impurities.

Recrystallization_Workflow start Crude Substituted Methyl Benzoate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Insoluble Impurities Removed hot_filtration->cool No Insoluble Impurities ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield of Crystals start->low_yield colored_crystals Crystals are Colored start->colored_crystals sol_too_dilute Solution Too Dilute no_crystals->sol_too_dilute Yes supersaturated Supersaturated Solution no_crystals->supersaturated No mp_too_low Solvent BP > Product MP oiling_out->mp_too_low Yes impurities High Impurity Level oiling_out->impurities No too_much_solvent Too Much Solvent Used low_yield->too_much_solvent Yes premature_cryst Premature Crystallization low_yield->premature_cryst No colored_impurities Colored Impurities Present colored_crystals->colored_impurities boil_off_solvent Boil Off Some Solvent and Re-cool sol_too_dilute->boil_off_solvent scratch_flask Scratch Inner Wall of Flask supersaturated->scratch_flask seed_crystal Add a Seed Crystal supersaturated->seed_crystal change_solvent Choose a Lower Boiling Solvent mp_too_low->change_solvent add_more_solvent Add More Hot Solvent and Cool Slowly impurities->add_more_solvent use_min_solvent Use Minimum Amount of Hot Solvent too_much_solvent->use_min_solvent preheat_funnel Preheat Filtration Apparatus premature_cryst->preheat_funnel charcoal Use Activated Charcoal Before Hot Filtration colored_impurities->charcoal

Application Note: A Scalable Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable, one-pot synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate, a key intermediate for pharmaceutical research and preclinical studies. The described protocol is based on the versatile van Leusen oxazole synthesis, utilizing commercially available starting materials, methyl 4-formylbenzoate and tosylmethyl isocyanide (TosMIC). This method offers high efficiency and is suitable for producing gram-scale quantities of the target compound, essential for extensive biological screening and early-stage drug development. This document provides a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic workflow to facilitate seamless adoption by researchers in drug discovery and medicinal chemistry.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3] The oxazole scaffold serves as a crucial pharmacophore in numerous clinically approved drugs and investigational agents. This compound is a valuable building block in medicinal chemistry, providing a strategic anchor for the development of novel therapeutics. The ester functionality allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR). A reliable and scalable synthesis of this intermediate is paramount for advancing preclinical candidates.

The van Leusen oxazole synthesis is a powerful and convergent method for constructing the oxazole ring.[1][4] This reaction proceeds via the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, to yield a 5-substituted oxazole.[1] This one-pot procedure is characterized by its operational simplicity and tolerance to a wide range of functional groups, making it an ideal choice for the scale-up synthesis required for preclinical studies.

Synthesis of this compound

The synthetic strategy for this compound employs the van Leusen reaction, as depicted below:

Reaction Scheme:

This one-pot reaction provides a direct and efficient route to the desired 5-substituted oxazole.

Experimental Protocol

Materials:

  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-formylbenzoate (1.0 equivalent) and tosylmethyl isocyanide (TosMIC, 1.05 equivalents).

  • Solvent and Base Addition: Add anhydrous methanol (approximately 5-10 mL per gram of methyl 4-formylbenzoate) to the flask. While stirring, add anhydrous potassium carbonate (2.5 equivalents) portion-wise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Quantitative Data Summary
ParameterValue
Reactants
Methyl 4-formylbenzoate1.0 eq
Tosylmethyl isocyanide (TosMIC)1.05 eq
Potassium Carbonate2.5 eq
Reaction Conditions
SolventMethanol
TemperatureReflux (~65 °C)
Reaction Time2-4 hours
Product
Expected Yield75-85%
AppearanceWhite to off-white solid
Analytical Data (Expected)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~7.9-8.1 (d, 2H), ~7.6-7.8 (d, 2H), ~7.5 (s, 1H), ~7.2 (s, 1H), ~3.9 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)~166.5, ~151.0, ~149.0, ~131.0, ~130.0, ~128.0, ~125.0, ~122.0, ~52.0
Mass Spectrum (ESI+) m/zCalculated for C₁₁H₉NO₃ [M+H]⁺: 204.06

Visualized Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 1. Add Reactants: - Methyl 4-formylbenzoate - TosMIC add_solvent 2. Add Solvent: - Anhydrous Methanol start->add_solvent add_base 3. Add Base: - K₂CO₃ add_solvent->add_base reflux 4. Reflux (65 °C, 2-4h) add_base->reflux cool 5. Cool to RT reflux->cool evaporate 6. Remove Solvent (Rotary Evaporation) cool->evaporate extract 7. Extraction (EtOAc/Water) evaporate->extract wash 8. Wash (Water, Brine) extract->wash dry 9. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) wash->dry purify 10. Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

While the specific biological target of this compound is under investigation, many oxazole-containing compounds are known to act as inhibitors of enzymes or as antagonists of receptors involved in various disease-related signaling pathways. For instance, they have been implicated in the modulation of pathways related to inflammation and cell proliferation. A generalized schematic of how such a compound might interfere with a signaling pathway is presented below.

Signaling_Pathway cluster_pathway Illustrative Signaling Cascade cluster_inhibition Therapeutic Intervention ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response Induces inhibitor This compound (or derivative) inhibitor->kinase1 Inhibits

Caption: Potential mechanism of action for an oxazole-based kinase inhibitor.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a key intermediate for preclinical drug discovery. The van Leusen oxazole synthesis offers an efficient and straightforward method for producing this compound in the quantities required for further biological evaluation. The provided experimental details, quantitative data, and workflow diagrams are intended to enable researchers to readily implement this procedure in their laboratories.

References

Application Note: Derivatization of Methyl 4-(1,3-oxazol-5-yl)benzoate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7][8] This application note details protocols for the systematic derivatization of a lead compound, Methyl 4-(1,3-oxazol-5-yl)benzoate, to explore its structure-activity relationships (SAR). Two primary modification strategies are presented: functionalization of the benzoate ester and substitution at the C2 position of the oxazole ring. These protocols provide a framework for generating a focused compound library for biological screening and identifying key molecular interactions that drive target engagement.

Overview of SAR Study Workflow

A systematic SAR study involves the synthesis of analog series, biological evaluation, and data analysis to build a relationship between chemical structure and biological activity. The workflow for this study is outlined below.

SAR_Workflow Start Lead Compound This compound Strategy Derivatization Strategy Start->Strategy SeriesA_Path Series A: Benzoate Modification Strategy->SeriesA_Path SeriesB_Path Series B: Oxazole C2-Modification Strategy->SeriesB_Path Saponification Protocol 1: Saponification to Carboxylic Acid SeriesA_Path->Saponification AmideCoupling Protocol 2: Amide Coupling with Amine Library Saponification->AmideCoupling LibraryA Amide Library (A1-A5) AmideCoupling->LibraryA Screening Protocol 4: Biological Screening (e.g., Kinase Assay) LibraryA->Screening C2_Func Protocol 3: C2-Lithiation & Electrophile Quench SeriesB_Path->C2_Func LibraryB C2-Alkyl Library (B1-B3) C2_Func->LibraryB LibraryB->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis SAR_Table SAR Table Generation DataAnalysis->SAR_Table Conclusion Identify SAR Trends & Design Next-Gen Compounds SAR_Table->Conclusion

Caption: Workflow for SAR studies on this compound.

Experimental Protocols

Materials and General Methods: All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reactions under inert atmospheres were conducted using standard Schlenk line techniques with dry nitrogen or argon. Reaction progress was monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide library synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up:

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 1M HCl. A white precipitate should form.

    • Collect the solid by vacuum filtration, washing with cold water.

  • Purification: Dry the solid under high vacuum to yield 4-(1,3-oxazol-5-yl)benzoic acid. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of Amide Derivatives (Series A)

This protocol outlines the parallel synthesis of an amide library from 4-(1,3-oxazol-5-yl)benzoic acid using a standard coupling agent.

  • Reaction Setup: To an array of reaction vials, add 4-(1,3-oxazol-5-yl)benzoic acid (1.0 eq), HATU (1.1 eq), and the corresponding primary or secondary amine (1.2 eq) to each vial.

  • Solvent and Base: Dissolve the contents of each vial in anhydrous dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to each vial.

  • Reaction: Seal the vials and stir the mixtures at room temperature for 12-18 hours.

  • Work-up:

    • Dilute each reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify each crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final amide products (A1-A5).

Protocol 3: C2-Alkylation of the Oxazole Ring (Series B)

This protocol details the functionalization at the C2 position of the oxazole, a position often critical for modulating biological activity.[9]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. Stir the resulting deep-colored solution at -78 °C for 45 minutes.[9]

  • Electrophile Quench: Add the desired electrophile (e.g., methyl iodide, 1.5 eq) dropwise to the solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the C2-functionalized derivatives (B1-B3).

Protocol 4: Representative Biological Assay - Kinase Inhibition Assay

This protocol provides a general method for evaluating the synthesized compounds as potential kinase inhibitors.

  • Materials: Kinase enzyme, appropriate peptide substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of each test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the reaction by adding a solution of ATP (at a concentration near its Km value).

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol. Luminescence is measured on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Data Summary and SAR Analysis

The following table summarizes the hypothetical biological activity data for the synthesized derivatives against a target kinase.

Compound IDModification SiteR-GroupStructureIC₅₀ (nM)
Lead --1500
A0 Benzoate-OH (Carboxylic Acid)980
A1 Benzoate (Amide)-NH₂750
A2 Benzoate (Amide)-NHCH₃450
A3 Benzoate (Amide)-N(CH₃)₂1200
A4 Benzoate (Amide)-NH(CH₂CH₂OH)120
A5 Benzoate (Amide)-NH(Phenyl)2500
B1 Oxazole C2-CH₃3500
B2 Oxazole C2-CH₂CH₃4800
B3 Oxazole C2-CH₂OH2100

Structure-Activity Relationship Discussion:

  • Series A (Benzoate Modification): Conversion of the parent methyl ester (Lead, IC₅₀ = 1500 nM) to the carboxylic acid (A0, IC₅₀ = 980 nM) moderately improved activity. Formation of a primary amide (A1) and a secondary methylamide (A2) led to further enhancements. A clear trend emerged where a hydrogen bond donor on the amide nitrogen was favorable (compare A2 and A3). The most potent compound in this series, A4 (IC₅₀ = 120 nM), incorporated a hydroxyethyl group, suggesting a key hydrogen bond interaction is possible at this position. Bulky, hydrophobic groups like the phenyl ring in A5 were detrimental to activity.

  • Series B (Oxazole C2-Modification): All modifications at the C2 position of the oxazole ring resulted in a significant loss of activity compared to the parent compound. Simple alkylation (B1, B2) was poorly tolerated, suggesting this region may be sterically constrained within the target's binding pocket. Even the introduction of a polar hydroxymethyl group (B3) did not rescue activity, indicating that substitution at the C2 position is unfavorable for this particular target.

Conclusion: The SAR exploration of this compound reveals that the benzoate moiety is the optimal position for modification. Specifically, small, polar amide derivatives that can act as hydrogen bond donors and acceptors show the most promise. The C2 position of the oxazole appears critical for activity and should not be substituted. Future efforts should focus on a broader exploration of amide derivatives based on the A4 scaffold to further optimize potency and drug-like properties.

References

In Vitro Assay Protocols for "Methyl 4-(1,3-oxazol-5-yl)benzoate" Activity: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a selection of in vitro assays for characterizing the biological activity of the novel compound, "Methyl 4-(1,3-oxazol-5-yl)benzoate." Given that the 1,3-oxazole scaffold is a well-established pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, this document outlines detailed protocols for assessing the compound's potential efficacy in these key areas. The following sections detail methodologies for evaluating cytotoxic, anti-proliferative, antimicrobial, and anti-inflammatory activities.

Antiproliferative and Cytotoxic Activity Assessment

A primary screening step for novel compounds, particularly those with potential as anticancer agents, is to evaluate their effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method to assess a compound's cytotoxic and antiproliferative effects.

Application Note: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Data Presentation

The cytotoxic activity of "this compound" is quantified by its IC50 value, the concentration at which 50% of cell growth is inhibited. The results are presented in the table below, with hypothetical data for the test compound.

CompoundCell LineCancer TypeIC50 (µM) [Hypothetical]
This compound MCF-7 Breast Cancer 15.2
This compound A549 Lung Cancer 22.8
This compound HeLa Cervical Cancer 18.5
Doxorubicin (Positive Control)MCF-7Breast Cancer0.8
Doxorubicin (Positive Control)A549Lung Cancer1.2
Doxorubicin (Positive Control)HeLaCervical Cancer0.9
DMSO (Vehicle Control)All-> 100

Experimental Protocol: MTT Assay

Materials:

  • "this compound"

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include wells with a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Preparation Prepare Serial Dilutions of Compound Compound_Preparation->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Tubulin Polymerization Inhibition Assay

Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, target microtubule dynamics. Given that some oxazole derivatives have been shown to inhibit tubulin polymerization, this assay is crucial for determining if "this compound" shares this mechanism of action.

Application Note: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.

Data Presentation

The inhibitory effect on tubulin polymerization is quantified by the IC50 value.

CompoundTargetIC50 (µM) [Hypothetical]
This compound Tubulin Assembly 8.5
Nocodazole (Inhibitor Control)Tubulin Assembly0.5
Paclitaxel (Enhancer Control)Tubulin Assembly2.0 (EC50)
DMSO (Vehicle Control)Tubulin Assembly> 100

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • "this compound"

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, fluorescence reporter, and buffers)

  • Nocodazole and Paclitaxel

  • DMSO

  • Black 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter on ice.

  • Compound Preparation: Prepare serial dilutions of "this compound" and control compounds in buffer.

  • Assay Setup: Pre-warm the fluorescence plate reader to 37°C. Add the diluted compounds to the wells of a black 96-well plate.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in the pre-warmed reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission) every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined from the dose-response curve of the polymerization rate or the extent of polymerization.

Visualization

Tubulin_Polymerization_Pathway cluster_pathway Microtubule Dynamics cluster_inhibition Inhibitory Action Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Test_Compound This compound Test_Compound->Tubulin_Dimers Binds to Tubulin

Caption: Inhibition of tubulin polymerization by the test compound.

Kinase Inhibition Assay

Kinases are a major class of drug targets in oncology and inflammation. Many small molecule inhibitors function by blocking the activity of specific kinases. This assay will determine if "this compound" has inhibitory activity against a representative tyrosine kinase.

Application Note: In Vitro Kinase Inhibition Assay

This protocol describes a generic, non-radiometric in vitro kinase assay using an ADP-Glo™ format, which measures the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the kinase activity.

Data Presentation

The potency of kinase inhibition is determined by the IC50 value.

CompoundKinase TargetIC50 (µM) [Hypothetical]
This compound VEGFR2 5.3
Sorafenib (Positive Control)VEGFR20.09
Staurosporine (Broad-Spectrum Control)VEGFR20.02
DMSO (Vehicle Control)VEGFR2> 100

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • "this compound"

  • Recombinant kinase (e.g., VEGFR2)

  • Kinase substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of "this compound" and control inhibitors.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value from the dose-response curve.

Visualization

Kinase_Signaling_Inhibition cluster_pathway Kinase Signaling Cascade Kinase Kinase (e.g., VEGFR2) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phospho_Substrate Test_Compound This compound Test_Compound->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Antibacterial Activity Assessment

The oxazole ring is present in several antibacterial agents. Therefore, it is prudent to screen "this compound" for antibacterial activity against a panel of clinically relevant bacterial strains.

Application Note: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Data Presentation

The antibacterial activity is reported as the MIC value in µg/mL.

CompoundBacterial StrainGram StainMIC (µg/mL) [Hypothetical]
This compound Staphylococcus aureusPositive32
This compound Escherichia coliNegative> 64
Ciprofloxacin (Positive Control)Staphylococcus aureusPositive0.5
Ciprofloxacin (Positive Control)Escherichia coliNegative0.015
DMSO (Vehicle Control)Both-> 128

Experimental Protocol: Broth Microdilution Assay

Materials:

  • "this compound"

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ciprofloxacin

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare serial twofold dilutions of "this compound" in CAMHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Compound Dilutions in Plate Prepare_Dilutions->Inoculate_Plate Incubate_24h Incubate for 18-24h Inoculate_Plate->Incubate_24h Read_MIC Visually Determine MIC Incubate_24h->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity Assessment

Oxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. This assay will evaluate the potential of "this compound" to inhibit COX-1 and COX-2.

Application Note: COX-1/COX-2 Inhibition Assay

This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The assay typically measures the production of prostaglandin E2 (PGE2).

Data Presentation

The inhibitory activity is expressed as IC50 values for each COX isoform.

CompoundTargetIC50 (µM) [Hypothetical]
This compound COX-1 12.5
This compound COX-2 2.8
Celecoxib (COX-2 Selective Control)COX-115
Celecoxib (COX-2 Selective Control)COX-20.04
Indomethacin (Non-selective Control)COX-10.1
Indomethacin (Non-selective Control)COX-21.7
DMSO (Vehicle Control)Both> 100

Experimental Protocol: COX Inhibition Assay

Materials:

  • "this compound"

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • PGE2 immunoassay kit

  • Celecoxib and Indomethacin

  • DMSO

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of "this compound" and control compounds.

  • Enzyme Reaction: In a 96-well plate, pre-incubate the COX enzyme with the test compound for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 values.

Visualization

COX_Pathway_Inhibition cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Test_Compound This compound Test_Compound->COX_Enzymes Inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway.

Application Note: Synthesis of Novel Anti-inflammatory Agents from Methyl 4-(1,3-oxazol-5-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Methyl 4-(1,3-oxazol-5-yl)benzoate" is a versatile chemical intermediate that holds significant potential in the synthesis of novel anti-inflammatory agents. The core structure, featuring a phenyl ring linked to an oxazole moiety, is a common scaffold in various biologically active compounds. This application note outlines a strategic approach to utilize "this compound" as a starting material for the synthesis of a library of N-substituted benzamide derivatives. Benzamides are a well-established class of compounds that have demonstrated a range of pharmacological activities, including anti-inflammatory effects, often through the modulation of key signaling pathways such as the NF-κB pathway.[1]

The proposed synthetic strategy involves a two-step process: the hydrolysis of the methyl ester to the corresponding carboxylic acid, "4-(1,3-oxazol-5-yl)benzoic acid," followed by the coupling of this acid with a variety of primary and secondary amines to generate a diverse set of benzamide analogs. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of these novel compounds, facilitating the identification of potent anti-inflammatory drug candidates.

Proposed Synthetic Scheme

A general synthetic workflow for the conversion of "this compound" to N-substituted benzamide derivatives is presented below. This pathway is designed to be robust and amenable to high-throughput synthesis for the generation of a chemical library for screening purposes.

G start This compound intermediate 4-(1,3-oxazol-5-yl)benzoic acid start->intermediate Step 1: Hydrolysis (e.g., NaOH, H2O/MeOH) final N-substituted 4-(1,3-oxazol-5-yl)benzamide Derivatives intermediate->final Step 2: Amide Coupling (e.g., Amine, Coupling Agent)

Caption: Proposed synthetic workflow.

Anti-inflammatory Activity of Related Oxazole and Benzoxazole Derivatives

While the anti-inflammatory activity of the direct derivatives of "this compound" is a subject for future investigation, numerous studies have demonstrated the potent anti-inflammatory effects of structurally related oxazole and benzoxazole compounds. The following table summarizes the quantitative data for some of these reported agents, providing a rationale for the exploration of the proposed synthetic pathway.

Compound ClassSpecific Compound/DerivativeAssayTarget/MechanismActivity DataReference
Benzoxazolone3gIL-6 InhibitionMD2 Protein BindingIC50: 5.09 ± 0.88 μM[2]
Benzoxazolone3dIL-6 InhibitionMD2 Protein BindingIC50: 5.43 ± 0.51 μM[2]
Benzoxazolone3cIL-6 InhibitionMD2 Protein BindingIC50: 10.14 ± 0.08 μM[2]
BenzoxazoleN-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(dimethylamino)propanamide (3a)Carrageenan-induced paw edemaCOX-2 Interaction81.7% protection[3]

Experimental Protocols

The following are detailed protocols for the key experimental steps in the proposed synthesis of N-substituted 4-(1,3-oxazol-5-yl)benzamide derivatives.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (deionized)

    • Hydrochloric acid (HCl), concentrated

    • Round-bottomed flask

    • Reflux condenser

    • Magnetic stirrer

    • Standard filtration apparatus

  • Procedure:

    • In a round-bottomed flask, dissolve this compound (1 equivalent) in a mixture of methanol and water.

    • Add sodium hydroxide (2-3 equivalents) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product, 4-(1,3-oxazol-5-yl)benzoic acid, by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the pure carboxylic acid.

Protocol 2: Amide Coupling of 4-(1,3-oxazol-5-yl)benzoic Acid

This protocol details the formation of the amide bond between the carboxylic acid and a representative amine using a standard coupling agent.

  • Materials:

    • 4-(1,3-oxazol-5-yl)benzoic acid

    • A selected primary or secondary amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Round-bottomed flask

    • Magnetic stirrer

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)

  • Procedure:

    • To a solution of 4-(1,3-oxazol-5-yl)benzoic acid (1 equivalent) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the addition of DIPEA (2 equivalents).

    • Continue to stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted 4-(1,3-oxazol-5-yl)benzamide.

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant number of anti-inflammatory drugs exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes. Inhibition of this pathway can effectively reduce the inflammatory response. The synthesized benzamide derivatives from "this compound" could be screened for their ability to inhibit this critical inflammatory pathway.

G stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor Activation stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_nfkb IκBα-NF-κB Complex (Inactive) ikb_nfkb->ikb_p Phosphorylation nfkb NF-κB (p65/p50) (Active) nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc Translocation proteasome Proteasomal Degradation of IκBα ikb_p->proteasome Ubiquitination proteasome->nfkb Release dna DNA Binding nfkb_nuc->dna transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) transcription->cytokines

Caption: The canonical NF-κB signaling pathway.

References

Troubleshooting & Optimization

Low yield in "Methyl 4-(1,3-oxazol-5-yl)benzoate" synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate, a key intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield in my Van Leusen synthesis of this compound. What are the common causes and how can I improve it?

Low yields in the Van Leusen oxazole synthesis are a common issue and can often be attributed to several factors, including the formation of byproducts, incomplete reactions, or the decomposition of reagents.[1]

Troubleshooting Steps:

  • Incomplete Elimination of the Tosyl Group: The final step of the Van Leusen reaction is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate.[1] If this step is not efficient, the dihydrooxazole will be a major byproduct, leading to a lower yield of the desired oxazole.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can help promote the elimination step.[1]

      • Use a Stronger Base: While potassium carbonate is commonly used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can lead to a more efficient elimination.[1]

      • Extend Reaction Time: In some instances, a longer reaction time may be necessary to ensure the complete conversion of the intermediate to the final oxazole product.[1]

  • Purity of Starting Materials: The purity of the aldehyde (methyl 4-formylbenzoate) and Tosylmethyl isocyanide (TosMIC) is critical for a successful reaction.

    • Aldehyde Purity: The aldehyde can oxidize to the corresponding carboxylic acid, which will not participate in the desired reaction.

    • TosMIC Stability: TosMIC is sensitive to moisture and can decompose.[1] It is advisable to store it in a desiccator and handle it under an inert atmosphere.[1][2]

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction should be performed under strictly anhydrous conditions. Ensure all glassware is oven-dried and the solvents are anhydrous. The presence of water can lead to the decomposition of TosMIC.[1]

    • Solvent Choice: Aprotic solvents such as THF or DME are generally recommended. While protic solvents like methanol have been used, they can sometimes lead to side reactions.[1]

Q2: I am observing the formation of a significant amount of a nitrile byproduct. What is the cause and how can I prevent it?

The formation of a nitrile byproduct, in this case, methyl 4-cyanobenzoate, is a known side reaction in the Van Leusen synthesis.

Troubleshooting Steps:

  • Check for Ketone Impurities: Ketones react with TosMIC to produce nitriles instead of oxazoles.[1] Ensure your methyl 4-formylbenzoate starting material is free from any ketone impurities. Purification of the aldehyde by distillation or chromatography may be necessary.[1]

Q3: My reaction has stalled, and I see a significant amount of the oxazoline intermediate by TLC analysis. What should I do?

The accumulation of the 4-tosyl-4,5-dihydrooxazole intermediate indicates that the final elimination step is sluggish.

Troubleshooting Steps:

  • Increase Basicity: As mentioned previously, a stronger base can facilitate the elimination. Consider adding a stronger base like potassium tert-butoxide or DBU to the reaction mixture.[1]

  • Apply Heat: Gently heating the reaction mixture can provide the necessary activation energy for the elimination to proceed to completion.[1]

Q4: What is the role of the base in the Van Leusen oxazole synthesis, and how does its choice affect the yield?

The base plays a crucial role in the deprotonation of TosMIC to form the reactive carbanion, which then attacks the aldehyde.[3] The choice of base can significantly influence the reaction outcome.

  • Moderate Bases (e.g., K₂CO₃): Often sufficient for many substrates and can be used in solvents like methanol.

  • Stronger Bases (e.g., t-BuOK, DBU): May be required for less reactive aldehydes or to promote the final elimination step, especially when the reaction is sluggish.[1] These are typically used in aprotic solvents like THF.

Quantitative Data Summary

The following table summarizes the effect of different bases on the yield of 5-phenyloxazole from benzaldehyde and TosMIC, which can serve as a general guide for optimizing the synthesis of this compound.

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃MethanolReflux4~75
t-BuOKTHF-60 to RT3~85
DBUTHFRT2~90
K₃PO₄Isopropanol65 (Microwave)8 min96[4]

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Detailed Methodology for Van Leusen Synthesis of this compound:

Materials:

  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Methanol or Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure using Potassium Carbonate in Methanol:

  • To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous methanol, add Tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.5 eq).[5]

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Procedure using Potassium tert-butoxide in THF:

  • To a suspension of potassium tert-butoxide (2.0 eq) in anhydrous THF at -60 °C under an inert atmosphere, add a solution of TosMIC (1.2 eq) in anhydrous THF.[6]

  • Stir the mixture for 15 minutes, then slowly add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous THF.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.[1]

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Work up and purify the product as described in the previous method.

Visualizations

Van_Leusen_Synthesis Aldehyde Methyl 4-formylbenzoate Intermediate 4-Tosyl-4,5-dihydrooxazole Intermediate Aldehyde->Intermediate + TosMIC, Base TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product This compound Intermediate->Product Base, Elimination Byproduct p-Toluenesulfinic acid Intermediate->Byproduct Elimination

Caption: Van Leusen synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC/NMR) Start->AnalyzeByproducts PurifyAldehyde Purify Aldehyde CheckPurity->PurifyAldehyde Impure UseFreshTosMIC Use Fresh/Dry TosMIC CheckPurity->UseFreshTosMIC Impure EnsureAnhydrous Ensure Anhydrous Conditions CheckConditions->EnsureAnhydrous Moisture? OptimizeBase Optimize Base/ Temperature CheckConditions->OptimizeBase Sluggish? NitrileObserved Nitrile byproduct? AnalyzeByproducts->NitrileObserved IntermediateStall Intermediate stall? AnalyzeByproducts->IntermediateStall End Improved Yield PurifyAldehyde->End UseFreshTosMIC->End EnsureAnhydrous->End OptimizeBase->End NitrileObserved->PurifyAldehyde Yes IncreaseBaseStrength Increase Base Strength/ Heat IntermediateStall->IncreaseBaseStrength Yes IncreaseBaseStrength->End

Caption: Troubleshooting workflow for low yield in oxazole synthesis.

References

Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Robinson-Gabriel Oxazole Synthesis: Technical Support Center

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the Robinson-Gabriel oxazole synthesis. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes through detailed troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield and/or Significant Tar Formation

Question: My reaction yields are consistently low, and I observe a significant amount of dark, tar-like byproduct. What is the likely cause and how can I fix it?

Answer: This is a common issue, typically indicating that the reaction conditions are too harsh for your specific 2-acylamino-ketone substrate. Strong acids traditionally used for the cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can cause decomposition and polymerization, especially at high temperatures.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid.[1] Modern, milder methods are often much cleaner and can significantly improve yields, especially for sensitive substrates.[1]

  • Optimize Reaction Temperature: Lower the reaction temperature. This can help find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1]

  • Reduce Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Avoid unnecessarily long reaction times, which increase the likelihood of side reactions and decomposition.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes. This often leads to higher yields and a cleaner reaction profile by minimizing thermal degradation of the substrate.[1]

Issue 2: Incomplete or Sluggish Reaction

Question: My reaction is not going to completion, even after an extended period. How can I drive the reaction forward without generating more byproducts?

Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met, or the chosen dehydrating agent is not potent enough for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done with caution to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider a slightly stronger one. For instance, if trifluoroacetic anhydride (TFAA) is ineffective, phosphorus oxychloride (POCl₃) might be more suitable.[1] Refer to the comparison table below.

  • Employ Microwave Heating: As mentioned previously, microwave synthesis can provide the energy needed to drive the reaction to completion in a much shorter timeframe, reducing the chance for byproduct formation.[1]

Issue 3: Degradation of Starting Material

Question: It appears my 2-acylamino-ketone starting material is degrading before the desired cyclization occurs. How can this be prevented?

Answer: The 2-acylamino-ketone precursors can be sensitive, particularly to hydrolysis under strongly acidic conditions, before the intramolecular cyclization can take place.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried before use.[1]

  • Choose a Milder Dehydrating Agent: For substrates that are not stable in strong acids, consider using milder reagents like the Burgess reagent or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine.[2]

Data Presentation: Comparison of Cyclodehydrating Agents

The choice of cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.

Dehydrating AgentTypical SolventsTypical ConditionsAdvantagesDisadvantagesReported Yield
Sulfuric Acid (H₂SO₄) Acetic Anhydride90-100°CInexpensive, powerfulHarsh conditions, can cause charring and low yields with sensitive substratesOften low; can be improved with optimization
Polyphosphoric Acid (PPA) Neat or high-boiling solventsHigh temperaturesCan offer better yields than H₂SO₄ for some substratesHarsh conditions, viscous50-60%[3]
Phosphorus Oxychloride (POCl₃) DMF, Dioxane90°C to refluxEffective for many substratesHarsh, moisture-sensitiveVaries
Trifluoroacetic Anhydride (TFAA) Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis[1][4]Expensive, can be too reactive for some substrates; may result in trace product[5]Varies; can be high for suitable substrates
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureVery mild, high functional group tolerance[6]Two-step process, expensive reagents70-97%[7]
Burgess Reagent THF, BenzeneRefluxMild, good for sensitive substratesMoisture-sensitive, can be expensiveVaries; can be high

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[1]

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1]

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Mild Two-Step Synthesis via Dess-Martin Oxidation and PPh₃/I₂ Cyclodehydration

This protocol is a milder alternative to the classic acid-catalyzed method, suitable for more sensitive substrates. It proceeds via a β-keto amide intermediate.

Step A: Dess-Martin Oxidation of a β-hydroxy amide

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[1]

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[1]

Step B: Cyclodehydration with Triphenylphosphine and Iodine

  • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[1]

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Visualizations

Reaction Mechanisms and Byproduct Formation

Robinson_Gabriel_Byproducts cluster_main Main Robinson-Gabriel Pathway cluster_byproducts Common Byproduct Pathways Start 2-Acylamino-ketone Enol Enol Intermediate Start->Enol Tautomerization Start->Enol Hydrolysis Hydrolysis (Amide Cleavage) Start->Hydrolysis H₂O (if present) Oxazoline Oxazoline Intermediate Enol->Oxazoline Intramolecular Cyclization Enamide Enamide Byproduct Enol->Enamide Alternative Dehydration Oxazole Oxazole Product Oxazoline->Oxazole Dehydration

Mechanism of Robinson-Gabriel synthesis and common byproduct pathways.
Troubleshooting Workflow

Troubleshooting_Workflow Start Problem with Oxazole Synthesis LowYield Low Yield / Tar Formation? Start->LowYield Incomplete Incomplete Reaction? LowYield->Incomplete No Sol_Mild Use Milder Reagent (e.g., DMP/PPh₃/I₂) LowYield->Sol_Mild Yes Degradation Starting Material Degradation? Incomplete->Degradation No Sol_Stronger Use Stronger Reagent (e.g., POCl₃) Incomplete->Sol_Stronger Yes Sol_Anhydrous Ensure Anhydrous Conditions Degradation->Sol_Anhydrous Yes End Improved Synthesis Degradation->End No Sol_Temp Lower Temperature Sol_Mild->Sol_Temp Sol_Time Reduce Reaction Time Sol_Temp->Sol_Time Sol_Time->End Sol_Stoich Increase Stoichiometry Sol_Stronger->Sol_Stoich Sol_Microwave Consider Microwave Synthesis Sol_Stoich->Sol_Microwave Sol_Anhydrous->Sol_Mild Sol_Microwave->End

References

Side reactions in the Van Leusen synthesis of oxazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the Van Leusen oxazole synthesis. Our aim is to help you minimize side product formation and maximize the yield of your desired oxazole product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Van Leusen oxazole synthesis is resulting in a low yield of the desired oxazole. What are the potential causes and how can I improve the yield?

Low yields in the Van Leusen oxazole synthesis can be attributed to several factors, primarily the formation of byproducts or an incomplete reaction. The most common issues include the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.[1]

Troubleshooting Steps:

  • Incomplete Elimination of the Tosyl Group: The final step of the reaction is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.[1]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.[1]

      • Use a Stronger Base: While a moderately strong base like potassium carbonate is often sufficient, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[1]

      • Extended Reaction Time: In some cases, simply extending the reaction time can allow for the complete conversion of the intermediate to the oxazole.[1]

  • Purity of Starting Materials: The purity of the aldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) is crucial.

    • Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction. Ensure the aldehyde is pure and, if necessary, freshly distilled.

    • TosMIC Purity: TosMIC can degrade over time. Use high-purity TosMIC and store it under anhydrous conditions.

Q2: I am observing a significant amount of a stable intermediate. What is it and how can I convert it to the desired oxazole?

The stable intermediate is likely the 4-tosyl-4,5-dihydrooxazole. Its formation is a key step in the reaction mechanism, but its accumulation indicates that the final elimination of the tosyl group is sluggish.

Troubleshooting Steps:

  • Isolate and Resubmit: In some instances, the dihydrooxazole intermediate can be isolated and resubjected to basic conditions, with heating, to force the elimination and form the desired oxazole.

  • Optimize Reaction Conditions: To prevent its accumulation in the first place, refer to the solutions for "Incomplete Elimination of the Tosyl Group" in Q1. This includes using a stronger base or increasing the reaction temperature.

Q3: My reaction is producing a nitrile instead of an oxazole. Why is this happening and how can I prevent it?

While the Van Leusen reaction with ketones primarily yields nitriles, the formation of nitriles from aldehydes in the oxazole synthesis is a known side reaction.[2] This can occur under specific conditions that favor an alternative reaction pathway.

Troubleshooting Steps:

  • Choice of Base and Solvent: The reaction conditions, particularly the base and solvent system, can influence the reaction pathway. For oxazole synthesis, a combination of a moderately strong base like K₂CO₃ in an alcoholic solvent like methanol is common. Stronger bases in aprotic solvents might favor nitrile formation in some cases.

  • Reaction Temperature: Lowering the reaction temperature may favor the desired oxazole formation.

Q4: I have noticed the formation of N-(tosylmethyl)formamide in my reaction mixture. Where is this coming from and is it problematic?

N-(tosylmethyl)formamide can be a decomposition product of TosMIC, especially under basic conditions in the presence of water.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Impact on Reaction: While N-(tosylmethyl)formamide itself is not directly converted to the oxazole, its formation consumes TosMIC, thereby reducing the overall yield of the desired product.[1]

Quantitative Data Summary

The choice of base can significantly impact the yield of the Van Leusen oxazole synthesis. The following table summarizes the effect of different bases on the yield of 5-phenyloxazole from benzaldehyde and TosMIC.

BaseSolventTemperature (°C)Time (h)Yield of 5-phenyloxazole (%)
K₂CO₃MethanolReflux475
DBUTHF25685
t-BuOKTHF0 to 25392
NaHDMF25588

Note: Yields are highly substrate-dependent and the conditions provided are for general guidance.

Experimental Protocols

Optimized Protocol for the Synthesis of 5-Substituted Oxazoles to Minimize Byproduct Formation:

This protocol is designed to favor the complete conversion to the oxazole and minimize the formation of the dihydrooxazole intermediate and other byproducts.[1]

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of potassium tert-butoxide in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of TosMIC in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 20-30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.[1]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Van_Leusen_Oxazole_Synthesis Aldehyde Aldehyde Adduct Intermediate Adduct Aldehyde->Adduct TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC + Base Base Base Deprotonated_TosMIC->Adduct Nucleophilic Attack Oxazoline 4-Tosyl-4,5-dihydrooxazole Adduct->Oxazoline 5-endo-dig Cyclization Oxazole Oxazole Oxazoline->Oxazole - TosH (Base-promoted elimination)

Caption: Main reaction pathway for the Van Leusen oxazole synthesis.

Side_Reactions Start Reaction Mixture (Aldehyde, TosMIC, Base) Oxazoline 4-Tosyl-4,5-dihydrooxazole Start->Oxazoline Nitrile Nitrile Start->Nitrile Alternative Pathway (e.g., strong base/aprotic solvent) TosMIC_Decomposition N-(tosylmethyl)formamide Start->TosMIC_Decomposition Presence of Water Oxazoline->Oxazoline Oxazole Desired Oxazole Oxazoline->Oxazole Successful Elimination

Caption: Common side reactions in the Van Leusen oxazole synthesis.

Troubleshooting_Workflow Start Low Oxazole Yield Check_Intermediate Is 4-tosyl-4,5-dihydrooxazole the major byproduct? Start->Check_Intermediate Check_Nitrile Is nitrile a significant byproduct? Check_Intermediate->Check_Nitrile No Solution_Elimination Increase Temperature Use Stronger Base Extend Reaction Time Check_Intermediate->Solution_Elimination Yes Check_TosMIC_Decomp Is N-(tosylmethyl)formamide observed? Check_Nitrile->Check_TosMIC_Decomp No Solution_Nitrile Re-evaluate Base/Solvent System Lower Reaction Temperature Check_Nitrile->Solution_Nitrile Yes Solution_Anhydrous Ensure Strictly Anhydrous Conditions Check_TosMIC_Decomp->Solution_Anhydrous Yes Check_Purity Check Purity of Aldehyde and TosMIC Check_TosMIC_Decomp->Check_Purity No

Caption: Troubleshooting workflow for low-yielding Van Leusen reactions.

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar oxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar oxazole derivatives?

A1: Researchers often face several challenges during the purification of polar oxazole derivatives, primarily stemming from their inherent chemical properties. These include:

  • High Polarity: The presence of polar functional groups (e.g., carboxylic acids, hydroxyls, amines) leads to high polarity, which can cause issues with solubility and chromatographic separation, often resulting in strong adsorption to polar stationary phases like silica gel.[1]

  • Compound Instability: Certain oxazole derivatives can be unstable under purification conditions. For example, some are sensitive to the acidic nature of silica gel and may degrade, especially those with hydroxyl groups.[1]

  • Moisture Sensitivity: The hygroscopic nature of some polar compounds means they can absorb moisture from the atmosphere, complicating handling and leading to impure final products.[1]

  • Difficult Byproduct Removal: Syntheses can yield byproducts with polarities similar to the target compound, making separation by chromatography challenging. A common example is the removal of triphenylphosphine oxide, a polar byproduct formed when triphenylphosphine is used as a reagent.[1]

  • Poor Crystallization (Oiling Out): Highly polar compounds or those with impurities may fail to crystallize from solution, instead separating as an oil, which is difficult to purify further.[2]

Q2: What is a recommended general purification strategy for polar oxazole derivatives?

A2: A multi-step approach is often the most effective strategy for purifying polar oxazole derivatives. The general workflow typically involves an initial extraction followed by one or more chromatographic or crystallization steps.

G start_end start_end process process decision decision output output Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Chromatography Column Chromatography Workup->Chromatography Initial Separation CheckPurity Check Purity (TLC, LC-MS) Chromatography->CheckPurity Recrystallization Recrystallization / Further Purification Pure Pure Polar Oxazole Derivative Recrystallization->Pure CheckPurity->Recrystallization Impurities Present CheckPurity->Pure Purity OK

A general workflow for the purification of polar oxazole derivatives.

Troubleshooting Guides

Problem 1: Low or no recovery of the compound after silica gel column chromatography.

This is a frequent issue when dealing with highly polar compounds, which can irreversibly adsorb to the silica gel or degrade on the acidic stationary phase.

Potential Cause Troubleshooting Solution
Irreversible Adsorption The polar groups (e.g., carboxylic acid, amine) are interacting too strongly with the acidic silanol groups on the silica surface.[1]
Solution 1: Modify Mobile Phase. Add a small amount of a competitive polar modifier to the eluent. For acidic compounds, add 0.1-1% acetic or formic acid. For basic compounds, add 0.1-2% triethylamine or ammonium hydroxide.[3][4]
Solution 2: Deactivate Silica. Pre-treat the silica gel by flushing the column with the eluent containing the additive (e.g., triethylamine) before loading the sample.[1]
Degradation on Silica Gel The compound is sensitive to the acidic nature of the silica gel and is decomposing during chromatography.[1]
Solution 1: Change Stationary Phase. Use a less acidic stationary phase like neutral alumina.[1][4]
Solution 2: Use Reversed-Phase Chromatography. For highly polar compounds, reversed-phase (e.g., C18) chromatography is often a better choice as it separates based on hydrophobicity.[1][4]
Inappropriate Solvent System The chosen eluent system is not polar enough to elute the compound from the column.
Solution: Increase Eluent Polarity. Use a steeper gradient or switch to a more polar solvent system. For very polar compounds, a mixture of dichloromethane and methanol is often effective.[1][5]
Problem 2: The desired product co-elutes with an impurity.

When the polarity of the product and an impurity are very similar, standard chromatography may not provide adequate separation.

G issue issue question question solution solution alt_solution alt_solution start Co-elution Observed q1 Using Isocratic Elution? start->q1 sol1 Switch to Gradient Elution q1->sol1 Yes q2 Can Stationary Phase be Changed? q1->q2 No sol1->q2 sol2 Try Reversed-Phase (C18) or Alumina q2->sol2 Yes q3 Is Preparative HPLC an Option? q2->q3 No sol2->q3 sol3 Use Preparative HPLC for High Resolution q3->sol3 Yes sol4 Optimize Gradient / Try Different Solvents q3->sol4 No sol5 Consider Derivatization to Change Polarity sol4->sol5

A troubleshooting decision tree for co-elution issues.
Problem 3: The purified product is an oil or gum instead of a solid.

This can be caused by residual solvent, the presence of impurities that inhibit crystallization, or the compound's inherent properties.

Potential Cause Troubleshooting Solution
Residual High-Boiling Solvent Solvents like DMF, DMSO, or even toluene can be difficult to remove completely.[4]
Solution 1: Co-evaporation. Dissolve the oil in a volatile solvent (e.g., dichloromethane) and re-evaporate. Adding a co-solvent like toluene can help remove other high-boiling solvents by forming an azeotrope. Repeat several times.[4]
Solution 2: Lyophilization (Freeze-Drying). If the compound is water-soluble and stable, dissolving it in water or 1,4-dioxane and freeze-drying can effectively remove residual solvents.[4]
Inhibiting Impurities Even small amounts of impurities can disrupt crystal lattice formation.[2]
Solution: Re-purify. Subject the material to another purification step, such as a short silica plug filtration or preparative HPLC.[2][4]
"Oiling Out" During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too quickly.[2]
Solution 1: Re-dissolve and Cool Slowly. Gently heat to re-dissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help.[2]
Solution 2: Change Solvent System. Use a lower-boiling point solvent system or add a "poor" solvent to a solution in a "good" solvent to induce crystallization at a lower temperature.[2][3]
Solution 3: Trituration. Add a non-polar solvent (e.g., hexanes, diethyl ether) to the oil and stir or scratch vigorously. This can sometimes induce solidification.[4]

Data Presentation

Table 1: Comparison of Common Purification Techniques
Technique Purity Achievable Typical Recovery Advantages Disadvantages
Column Chromatography >95%50-90%Widely applicable, good for separating mixtures with different polarities.Can be slow, potential for sample degradation on stationary phase, uses large solvent volumes.
Recrystallization >98%40-80%Can yield very pure crystalline material, scalable.[4]Requires a suitable solvent system, not suitable for oils, potential for product loss in mother liquor.[4]
Liquid-Liquid Extraction Variable (Cleanup)>90% (of crude)Fast, excellent for removing ionic or highly polar/non-polar impurities.[4]Limited separation capability for compounds with similar polarities.[4]
Preparative HPLC >99%30-70%Excellent separation for difficult mixtures, high purity.[4]Expensive, small scale, requires specialized equipment.[4]
Table 2: Common Solvent Systems for Chromatography of Polar Oxazoles
Stationary Phase Mobile Phase System (Eluent) Notes
Normal Phase (Silica Gel) Dichloromethane / MethanolA standard choice for polar compounds. Start with a low percentage of methanol and increase gradually.[5]
Ethyl Acetate / HexaneGood for moderately polar oxazoles. A gradient from low to high ethyl acetate is common.[1][6]
Chloroform / AcetoneCan be effective for specific separations.[1]
Reversed-Phase (C18) Water / Acetonitrile (+ 0.1% Formic Acid or TFA)Ideal for highly polar, water-soluble compounds. The acid improves peak shape. Elute with an increasing gradient of acetonitrile.[3][7]
Water / Methanol (+ 0.1% Formic Acid or TFA)An alternative to acetonitrile. Methanol is a more polar organic modifier.[7]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction for Polar Oxazole Carboxylic Acids

This protocol is designed to separate a polar oxazole carboxylic acid from neutral or basic organic impurities.

G step step input input output output waste waste start 1. Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc) step1 2. Transfer to Separatory Funnel Add Aqueous Base (e.g., NaHCO3) start->step1 step2 3. Shake and Separate Layers step1->step2 org_layer Organic Layer (Neutral/Basic Impurities) step2->org_layer aq_layer Aqueous Layer (Deprotonated Oxazole Salt) step2->aq_layer step3 4. Acidify Aqueous Layer with Dilute Acid (e.g., 1M HCl) aq_layer->step3 step4 5. Extract with Fresh Organic Solvent (3x) step3->step4 step5 6. Combine Organic Extracts, Dry (Na2SO4), and Evaporate step4->step5 end Purified Oxazole Carboxylic Acid step5->end

An experimental workflow for the extraction of oxazole carboxylic acids.
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1]

  • Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel and wash it with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The polar oxazole carboxylic acid will be deprotonated to its salt form and partition into the aqueous layer, leaving less polar, neutral, or basic impurities behind in the organic layer.[1]

  • Separation: Carefully separate the aqueous layer containing the salt of your product.

  • Acidification: Cool the collected aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl). The oxazole carboxylic acid will become protonated and may precipitate out. If it does not precipitate, it will become significantly less water-soluble.[1]

  • Back-Extraction: Extract the acidified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts from the previous step, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Flash Column Chromatography with Dry Loading

This protocol is useful for compounds that have low solubility in the initial, non-polar mobile phase, as it improves separation resolution.

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of your desired compound from impurities. The ideal system should give your product an Rf value of approximately 0.3-0.4.[8]

  • Column Packing:

    • Secure a chromatography column in a vertical position and place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified in step 1.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Add another thin layer of sand on top of the packed silica bed.[8]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable volatile solvent (e.g., DCM, methanol).

    • Add a small amount of silica gel to this solution (typically 1-2 times the mass of the crude product).

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully load this powder onto the top of the prepared column.[3][4]

  • Elution:

    • Begin eluting the column with the least polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis to elute the compounds.

    • Collect fractions in separate tubes.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[8]

References

Technical Support Center: Optimizing Palladium-Catalyzed Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during palladium-catalyzed oxazole synthesis.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low or No Product Yield

Q1: My reaction is not producing the desired oxazole, or the yield is very low. What are the potential causes and how can I address them?

A1: Low or no product yield is a frequent issue that can stem from several factors. A systematic evaluation of your reaction parameters is the best approach.

  • Inactive Catalyst: Ensure your palladium catalyst is not degraded. Use a fresh batch or one that has been stored properly under an inert atmosphere. For air-sensitive catalysts, employ rigorous inert atmosphere techniques such as a Schlenk line or a glovebox.

  • Suboptimal Catalyst Loading: The amount of catalyst is crucial. While higher loading can increase costs, an insufficient amount will lead to poor conversion. If you suspect low catalyst activity, a modest increase in loading may improve the yield. For instance, in some cases, increasing the catalyst loading from 5 mol% to 10 mol% has been shown to significantly boost yields and reduce reaction times.[1]

  • Inappropriate Reaction Temperature: Temperature is a critical parameter. If the reaction is too cold, it may not proceed at a reasonable rate. Conversely, excessive heat can lead to the decomposition of starting materials, reagents, or the product.[2] We recommend performing small-scale experiments to screen a range of temperatures.

  • Catalyst Deactivation (Poisoning): The nitrogen atom in the oxazole ring can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[3] This is a common issue with nitrogen-containing heterocycles. Using a higher catalyst loading or selecting a more robust ligand can sometimes mitigate this effect.

  • Poor Substrate Reactivity: Substrates with electron-withdrawing groups may react more slowly. For these less reactive substrates, you might consider increasing the catalyst loading or extending the reaction time.[4] Conversely, highly electron-rich substrates can sometimes lead to side reactions.

Issue 2: Catalyst Deactivation

Q2: I suspect my palladium catalyst is being deactivated during the reaction. What are the common deactivation pathways and how can I prevent them?

A2: Catalyst deactivation is a significant challenge in palladium-catalyzed reactions involving heterocyclic substrates.

  • Nitrogen Poisoning: As mentioned, the lone pair of electrons on the oxazole's nitrogen atom can bind strongly to the palladium catalyst, inhibiting its activity.[3]

    • Solution: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands can help to stabilize the active palladium species and reduce poisoning.[3]

  • Iodide Inhibition: When using aryl iodides as substrates, the resulting iodide ligand on the palladium intermediate can be a strong binder, leading to the formation of less reactive palladium-iodide complexes.[3]

    • Solution: While challenging to avoid completely when using iodide substrates, optimizing other reaction parameters like ligand and solvent can help to favor the desired catalytic cycle.

Issue 3: Poor Regioselectivity in Direct Arylation

Q3: I am performing a direct C-H arylation on an oxazole ring and obtaining a mixture of C-2 and C-5 arylated products. How can I control the regioselectivity?

A3: Achieving high regioselectivity in the direct arylation of oxazoles is possible by carefully tuning the reaction conditions.

  • Solvent Polarity: The polarity of the solvent plays a major role. Polar solvents like DMA (dimethylacetamide) tend to favor C-5 arylation, while nonpolar solvents such as toluene promote C-2 arylation.[2][5]

  • Ligand Choice: Specific phosphine ligands can direct the arylation to a particular position. The selection of the appropriate ligand is crucial for achieving high selectivity.[2][5]

  • Base Strength: The choice of base can also influence the outcome. Stronger bases often favor C-2 arylation.[5]

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables summarize quantitative data from various palladium-catalyzed oxazole synthesis protocols to facilitate comparison.

Table 1: Effect of Catalyst Loading on Reaction Outcome

CatalystCatalyst Loading (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂5PCy₃·HBF₄ (20)DMA1302461[1]
Pd(OAc)₂10PCy₃·HBF₄ (20)DMA130383[1]
Pd₂(dba)₃2.5Tri(2-furyl)phosphine (10)Dioxane8012-[6]
Pd(OAc)₂10-DCE12012up to 86[7]

Table 2: Conditions for Regioselective Direct Arylation of Oxazole

Desired RegioselectivityPalladium CatalystLigandBaseSolventKey FindingsReference
C-5 Arylation-Phosphines 5 or 6Weaker basesPolar (e.g., DMA)Favored in polar solvents.[2][5]
C-2 Arylation-Phosphine 3Stronger bases (e.g., KOH)Nonpolar (e.g., Toluene)Favored in nonpolar solvents.[2][5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Oxazoles from Amides and Ketones [7]

This protocol describes a method for the synthesis of highly substituted oxazoles via a palladium-catalyzed sp² C-H activation pathway.

Materials:

  • Amide (0.5 mmol)

  • Ketone (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 10 mol%)

  • Potassium persulfate (K₂S₂O₈) (1.0 mmol)

  • Copper(II) bromide (CuBr₂) (1.0 mmol)

  • Dry 1,2-dichloroethane (DCE) (2.0 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the amide, ketone, Pd(OAc)₂, K₂S₂O₈, and CuBr₂.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add dry DCE via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Amide, Ketone, Pd(OAc)₂, K₂S₂O₈, CuBr₂ B Establish Inert Atmosphere (Evacuate & Backfill) A->B C Add Dry Solvent (DCE) B->C D Heat and Stir (120 °C, 12 h) C->D E Cool to RT & Dilute D->E F Filter through Celite E->F G Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Caption: General experimental workflow for palladium-catalyzed oxazole synthesis.

Troubleshooting Logic

troubleshooting_flowchart cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_regio Regioselectivity Issues Start Low or No Yield? Cat_Check Check Catalyst Activity - Use fresh catalyst - Employ inert techniques Start->Cat_Check Yes End Yield Improved Start->End No Cat_Loading Optimize Catalyst Loading - Increase loading incrementally Cat_Check->Cat_Loading Cat_Poison Consider Catalyst Poisoning - Use robust/bulky ligands Cat_Loading->Cat_Poison Temp_Check Optimize Temperature - Screen a range of temperatures Cat_Poison->Temp_Check Time_Check Adjust Reaction Time - Monitor reaction progress (TLC/LC-MS) Temp_Check->Time_Check Regio_Problem Poor Regioselectivity? Time_Check->Regio_Problem Solvent_Tune Tune Solvent Polarity - Polar for C-5 - Nonpolar for C-2 Regio_Problem->Solvent_Tune Yes Regio_Problem->End No Ligand_Tune Screen Different Ligands Solvent_Tune->Ligand_Tune Base_Tune Vary Base Strength Ligand_Tune->Base_Tune Base_Tune->End

Caption: Troubleshooting flowchart for common issues in oxazole synthesis.

Frequently Asked Questions (FAQs)

Q4: What is a typical starting catalyst loading for a new palladium-catalyzed oxazole synthesis?

A4: A good starting point for optimization is often between 2-10 mol% of the palladium catalyst. If the reaction is sluggish or gives low yields, increasing the loading can be a first step in troubleshooting. However, for process development and large-scale synthesis, the goal is often to reduce the catalyst loading as much as possible.

Q5: How do I choose the right palladium precursor?

A5: The choice of palladium precursor can be critical. Pd(OAc)₂ and Pd₂(dba)₃ are common and often effective choices for C-H activation and cross-coupling reactions. Pd(PPh₃)₄ is also widely used, but the triphenylphosphine ligands can sometimes be too strongly bound or not robust enough under certain reaction conditions.[3] The optimal precursor may need to be determined empirically for your specific substrate and reaction type.

Q6: Are there any alternatives to phosphine ligands?

A6: Yes, while phosphine ligands are very common and effective, other ligand classes such as N-heterocyclic carbenes (NHCs) and specific N,N-ligands have also been successfully employed in palladium catalysis. The choice of ligand should be tailored to the specific reaction being performed.

Q7: My starting materials are complex molecules. Are there any general considerations for substrate scope?

A7: Palladium-catalyzed reactions for oxazole synthesis have been shown to have a broad substrate scope and tolerate a variety of functional groups.[7] However, substrates with certain functional groups, such as unprotected amines or thiols, may interfere with the catalyst. It may be necessary to use protecting groups for these functionalities. Additionally, significant steric hindrance near the reaction site can slow down the reaction or prevent it from occurring.[3]

References

Preventing oxazole ring opening under basic or acidic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and FAQs to address challenges related to the stability of the oxazole ring under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the oxazole ring susceptible to opening?

A1: The oxazole ring is an aromatic heterocycle, but its stability is compromised under certain conditions. The primary pathways for ring opening include:

  • Strongly Basic Conditions: Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can deprotonate the C2 position of the oxazole ring. The resulting 2-lithio-oxazole is often unstable and can undergo a ring-opening to form an isonitrile intermediate.[1][2]

  • Strongly Acidic Conditions: Concentrated acids can catalyze the hydrolysis of the oxazole ring, leading to its cleavage. The rate of hydrolysis is pH-dependent.[3][4]

  • Nucleophilic Attack: While direct nucleophilic substitution on the oxazole ring is uncommon, attack by nucleophiles, especially at the electron-deficient C2 position, can lead to ring cleavage rather than substitution. For instance, reaction with ammonia or formamide can result in the formation of imidazoles through a ring-opening and recyclization process.[2]

  • Oxidizing and Reducing Agents: Certain strong oxidizing agents (e.g., potassium permanganate, ozone) and some reducing agents can cause cleavage of the oxazole ring.[2][3]

Q2: My oxazole-containing compound is degrading during a reaction at basic pH. How can I prevent this?

A2: Degradation under basic conditions often points to deprotonation at the C2 position, leading to ring opening. Consider the following strategies:

  • Use a Milder Base: If possible, substitute strong bases like n-BuLi with weaker, non-nucleophilic bases.

  • Protect the C2 Position: The most effective strategy is to protect the acidic C2 proton. A bulky silyl group, such as a triisopropylsilyl (TIPS) group, is an excellent choice as it is stable to a wide range of reaction conditions but can be removed when desired.

Q3: I need to perform a functionalization reaction on my oxazole ring, but I'm concerned about ring opening. What is the recommended approach?

A3: For functionalization at positions other than C2 (i.e., C4 or C5), it is highly recommended to first protect the C2 position. A common and effective strategy involves:

  • C2-Protection: Protect the C2 position with a TIPS group.

  • Functionalization: Perform the desired reaction at the C4 or C5 position.

  • Deprotection: Remove the TIPS group to regenerate the C2-unsubstituted oxazole.

Troubleshooting Guides

Issue 1: Unexpected Ring Opening During Lithiation

Symptom: You are attempting to functionalize your oxazole at the C4 or C5 position via lithiation, but you are observing low yields of the desired product and evidence of ring-opened byproducts.

Cause: Direct lithiation of an oxazole with a strong base like n-BuLi will preferentially occur at the most acidic C2 position, leading to the formation of an unstable 2-lithio-oxazole that readily opens to an isonitrile intermediate.

Solution:

  • Protect the C2 Position: Prior to lithiation, protect the C2 position of your oxazole with a triisopropylsilyl (TIPS) group. This will block deprotonation at C2 and direct the lithiation to the desired C4 or C5 position.

  • Control Temperature: Perform the lithiation at low temperatures (e.g., -78 °C) to minimize side reactions.

Issue 2: Oxazole Degradation During Acidic Workup or Purification

Symptom: Your oxazole-containing product appears to be degrading during aqueous acidic workup or upon purification on silica gel.

Cause: The oxazole ring is susceptible to acid-catalyzed hydrolysis. The lone pair on the nitrogen atom can be protonated, making the ring more susceptible to nucleophilic attack by water.

Solution:

  • Minimize Contact with Acid: Use dilute acid solutions and minimize the exposure time during workup.

  • Alternative Purification: If your compound is sensitive to silica gel (which can be acidic), consider alternative purification methods such as neutral alumina chromatography or recrystallization.

  • pH Adjustment: Ensure that the pH of your aqueous solutions is buffered to a less acidic range if your molecule is particularly sensitive.

Data Presentation

Table 1: pH-Dependent Hydrolysis of Benzoxazole at 25°C
pHFirst-Order Rate Constant (k, s⁻¹)Half-life (t½, hours)
0.351.8 x 10⁻⁴~1.1
1.351.0 x 10⁻⁴~1.9
2.05.0 x 10⁻⁵~3.8
3.01.0 x 10⁻⁵~19.3
4.02.0 x 10⁻⁶~96.3
5.04.0 x 10⁻⁷~481.3

Note: Data is for benzoxazole and serves as an illustrative example of the pH-dependent stability of the oxazole ring system.

Table 2: Comparative Stability of 2-H-Oxazole vs. 2-TIPS-Oxazole in Basic Media
CompoundConditionsHalf-life (t½, hours)
2-Phenyl-5-methyloxazole1 M NaOH in 1:1 THF/H₂O, 25°C~24
2-TIPS-5-phenyloxazole1 M NaOH in 1:1 THF/H₂O, 25°C> 200

Note: This data is illustrative and highlights the significant increase in stability afforded by C2-TIPS protection.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Oxazole Stability by HPLC

This protocol describes a general method for assessing the stability of an oxazole-containing compound under forced degradation conditions.

1. Materials:

  • Oxazole compound of interest

  • HPLC grade acetonitrile (ACN) and water

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • 0.1 M HCl and 0.1 M NaOH

  • HPLC system with a UV detector and a C18 column

2. Sample Preparation:

  • Prepare a stock solution of the oxazole compound in ACN at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL.

3. Degradation Study:

  • Incubate the prepared solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quench the reaction if necessary (e.g., neutralize acidic or basic samples).

  • Filter the samples through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of ACN and water is typically used. A starting point could be 10% ACN in water, ramping to 90% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the oxazole compound.

  • Injection Volume: 10 µL

5. Data Analysis:

  • Monitor the decrease in the peak area of the parent oxazole compound over time.

  • Plot the natural logarithm of the peak area versus time to determine the first-order degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: C2-Triisopropylsilyl (TIPS) Protection of an Oxazole

This protocol describes the protection of the C2 position of an oxazole using triisopropylsilyl trifluoromethanesulfonate (TIPSOTf).

1. Materials:

  • Oxazole substrate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

2. Procedure:

  • Dissolve the oxazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -78°C for 30 minutes.

  • Add TIPSOTf (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of a C2-TIPS Oxazole using TBAF

This protocol describes the removal of a C2-TIPS protecting group using tetrabutylammonium fluoride (TBAF).

1. Materials:

  • C2-TIPS protected oxazole

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

2. Procedure:

  • Dissolve the C2-TIPS protected oxazole (1.0 equiv) in anhydrous THF.

  • Add the 1 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Acid_Catalyzed_Hydrolysis Oxazole Oxazole Protonated_Oxazole Protonated Oxazole Oxazole->Protonated_Oxazole + H⁺ Protonated_Oxazole->Oxazole - H⁺ Intermediate Tetrahedral Intermediate Protonated_Oxazole->Intermediate + H₂O Ring_Opened Ring-Opened Product Intermediate->Ring_Opened Ring Opening

Caption: Acid-catalyzed hydrolysis of the oxazole ring.

Base_Mediated_Opening Oxazole Oxazole Lithio_Oxazole 2-Lithio-oxazole Oxazole->Lithio_Oxazole + n-BuLi -78°C Isonitrile Isonitrile Intermediate Lithio_Oxazole->Isonitrile Ring Opening

Caption: Base-mediated ring opening of oxazole via lithiation.

Protection_Strategy cluster_start Starting Material cluster_protection Protection cluster_functionalization Functionalization cluster_deprotection Deprotection Start 2-H-Oxazole Protected 2-TIPS-Oxazole Start->Protected TIPSOTf, n-BuLi Functionalized Functionalized 2-TIPS-Oxazole Protected->Functionalized Desired Reaction (e.g., lithiation, coupling) Final_Product Functionalized 2-H-Oxazole Functionalized->Final_Product TBAF

Caption: Workflow for oxazole functionalization using a C2-TIPS protecting group.

References

Technical Support Center: Identifying and Characterizing Impurities in Methyl 4-(1,3-oxazol-5-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of impurities encountered during the synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A common and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of methyl 4-formylbenzoate with tosylmethyl isocyanide (TosMIC) in the presence of a base.

The primary expected impurities from this synthesis are:

  • Unreacted Starting Materials:

    • Methyl 4-formylbenzoate

    • Tosylmethyl isocyanide (TosMIC)

  • Reaction Intermediate:

    • 5-(4-(methoxycarbonyl)phenyl)-4-tosyl-4,5-dihydro-1,3-oxazole (Oxazoline intermediate)

  • By-products:

    • p-Toluenesulfinic acid

    • Methyl 4-cyanobenzoate (if ketone impurities are present in the aldehyde)[3]

Q2: My reaction is complete, but I am observing a significant amount of an unknown peak in my HPLC analysis. What could it be?

A common issue in the Van Leusen oxazole synthesis is the incomplete elimination of the tosyl group from the oxazoline intermediate.[3] This results in the presence of 5-(4-(methoxycarbonyl)phenyl)-4-tosyl-4,5-dihydro-1,3-oxazole as a major impurity. To confirm its identity, you can analyze the sample by LC-MS to check for the expected molecular weight of this intermediate.

Q3: How can I minimize the formation of the stable oxazoline intermediate?

To promote the complete conversion of the oxazoline intermediate to the desired oxazole product, consider the following troubleshooting steps:[3]

  • Increase Reaction Temperature: Gently heating the reaction mixture can facilitate the elimination of the tosyl group.

  • Use a Stronger Base: While potassium carbonate is commonly used, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve the elimination efficiency.

  • Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to completion.

Q4: I am observing a nitrile byproduct in my reaction mixture. What is the likely cause?

The formation of a nitrile, in this case, Methyl 4-cyanobenzoate, is indicative of the presence of ketone impurities in your methyl 4-formylbenzoate starting material.[3] Ketones react with TosMIC to produce nitriles instead of oxazoles.[1] It is crucial to use highly pure aldehyde for this reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseRecommended Solution(s)
Incomplete reaction Monitor the reaction progress by TLC or HPLC. If starting materials are still present, consider extending the reaction time or gently heating the mixture.
Formation of stable oxazoline intermediate Increase the reaction temperature, use a stronger non-nucleophilic base (e.g., DBU), or prolong the reaction time to promote the elimination of the tosyl group.[3]
Decomposition of TosMIC TosMIC is sensitive to moisture.[3] Ensure it is stored in a desiccator and handled under an inert atmosphere. Use anhydrous solvents for the reaction.
Impure starting materials Use highly purified methyl 4-formylbenzoate and TosMIC. Aldehyde impurities, such as the corresponding carboxylic acid, can quench the base.[3]
Issue 2: Presence of Significant Impurities in the Final Product
Impurity IdentityAnalytical CharacterizationRecommended Action(s) for Removal
Methyl 4-formylbenzoate (Starting Material) Characteristic signals in ¹H NMR (aldehyde proton ~10.1 ppm, methyl protons ~3.9 ppm).[4][5] Expected m/z in MS.Standard purification techniques such as column chromatography or recrystallization.
Tosylmethyl isocyanide (TosMIC) (Starting Material) Characteristic signals in ¹H NMR (methyl protons ~2.4 ppm, methylene protons ~4.7 ppm).[6]TosMIC is reactive and should be consumed during the reaction. If present in large amounts, it indicates an incomplete reaction. Optimize reaction conditions. Can be removed by chromatography.
5-(4-(methoxycarbonyl)phenyl)-4-tosyl-4,5-dihydro-1,3-oxazole (Oxazoline Intermediate) Higher molecular weight than the product, detectable by LC-MS.Promote elimination by heating the reaction mixture or using a stronger base.[3] Can be separated from the product by column chromatography.
p-Toluenesulfinic acid (By-product) Acidic nature. Can be removed by an aqueous workup with a mild base (e.g., sodium bicarbonate solution).Perform an aqueous workup of the reaction mixture before purification.

Data Presentation

Table 1: Summary of Potential Impurities and their Characteristics

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₁H₉NO₃203.19
Methyl 4-formylbenzoateC₉H₈O₃164.16
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.24
5-(4-(methoxycarbonyl)phenyl)-4-tosyl-4,5-dihydro-1,3-oxazoleC₁₉H₁₉NO₅S385.43
p-Toluenesulfinic acidC₇H₈O₂S156.20

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound (Van Leusen Synthesis)

To a solution of methyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous methanol, add potassium carbonate (2.0 eq) in portions at room temperature. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

HPLC Method for Impurity Profiling

A general reverse-phase HPLC method can be developed for the analysis of the reaction mixture and the final product.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical gradient could be 20-80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should provide good separation of the starting materials, the oxazoline intermediate, and the final product. Method optimization may be required based on the specific instrument and column used.

Mandatory Visualization

VanLeusen_Workflow cluster_start Starting Materials cluster_reaction Van Leusen Reaction cluster_intermediate Intermediate Formation cluster_product Final Product & Purification Methyl 4-formylbenzoate Methyl 4-formylbenzoate Reaction_Vessel Reaction Mixture (Base, Solvent) Methyl 4-formylbenzoate->Reaction_Vessel TosMIC TosMIC TosMIC->Reaction_Vessel Oxazoline Oxazoline Intermediate Reaction_Vessel->Oxazoline Cyclization Crude_Product Crude Product Mixture Oxazoline->Crude_Product Elimination Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the Van Leusen synthesis of this compound.

Impurity_Troubleshooting Start Reaction Analysis (HPLC/LC-MS) Low_Yield Low Yield of Product Start->Low_Yield High_Impurity High Level of Impurities Start->High_Impurity Check_SM Unreacted Starting Materials Present? Low_Yield->Check_SM Yes Identify_Impurity Identify Impurity by MS/NMR High_Impurity->Identify_Impurity Yes Optimize_Conditions Increase Time/Temp Check_SM->Optimize_Conditions Yes Check_Intermediate Oxazoline Intermediate Present? Check_SM->Check_Intermediate No Promote_Elimination Increase Temp/Use Stronger Base Check_Intermediate->Promote_Elimination Yes SM_Impurity SM_Impurity Identify_Impurity->SM_Impurity Starting Material? Intermediate_Impurity Intermediate_Impurity Identify_Impurity->Intermediate_Impurity Intermediate? Byproduct_Impurity Byproduct_Impurity Identify_Impurity->Byproduct_Impurity By-product? Purify_SM Purify Starting Materials SM_Impurity->Purify_SM Yes Intermediate_Impurity->Promote_Elimination Yes Optimize_Workup Modify Workup/Purification Byproduct_Impurity->Optimize_Workup Yes

Caption: Logical relationship for troubleshooting common issues in the synthesis.

References

Technical Support Center: Improving Regioselectivity of Substitution on the Oxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic strategies involving the oxazole ring. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in controlling the regioselectivity of substitution reactions on this important heterocyclic scaffold.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My direct C-H arylation reaction on a substituted oxazole is producing a mixture of C2 and C5 isomers. How can I improve the selectivity?

Answer:

Poor regioselectivity in palladium-catalyzed direct C-H arylations is a common problem influenced by a delicate balance of electronic and steric factors. The outcome is highly dependent on the catalyst, ligands, base, and solvent system.

  • To Favor C2-Arylation: The C2-proton is the most acidic on the oxazole ring, making it susceptible to deprotonation or concerted metalation-deprotonation (CMD) pathways.[1][2]

    • Catalyst/Ligand System: Employing a dual Pd(0)/Cu(I) catalytic system often promotes C2-selectivity.[3][4][5] For palladium-only catalysis, specific ligand/additive combinations like P(t-Bu)₃/PivOH or JohnPhos/PivOH are effective for directing arylation to the C2 position.[3][4]

    • Solvent Choice: Nonpolar solvents, such as toluene or dioxane, generally favor C2-arylation.[3][6]

    • Base Selection: Strong bases like lithium tert-butoxide or cesium carbonate (Cs₂CO₃) can facilitate C2-metalation.[4][7]

  • To Favor C5-Arylation: The C5 position is electronically richer and is often the preferred site for reactions following an electrophilic aromatic substitution (SEAr)-type mechanism.[3][4]

    • Catalyst/Ligand System: The use of bulky, electron-rich phosphine ligands like PCy₃ or dppf, often without a pivalic acid additive, can reverse the selectivity in favor of the C5 position.[3][4] The pioneering work by Ohta utilized Pd(PPh₃)₄ with KOAc for C5-selective reactions.[3][4]

    • Solvent Choice: Polar aprotic solvents like DMF or DMA are known to promote C5-arylation.[3][6]

Below is a workflow to troubleshoot poor regioselectivity in direct arylation.

G start Poor Regioselectivity in Direct C-H Arylation check_target Desired Isomer? start->check_target c2_path Target: C2-Isomer check_target->c2_path C2 c5_path Target: C5-Isomer check_target->c5_path C5 c2_solvent Switch to Nonpolar Solvent (e.g., Toluene, Dioxane) c2_path->c2_solvent c5_solvent Switch to Polar Solvent (e.g., DMF, DMA) c5_path->c5_solvent c2_ligand Use C2-Directing Ligand (e.g., P(t-Bu)3/PivOH) c2_solvent->c2_ligand c2_catalyst Consider Pd/Cu Co-catalysis c2_ligand->c2_catalyst end_node Improved Selectivity c2_catalyst->end_node c5_ligand Use C5-Directing Ligand (e.g., PCy3, dppf) c5_solvent->c5_ligand c5_base Use Milder Base (e.g., KOAc, K2CO3) c5_ligand->c5_base c5_base->end_node

Troubleshooting workflow for direct C-H arylation.

Question 2: I am attempting to functionalize my oxazole at the C2 position via lithiation with n-BuLi, but I am observing ring-opening and low yields. What is causing this and how can I prevent it?

Answer:

This is a well-documented issue. The C2-proton of the oxazole ring is the most acidic, making it the primary site for deprotonation by strong bases like n-butyllithium (n-BuLi).[8][9] However, the resulting 2-lithiooxazole is often unstable and can exist in equilibrium with a ring-opened isonitrile species, which is then quenched, leading to undesired byproducts and reduced yields of the C2-functionalized oxazole.[9][10][11]

Solutions:

  • Use Alternative Metalating Agents: Instead of alkyllithium reagents, consider using modern hindered TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium or zinc, such as TMPMgCl·LiCl or TMPZnCl·LiCl.[12][13] These reagents perform a selective C-H metalation at the C2 position to generate the corresponding magnesiated or zincated oxazole species. These intermediates are significantly more stable, do not undergo ring-opening, and can be trapped with a wide variety of electrophiles in good to excellent yields.[12][13]

  • Temperature Control: If you must use n-BuLi, conduct the deprotonation at a very low temperature (typically -78 °C) and trap the resulting anion with the electrophile as quickly as possible to minimize the time for the ring-opening equilibrium to be established.

G cluster_0 Lithiation at C2 cluster_1 Recommended Solution: Magnesiation Oxazole Oxazole Lithio_Oxazole 2-Lithiooxazole (Unstable) Oxazole->Lithio_Oxazole + n-BuLi (Kinetic Deprotonation) Isonitrile Ring-Opened Isonitrile Lithio_Oxazole->Isonitrile Equilibrium (Undesired) Desired_Product Desired C2-Substituted Oxazole Lithio_Oxazole->Desired_Product + Electrophile (E+) Side_Product Side Product Isonitrile->Side_Product + Electrophile (E+) Oxazole_Mg Oxazole Magnesiated_Oxazole 2-Magnesiated Oxazole (Stable) Oxazole_Mg->Magnesiated_Oxazole + TMPMgCl·LiCl Desired_Product_Mg Desired C2-Substituted Oxazole Magnesiated_Oxazole->Desired_Product_Mg + Electrophile (E+)

Comparison of C2-lithiation vs. stable magnesiation.

Question 3: My electrophilic substitution reaction (e.g., bromination, nitration) is not proceeding or gives very low yields. How can I improve reactivity?

Answer:

The oxazole ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (SEAr) compared to heterocycles like furan or pyrrole.[8][14]

Solutions:

  • Introduce Activating Groups: The presence of electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups on the oxazole ring significantly activates it towards electrophilic attack.[1][2] If your synthesis allows, consider using a substrate that already contains an EDG. Substitution will generally occur at the C5 position.[1][11]

  • Harsher Reaction Conditions: For deactivated systems, you may need to use stronger electrophilic reagents or more forcing conditions (e.g., higher temperatures, stronger Lewis acids). However, be cautious as this can lead to decomposition or side reactions. For example, in Friedel-Crafts acylations, switching from FeCl₃ to a stronger Lewis acid like AlCl₃ might be necessary.[14]

  • Alternative Synthetic Routes: If direct electrophilic substitution is unsuccessful, consider an alternative strategy. For instance, you can perform a regioselective metalation (e.g., at C5) followed by quenching with an electrophilic source of the desired group (e.g., quenching a 5-lithiooxazole with Br₂ to install a bromine atom).

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on an unsubstituted oxazole ring?

A1: The reactivity of the C-H bonds in an oxazole ring is highly dependent on the type of reaction:

  • Acidity (Deprotonation/Metalation): The acidity of the protons follows the order C2 > C5 > C4 .[1][2] This makes the C2 position the most favorable site for reaction with strong bases.

  • Electrophilic Substitution: The most common site for electrophilic attack is the electron-rich C5 position .[1][2][8] The general reactivity order is often cited as C5 > C4 > C2, although substitution at C2 is very rare under these conditions.[4]

  • Nucleophilic Substitution: This reaction is uncommon on the bare ring but can occur if a good leaving group is present. The most electron-deficient carbon, C2 , is the most susceptible to nucleophilic attack.[10][11]

Q2: How can I selectively functionalize the C4 position of the oxazole ring?

A2: The C4 position is generally the least reactive of the three carbons towards the most common substitution reactions, making its selective functionalization challenging. There are, however, specific strategies:

  • De Novo Synthesis: The most reliable method is to construct the oxazole ring from precursors that already have the desired substituent at the position that will become C4.

  • Directed Metalation: If a directing group (e.g., an oxazoline) is placed at a neighboring position on a connecting ring system, it can direct lithiation to a specific site, which could be analogous to the C4 position.[15][16]

  • Substituent-Directed Effects: In some highly substituted oxazoles, existing groups can sterically block the more reactive C2 and C5 positions, leaving only C4 accessible. For example, deprotonation of 2,5-dimethyl-substituted oxazole amides can lead to functionalization at the C4-methyl group under specific conditions.[17]

Q3: Can you provide examples of how reaction conditions control regioselectivity in direct C-H arylation?

A3: Yes, the regiochemical outcome of direct arylation can be effectively "tuned" by the reaction parameters. The work by Hoarau and others on the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate is a clear example.[3][4]

Target PositionCatalystLigandAdditiveBaseSolventPredominant Isomer
C2 Pd(OAc)₂JohnPhosPivOHK₂CO₃DioxaneC2
C2 Pd(OAc)₂P(t-Bu)₃PivOHK₂CO₃DioxaneC2
C5 Pd(OAc)₂PCy₃NoneK₂CO₃DioxaneC5
C5 Pd(OAc)₂JohnPhosNoneK₂CO₃DioxaneC5
C5 Pd(OAc)₂dppfNoneK₂CO₃DioxaneC5

Data synthesized from literature reports on ethyl oxazole-4-carboxylate.[3][4]

This table clearly demonstrates that for the same substrate, switching the ligand and removing the pivalic acid (PivOH) additive completely reverses the regioselectivity from C2 to C5.[3][4]

Key factors influencing C2 vs. C5 regioselectivity.

Experimental Protocols

Protocol 1: Regioselective C2-Magnesiation and Functionalization of Oxazole

This protocol is adapted from methods using TMP-bases to avoid ring-opening.[12][13]

Materials:

  • Substituted Oxazole (1.0 mmol)

  • TMPMgCl·LiCl (1.1 mmol, 1.1 eq, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzoyl chloride, 1.2 mmol, 1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried, argon-purged flask, add the substituted oxazole (1.0 mmol).

  • Dissolve the oxazole in anhydrous THF (5 mL).

  • Cool the solution to the recommended temperature for the specific substrate (typically between -20 °C and 0 °C).

  • Slowly add the solution of TMPMgCl·LiCl (1.1 mmol) dropwise over 10 minutes.

  • Stir the resulting mixture at that temperature for 1-2 hours to ensure complete metalation.

  • Cool the mixture to -78 °C (if the electrophile requires it) and slowly add the electrophile (1.2 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized oxazole.

Protocol 2: Palladium-Catalyzed C5-Selective Direct Arylation of an Oxazole

This protocol is a general method favoring C5-arylation, adapted from literature procedures.[3][4][6]

Materials:

  • Substituted Oxazole (1.0 mmol)

  • Aryl Bromide (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Deionized water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvents for extraction and chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the substituted oxazole (1.0 eq) and the aryl bromide (1.2 eq).

  • Add anhydrous DMF (or dioxane for C5-selectivity with specific ligands) (0.2 M concentration) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100-140 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated oxazole.

References

Troubleshooting incomplete conversion in oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete conversion in oxazole synthesis.

Frequently Asked Questions (FAQs)

General Issues

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Specific to Robinson-Gabriel Synthesis

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Specific to Van Leusen Oxazole Synthesis

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

General Issues

My oxazole synthesis is not going to completion. What are the general parameters I should investigate?

Incomplete conversion in oxazole synthesis can be attributed to several factors. A systematic approach to troubleshooting should involve the investigation of the following parameters:

  • Purity of Starting Materials: Impurities in your starting materials can significantly hinder the reaction.[1][2] Ensure that all reactants and reagents are of high purity and are thoroughly dried, as the presence of water can lead to hydrolysis of intermediates or starting materials.[1][3]

  • Reaction Temperature: The reaction temperature is a critical parameter. For some reactions, a moderate increase in temperature can enhance the reaction rate and drive the reaction to completion.[1][4] However, excessively high temperatures can lead to the decomposition of starting materials or products, resulting in lower yields and the formation of byproducts.[1][3] Optimization studies are often necessary to find the ideal temperature for a specific substrate.[4]

  • Reaction Time: It is possible that the reaction simply requires more time to reach completion. Monitoring the reaction over an extended period can provide insight into the reaction kinetics.[5][6]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. Screening a variety of solvents may be necessary to find the optimal conditions.[4]

  • Catalyst/Reagent Stoichiometry: The concentration and stoichiometry of catalysts or reagents can be crucial. In some cases, increasing the catalyst loading may improve the conversion rate.[4] For reactions like the Robinson-Gabriel synthesis, a moderate increase in the amount of the cyclodehydrating agent can also be beneficial.[3]

How do I effectively monitor the progress of my oxazole synthesis?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions, including oxazole synthesis.[7][8]

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. The solvent system should be chosen to give a good separation between your starting material and the expected product (ideally, the starting material should have an Rf of 0.3-0.4).[8]

  • Spot the TLC Plate: On a TLC plate, draw a baseline in pencil about 1 cm from the bottom. Mark three lanes on the baseline.

    • Lane 1 (Reference): Spot a dilute solution of your starting material.

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture on top of it.

    • Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).

  • Interpret the Results: As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, while the spot for the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[8]

I'm observing a complex mixture of products. How can I improve the selectivity?

The formation of multiple products can be due to side reactions or lack of regioselectivity. To improve selectivity:

  • Optimize Reaction Conditions: Carefully controlling the reaction temperature, solvent, and the choice of base or catalyst can favor the desired reaction pathway.[4]

  • Use Regioselective Methods: For syntheses where regiochemistry is a concern, employing regioselective methods can be highly effective. For example, in certain oxazole syntheses, the use of specific mediators can control the regioselectivity of the cyclization.[4]

  • Purification: If side product formation cannot be completely avoided, purification of the desired product is necessary. Techniques such as column chromatography or recrystallization are commonly used.[6]

Specific to Robinson-Gabriel Synthesis

My Robinson-Gabriel synthesis is resulting in a low yield and tar formation. What is the likely cause?

Low yields and the formation of tar in a Robinson-Gabriel synthesis are typically indicative of harsh reaction conditions leading to the decomposition of starting materials or intermediates.[1][3] The strong acids traditionally used, such as concentrated sulfuric acid, can promote polymerization and other side reactions, especially at elevated temperatures.[3]

The starting 2-acylamino-ketone in my Robinson-Gabriel synthesis appears to be degrading. How can I prevent this?

The 2-acylamino-ketone precursors can be sensitive to strongly acidic conditions and may undergo hydrolysis before the desired cyclization occurs.[3] To prevent this:

  • Ensure Anhydrous Conditions: Any water present in the reaction mixture can facilitate the hydrolysis of the amide bond. It is crucial to use thoroughly dried solvents and reagents.[3]

  • Select a Milder Dehydrating Agent: Instead of strong mineral acids, consider using milder cyclodehydrating agents.[1][3]

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction to avoid unnecessarily long exposure to acidic conditions can minimize degradation.[3]

Table 1: Common Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsNotes
Concentrated Sulfuric Acid (H₂SO₄)High temperatureCan lead to decomposition and low yields.[3]
Polyphosphoric Acid (PPA)High temperatureCan offer better yields than H₂SO₄ for some substrates.
Phosphorus Pentoxide (P₂O₅)Reflux in an inert solventA strong dehydrating agent.
Phosphorus Oxychloride (POCl₃)In pyridine or DMFCan be effective for many substrates.[9]
Trifluoroacetic Anhydride (TFAA)Ethereal solvents, room temp to refluxMild conditions, suitable for sensitive substrates.[3]
Dess-Martin periodinane / I₂, PPh₃, Et₃NTwo-step, mild conditionsA modern, cleaner alternative to strong acids.[3]
My Robinson-Gabriel reaction is sluggish and incomplete. How can I drive it to completion?

An incomplete Robinson-Gabriel synthesis suggests that the activation energy for the cyclodehydration is not being met or the dehydrating agent is not potent enough.[3] Consider the following:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate.[3]

  • Switch to a More Powerful Dehydrating Agent: If a mild reagent is being used, switching to a stronger one may be necessary (see Table 1).[3]

  • Increase Reaction Temperature: Carefully increasing the temperature can promote the reaction, but this should be balanced against the risk of decomposition.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields by minimizing thermal degradation.[3]

Specific to Van Leusen Oxazole Synthesis

I am observing a significant amount of a dihydrooxazole intermediate in my Van Leusen synthesis. How can I promote its conversion to the oxazole?

The accumulation of the 4-tosyl-4,5-dihydrooxazole intermediate is a common issue in the Van Leusen synthesis and indicates that the final base-promoted elimination of p-toluenesulfinic acid is inefficient.[5]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary energy to promote the elimination step.[5]

  • Use a Stronger Base: If a weaker base like potassium carbonate is being used, switching to a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can facilitate a more efficient elimination.[5]

  • Extend Reaction Time: In some cases, simply allowing the reaction to proceed for a longer period can lead to complete conversion.[5]

  • Post-Reaction Treatment: If the intermediate has already formed, it can be isolated and then treated with a strong base like DBU in a suitable solvent to force the elimination.[5]

My Van Leusen reaction is producing a nitrile byproduct instead of the desired oxazole. What causes this and how can I avoid it?

The formation of a nitrile byproduct can occur under certain conditions. This side reaction can be minimized by carefully controlling the reaction parameters.

What is the impact of the base on the Van Leusen oxazole synthesis?

The choice and amount of base are critical in the Van Leusen synthesis. The base is required to deprotonate the TosMIC, initiating the reaction. However, the nature and strength of the base can also influence the rate of the final elimination step and the formation of byproducts.

Table 2: Effect of Base Stoichiometry in a Microwave-Assisted Van Leusen Synthesis

Base (K₃PO₄)Product(s)Yield
1 equivalent5-phenyl-4-tosyl-4,5-dihydrooxazole94%[10]
1.5 equivalentsMixture of dihydrooxazole and oxazole (2:1)-[10]
2 equivalents5-phenyl oxazole96%[10]

Conditions: Benzaldehyde, TosMIC, K₃PO₄, IPA, microwave irradiation.[10]

This data clearly shows that a higher equivalence of a strong base favors the complete conversion to the oxazole product.

Experimental Protocols

Protocol 1: General Procedure for Robinson-Gabriel Synthesis using a Mild Dehydrating Agent (TFAA)

  • Preparation: Dissolve the 2-acylamino-ketone starting material in an anhydrous ethereal solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA) dropwise. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Optimized Van Leusen Oxazole Synthesis to Minimize Dihydrooxazole Intermediate

  • Preparation: To a stirred suspension of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of TosMIC (1.0 equivalent) in anhydrous THF.

  • Reaction: Stir the mixture for 15-20 minutes at 0 °C. Then, add a solution of the aldehyde (1.1 equivalents) in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. If the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours to promote elimination.

  • Work-up: Quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Incomplete Oxazole Synthesis check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_time Extend Reaction Time optimize_temp->optimize_time optimize_reagents Optimize Reagent Stoichiometry optimize_time->optimize_reagents monitor_tlc Monitor by TLC optimize_reagents->monitor_tlc side_products Significant Side Products Observed? monitor_tlc->side_products purify Purify Product (e.g., Column Chromatography) side_products->purify Yes incomplete Reaction Still Incomplete side_products->incomplete No complete Successful Synthesis purify->complete incomplete->start Re-evaluate

Caption: A general troubleshooting workflow for incomplete oxazole synthesis.

Van_Leusen_Troubleshooting start Low Yield in Van Leusen Synthesis check_intermediate Dihydrooxazole Intermediate Observed? start->check_intermediate increase_temp Increase Reaction Temperature check_intermediate->increase_temp Yes check_nitrile Nitrile Byproduct Observed? check_intermediate->check_nitrile No stronger_base Use Stronger Base (e.g., DBU) increase_temp->stronger_base extend_time Extend Reaction Time stronger_base->extend_time complete Improved Yield extend_time->complete check_nitrile->start No, other issues optimize_conditions Optimize Reaction Conditions (Base, Temp) check_nitrile->optimize_conditions Yes optimize_conditions->complete

Caption: Troubleshooting specific issues in the Van Leusen oxazole synthesis.

References

Alternative work-up procedures for "Methyl 4-(1,3-oxazol-5-yl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative work-up procedures in the synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The three most common and adaptable synthetic strategies for this compound are the Van Leusen oxazole synthesis, the Robinson-Gabriel oxazole synthesis, and a two-step approach involving the synthesis of 4-(1,3-oxazol-5-yl)benzoic acid followed by Fischer esterification. Each method offers distinct advantages and potential challenges depending on the available starting materials and laboratory capabilities.

Q2: My Van Leusen reaction is giving a low yield. What are the common causes?

A2: Low yields in the Van Leusen synthesis of this target molecule can stem from several factors. Incomplete elimination of the tosyl group from the oxazoline intermediate is a frequent issue. Additionally, the purity of the starting aldehyde, methyl 4-formylbenzoate, is critical, as oxidation to the corresponding carboxylic acid can inhibit the reaction. Decomposition of the tosylmethyl isocyanide (TosMIC) reagent, particularly in the presence of moisture, is another common culprit.

Q3: I'm observing a significant amount of a nitrile byproduct in my Van Leusen reaction. Why is this happening?

A3: The formation of a nitrile byproduct in a Van Leusen reaction typically occurs when a ketone is used as the starting material instead of an aldehyde. If your starting methyl 4-formylbenzoate is contaminated with a ketone impurity, this side reaction can become prominent.

Q4: Are there milder alternatives to concentrated sulfuric acid for the Robinson-Gabriel synthesis?

A4: Yes, for substrates that may be sensitive to strong acidic conditions, several milder cyclodehydrating agents can be employed in the Robinson-Gabriel synthesis. These include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and trifluoroacetic anhydride.[1] A particularly mild and popular alternative is the use of triphenylphosphine and iodine.[1]

Q5: How can I purify the final product, this compound?

A5: The purification of this compound can be effectively achieved through flash column chromatography on silica gel. A typical eluent system would be a gradient of hexane and ethyl acetate. For obtaining a highly pure crystalline solid, recrystallization is a powerful technique.[2] Suitable solvents for recrystallization can be determined by testing the solubility of the crude product in various solvents and solvent mixtures, such as ethanol/water or ethyl acetate/hexane.[2]

Troubleshooting Guides

Route 1: Van Leusen Oxazole Synthesis

Issue 1: Low or No Product Formation

Potential CauseRecommended Solution(s)
Incomplete Elimination of Tosyl Group Increase the reaction temperature after the initial addition of reagents. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide or DBU. You may also extend the reaction time to facilitate complete conversion.
Impure Methyl 4-formylbenzoate Purify the aldehyde by recrystallization or column chromatography before use to remove any carboxylic acid impurities.
Decomposition of TosMIC Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 2: Formation of Nitrile Byproduct

Potential CauseRecommended Solution(s)
Ketone Impurity in Aldehyde Purify the methyl 4-formylbenzoate starting material to remove any ketone contaminants.
Route 2: Robinson-Gabriel Synthesis

Issue 1: Low Yield or Incomplete Reaction

Potential CauseRecommended Solution(s)
Inefficient Cyclodehydration Optimize the dehydrating agent. While concentrated sulfuric acid is traditional, agents like phosphorus pentoxide or phosphoryl chloride may be more effective for this substrate.[1][3] Increasing the reaction temperature can also promote cyclization, but monitor for decomposition.[1]
Starting Material Decomposition For sensitive 2-acylamino-ketone precursors, use milder dehydrating agents such as trifluoroacetic anhydride or a combination of triphenylphosphine and iodine.[1]

Issue 2: Presence of Significant Byproducts

Potential CauseRecommended Solution(s)
Hydrolysis of Intermediates Ensure strictly anhydrous conditions by using dry solvents and reagents.
Enamide Formation Modify the reaction conditions by altering the temperature or the choice of dehydrating agent to disfavor the enamide formation pathway.
Route 3: Synthesis of 4-(1,3-oxazol-5-yl)benzoic Acid and Fischer Esterification

Issue 1: Low Yield in Fischer Esterification

Potential CauseRecommended Solution(s)
Equilibrium Limitation Use a large excess of methanol to drive the equilibrium towards the ester product.[4]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[5]
Steric Hindrance While less likely for this substrate, sterically hindered carboxylic acids can be challenging to esterify. In such cases, converting the carboxylic acid to the more reactive acid chloride before adding methanol can be effective.

Quantitative Data Summary

Synthetic RouteKey ReactantsKey Reagents/CatalystsTypical SolventTypical Temperature (°C)Typical Reaction Time (h)Reported Yield (%)
Van Leusen Synthesis Methyl 4-formylbenzoate, TosMICK₂CO₃ or t-BuOKMethanol or THFReflux2 - 660-85 (estimated for analogous systems)
Robinson-Gabriel Synthesis 2-Formamido-1-(4-(methoxycarbonyl)phenyl)ethan-1-oneH₂SO₄, POCl₃, or PPh₃/I₂Acetic Anhydride or Dioxane90 - 1102 - 465-90 (estimated for analogous systems)
Fischer Esterification 4-(1,3-Oxazol-5-yl)benzoic Acid, MethanolH₂SO₄ (catalytic)Methanol (excess)Reflux2 - 4>90[5]

Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound

Materials:

  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-formylbenzoate (1.0 eq) and TosMIC (1.1 eq).

  • Add anhydrous methanol to dissolve the reactants.

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Protocol 2: Robinson-Gabriel Synthesis of this compound

This protocol assumes the prior synthesis of the 2-acylamino-ketone precursor, 2-formamido-1-(4-(methoxycarbonyl)phenyl)ethan-1-one.

Materials:

  • 2-Formamido-1-(4-(methoxycarbonyl)phenyl)ethan-1-one

  • Phosphoryl chloride (POCl₃)

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-formamido-1-(4-(methoxycarbonyl)phenyl)ethan-1-one (1.0 eq) in anhydrous toluene.

  • Carefully add phosphoryl chloride (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by slowly pouring it into a beaker of ice-water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Two-Step Synthesis via Fischer Esterification

Step A: Synthesis of 4-(1,3-Oxazol-5-yl)benzoic Acid (Van Leusen approach) Follow the procedure for Protocol 1, using 4-formylbenzoic acid as the starting material. The product of this reaction will be the carboxylic acid.

Step B: Fischer Esterification

Materials:

  • 4-(1,3-Oxazol-5-yl)benzoic acid

  • Methanol

  • Sulfuric Acid (H₂SO₄), concentrated

Procedure:

  • Dissolve 4-(1,3-oxazol-5-yl)benzoic acid (1.0 eq) in a large excess of methanol in a round-bottom flask.[5]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[5]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.[5]

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Purification by column chromatography may be necessary.

Visualizations

Van_Leusen_Workflow Start Methyl 4-formylbenzoate + TosMIC React Add K2CO3 in Methanol Start->React 1. Reflux Reflux Reaction Mixture React->Reflux 2. Workup Aqueous Workup & Extraction Reflux->Workup 3. Purify Column Chromatography Workup->Purify 4. Product This compound Purify->Product 5. Robinson_Gabriel_Pathway cluster_0 Precursor Synthesis cluster_1 Robinson-Gabriel Cyclization Amino_Ketone 2-Amino-1-(4-(methoxycarbonyl)phenyl)ethan-1-one Acylamino_Ketone 2-Formamido-1-(4-(methoxycarbonyl)phenyl)ethan-1-one Amino_Ketone->Acylamino_Ketone Formylation Cyclization Cyclodehydration (e.g., POCl3) Acylamino_Ketone->Cyclization Product This compound Cyclization->Product Two_Step_Workflow cluster_Step1 Step 1: Oxazole Formation cluster_Step2 Step 2: Esterification Start_Acid 4-Formylbenzoic Acid + TosMIC React_Acid Van Leusen Reaction Start_Acid->React_Acid Intermediate_Acid 4-(1,3-Oxazol-5-yl)benzoic Acid React_Acid->Intermediate_Acid React_Ester Fischer Esterification (Methanol, H+) Intermediate_Acid->React_Ester Final_Product This compound React_Ester->Final_Product

References

Validation & Comparative

Comparative analysis of oxazole synthesis methods: Robinson-Gabriel vs. Van Leusen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of oxazole rings, a key scaffold in many pharmaceuticals, is of paramount importance. Two of the most established and versatile methods for this transformation are the Robinson-Gabriel synthesis and the Van Leusen reaction. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable pathway for a given synthetic challenge.

At a Glance: Key Differences

FeatureRobinson-Gabriel SynthesisVan Leusen Synthesis
Starting Materials 2-Acylamino-ketoneAldehyde and Tosylmethyl isocyanide (TosMIC)
Key Transformation Intramolecular cyclodehydration[3+2] Cycloaddition followed by elimination
Reaction Conditions Typically harsh; strong acids (H₂SO₄, PPA), high temperaturesGenerally mild; basic conditions (K₂CO₃, t-BuOK), often room temperature to reflux
Substitution Pattern Primarily yields 2,5-disubstituted or 2,4,5-trisubstituted oxazolesPrimarily yields 5-substituted or 4,5-disubstituted oxazoles[1][2]
Substrate Scope Broad, but sensitive functional groups may not be tolerated due to harsh acidic conditionsBroad, tolerates a wide range of functional groups due to milder conditions[3]
Byproducts Water, potential for charring and side reactions with sensitive substrates[4]p-Toluenesulfinic acid

Reaction Mechanisms

The fundamental difference between the Robinson-Gabriel and Van Leusen syntheses lies in their reaction pathways. The Robinson-Gabriel synthesis is a dehydration reaction, while the Van Leusen synthesis proceeds through a cycloaddition-elimination mechanism.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[4][5] The generally accepted mechanism proceeds through the following key steps:

  • Protonation of the ketone carbonyl group, activating it towards nucleophilic attack.

  • Intramolecular attack by the amide oxygen to form a five-membered cyclic intermediate (a hemiacetal-like species).

  • Dehydration of this intermediate to yield the aromatic oxazole ring.

Robinson_Gabriel cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2_Acylamino_ketone 2-Acylamino-ketone Cyclic_Intermediate Cyclic Intermediate 2_Acylamino_ketone->Cyclic_Intermediate + H⁺, -H₂O Oxazole Oxazole Cyclic_Intermediate->Oxazole Dehydration

Robinson-Gabriel Reaction Pathway
Van Leusen Oxazole Synthesis

The Van Leusen synthesis is a powerful method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] The reaction is typically base-mediated and involves these crucial steps:

  • Deprotonation of the acidic methylene group of TosMIC by a base.

  • Nucleophilic attack of the resulting carbanion on the aldehyde carbonyl.

  • Intramolecular cyclization of the intermediate to form an oxazoline.

  • Elimination of p-toluenesulfinic acid to afford the final oxazole product.[1][6]

Van_Leusen cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde Oxazoline Oxazoline Intermediate Aldehyde->Oxazoline + Deprotonated TosMIC TosMIC TosMIC Oxazole Oxazole Oxazoline->Oxazole - TosH

Van Leusen Reaction Pathway

Quantitative Data Summary

The following table presents a comparison of reported yields for the synthesis of various substituted oxazoles using both the Robinson-Gabriel and Van Leusen methods. This data highlights the general efficiency of each method for different substitution patterns.

ProductRobinson-Gabriel Yield (%)Van Leusen Yield (%)Reference
2,5-Diphenyloxazole7285 (from benzaldehyde)[8],[2]
2-Methyl-5-phenyloxazole6578 (from benzaldehyde)[9],[2]
5-(2-Chloroquinolin-3-yl)oxazoleNot Reported83[1]
5-(p-Nitrophenyl)oxazoleNot Reported90+ (modified protocol)[3]
4-Benzyl-5-phenyloxazoleNot Reported85 (using α-substituted TosMIC)[2]

Note: Yields can vary significantly based on the specific substrate, reaction conditions, and purification methods employed.

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the synthesis of 2-phenyl-5-methyloxazole via both methods are presented below.

Robinson-Gabriel Synthesis of 2-Phenyl-5-methyloxazole

This protocol is a classical approach involving the cyclodehydration of an N-acylaminoketone.[10]

Step 1: Synthesis of N-(1-oxopropan-2-yl)benzamide

  • To a solution of N-Boc-alanine (1.0 eq) in dichloromethane (DCM), add 1-amino-2-propanone hydrochloride (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-acylaminoketone.

Step 2: Cyclodehydration to 2-Phenyl-5-methyloxazole

  • Dissolve the N-(1-oxopropan-2-yl)benzamide (1.0 eq) in a suitable solvent such as acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C.

  • Heat the reaction mixture to 90-100 °C and monitor the reaction by TLC.[4]

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Van Leusen Synthesis of 5-Methyloxazole

This protocol outlines the direct synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.[11]

  • In a round-bottom flask, suspend potassium carbonate (K₂CO₃) (2.5 eq) in methanol (0.1 M).

  • Add the aldehyde (e.g., acetaldehyde, 1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can be significantly reduced using a pressure reactor.[11]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Both the Robinson-Gabriel and Van Leusen syntheses are powerful and well-established methods for the preparation of oxazoles. The choice between the two is often dictated by the desired substitution pattern, the sensitivity of functional groups on the starting materials, and the desired reaction conditions.

The Robinson-Gabriel synthesis offers a classical and reliable route, particularly for 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[10] However, its often harsh acidic conditions and high temperatures can be a limitation for complex molecules with sensitive functionalities.

The Van Leusen synthesis , on the other hand, provides a milder and often more versatile alternative, especially for the synthesis of 5-substituted and 4,5-disubstituted oxazoles.[1][10] Its tolerance for a broader range of functional groups makes it particularly attractive in the context of modern drug discovery and complex molecule synthesis. Recent advancements, such as the use of microwave irradiation and pressure reactors, have further enhanced the efficiency and appeal of the Van Leusen approach.[11]

Ultimately, a careful consideration of the specific synthetic target and the available starting materials will guide the researcher in selecting the most appropriate and efficient method for their oxazole synthesis needs.

References

Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibitory Activity: A Framework for "Methyl 4-(1,3-oxazol-5-yl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific experimental data on the cyclooxygenase-2 (COX-2) inhibitory activity of "Methyl 4-(1,3-oxazol-5-yl)benzoate" is not publicly available. This guide has been constructed to provide a comparative framework. In place of the target compound, we will utilize data from structurally related isoxazole derivatives to illustrate how such a comparison would be structured. This is intended to serve as a methodological example for evaluating novel compounds against established COX-2 inhibitors.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastrointestinal lining. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation. The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

This guide provides a comparative overview of the in vitro inhibitory activity of exemplar isoxazole derivatives against well-known selective COX-2 inhibitors, namely Celecoxib, Rofecoxib, and Etoricoxib.

Data Presentation: In Vitro Inhibitory Activity

The potency and selectivity of COX inhibitors are typically determined by their 50% inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), offers a quantitative measure of a compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Known COX-2 Inhibitors
Celecoxib7.6[1][2]0.04 - 0.42~18 - 190
Rofecoxib>100[2][3]0.53[3][4]>188[3]
Etoricoxib116[3] - 162[5]0.47[5] - 1.1[3]106[1][3] - 344[5][6]
Exemplar Isoxazole Derivatives *
Isoxazole Derivative C322.560.9324.26[7]
Isoxazole Derivative C535.550.8541.82[7]
Isoxazole Derivative C633.950.5561.73[7]

*Data for isoxazole derivatives is sourced from a study on novel isoxazole compounds and is used here for illustrative purposes.[7]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental approach for determining COX inhibition, the following diagrams are provided.

COX-2 Signaling Pathway and Inhibition

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) via isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme inhibit

Caption: The COX-2 signaling pathway and the point of inhibition.

Experimental Workflow for In Vitro COX Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test Compounds Test Compounds Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Test Compounds->Incubate Enzyme with Inhibitor COX-1 & COX-2 Enzymes COX-1 & COX-2 Enzymes COX-1 & COX-2 Enzymes->Incubate Enzyme with Inhibitor Assay Buffer & Cofactors Assay Buffer & Cofactors Assay Buffer & Cofactors->Incubate Enzyme with Inhibitor Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Incubate Enzyme with Inhibitor->Initiate Reaction with Arachidonic Acid Stop Reaction Stop Reaction Initiate Reaction with Arachidonic Acid->Stop Reaction Quantify Prostaglandin Production Quantify Prostaglandin Production Stop Reaction->Quantify Prostaglandin Production Calculate % Inhibition Calculate % Inhibition Quantify Prostaglandin Production->Calculate % Inhibition Determine IC50 Values Determine IC50 Values Calculate % Inhibition->Determine IC50 Values Calculate Selectivity Index Calculate Selectivity Index Determine IC50 Values->Calculate Selectivity Index

Caption: A generalized workflow for determining in vitro COX inhibition.

Experimental Protocols

The following is a generalized protocol for an in vitro COX inhibition assay, based on common methodologies described in the literature. Specific parameters may vary between studies.

In Vitro COX Inhibition Assay (General Protocol)

Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.[8][9]

  • Arachidonic acid (substrate).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen).

  • 96-well plates.

  • Plate reader.

  • Detection kit for prostaglandins (e.g., PGE2) via methods such as ELISA or LC-MS/MS.[8]

Procedure:

  • Enzyme and Cofactor Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.[10]

  • Inhibitor Incubation: Add various concentrations of the test compound, reference inhibitors, or vehicle control (DMSO) to the wells. The plate is then incubated for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.[8][10]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[10]

  • Reaction Incubation: The plate is incubated for a specific time (e.g., 2-10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[8]

  • Reaction Termination: The reaction is stopped by adding a suitable stop solution, such as hydrochloric acid.[8]

  • Detection: The amount of prostaglandin (e.g., PGE2) produced is measured using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a suitable dose-response curve. The Selectivity Index (SI) is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

References

The Oxazole Ring on the Move: A Comparative Guide to Bioisosteric Replacement in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs. However, its metabolic liabilities and specific physicochemical properties can sometimes limit the therapeutic potential of a lead compound. Bioisosteric replacement of the oxazole ring offers a powerful strategy to overcome these limitations, fine-tuning a molecule's pharmacological and pharmacokinetic profile. This guide provides a comprehensive comparison of common oxazole bioisosteres, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in rational drug design.

Performance Comparison of Oxazole Bioisosteres

The choice of an oxazole bioisostere is a nuanced decision guided by the desired improvements in a drug candidate's properties. This section compares the performance of common replacements—thiazole, 1,3,4-oxadiazole, and isoxazole—against the parent oxazole scaffold, focusing on biological activity and key physicochemical properties.

Table 1: Comparative Biological Activity of Oxazole and its Bioisosteres

This table summarizes the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values for a selection of compounds where the oxazole ring has been replaced by a bioisostere.

Original Compound (Oxazole) Target IC50/MIC (µM) Bioisosteric Replacement Modified Compound IC50/MIC (µM) Fold Change Reference
2-(p-tolyl)-4-(4-chlorophenyl)oxazoleS. aureus12.5Thiazole2-(p-tolyl)-4-(4-chlorophenyl)thiazole6.252-fold increase[1]
2-(furan-2-yl)-4-(4-chlorophenyl)oxazoleS. aureus25Thiazole2-(furan-2-yl)-4-(4-chlorophenyl)thiazole12.52-fold increase[1]
VEGFR-2 Inhibitor (Oxazole)VEGFR-20.042ThiazoleVEGFR-2 Inhibitor (Thiazole)0.0192.2-fold increase[2]
CB2 Ligand 1a (1,2,4-Oxadiazole)CB2 Receptor0.00291,3,4-OxadiazoleCB2 Ligand 9a0.0258.6-fold decrease
Anticancer Compound (Oxazole)MCF-70.221,2,4-OxadiazoleImidazopyrazine derivative0.22No change[3]
COX-2 Inhibitor (general)COX-2VariesIsoxazoleValdecoxib (Bextra)Varies-[4]

Key Findings:

  • Thiazole: The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole can lead to a significant enhancement in biological activity, as seen in the antibacterial and VEGFR-2 inhibitory examples.[1][2] This is often attributed to the different electronic and steric properties of sulfur compared to oxygen, which can lead to improved binding interactions with the target protein.

  • 1,3,4-Oxadiazole: The regioisomeric 1,3,4-oxadiazole can exhibit significantly different properties compared to the 1,2,4-oxadiazole, which is sometimes considered a closer oxazole isostere. In the case of CB2 receptor ligands, the 1,3,4-oxadiazole led to a decrease in affinity. However, 1,3,4-oxadiazoles are often favored for their improved physicochemical properties, such as reduced lipophilicity.[5]

  • Isoxazole: As an isomer of oxazole, isoxazole offers a more subtle modification. The change in the relative positions of the nitrogen and oxygen atoms can alter the dipole moment and hydrogen bonding capabilities of the ring, influencing its interaction with biological targets and overall pharmacokinetic profile.[4][6]

Table 2: Physicochemical Properties of Oxazole and Common Bioisosteres

This table provides a qualitative comparison of key physicochemical properties that are critical for drug development.

Property Oxazole Thiazole 1,3,4-Oxadiazole Isoxazole
Lipophilicity (LogP) ModerateHigherLowerSimilar to Oxazole
Metabolic Stability Can be susceptible to oxidationGenerally more stableOften more stableSimilar to Oxazole
Hydrogen Bond Acceptor Strength Moderate (N and O)Weaker (N)Stronger (N atoms)Moderate (N and O)
Aromaticity AromaticAromaticAromaticAromatic
Dipole Moment LowerLowerHigherHigher

Key Considerations:

  • Lipophilicity: Thiazoles tend to be more lipophilic than their oxazole counterparts, which can impact solubility and cell permeability. Conversely, 1,3,4-oxadiazoles are generally less lipophilic, which can be advantageous for reducing off-target effects and improving metabolic stability.[5]

  • Metabolic Stability: The oxazole ring can be a site of metabolic degradation. Bioisosteric replacement with more stable rings like thiazole or 1,3,4-oxadiazole is a common strategy to improve a compound's half-life.

  • Hydrogen Bonding: The arrangement and nature of the heteroatoms in each ring dictate their hydrogen bonding potential. The stronger hydrogen bond accepting character of the 1,3,4-oxadiazole can be exploited to enhance binding affinity to a target.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key oxazole bioisosteres and a common biological assay for their evaluation.

Synthesis of 2,4-Disubstituted Thiazoles (Hantzsch Synthesis)

This protocol describes a classic method for the synthesis of the thiazole ring.

Materials:

  • Substituted thioamide (1.0 eq)

  • α-haloketone (e.g., phenacyl bromide) (1.0 eq)

  • Absolute ethanol

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Dissolve the substituted thioamide in absolute ethanol in a round-bottom flask.

  • Add the α-haloketone to the solution. If the thioamide hydrochloride is used, add an equimolar amount of sodium bicarbonate.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Acylhydrazides

This method involves the cyclodehydration of an N-acylhydrazide.

Materials:

  • Acylhydrazide (1.0 eq)

  • Carboxylic acid or acyl chloride (1.0 eq)

  • Phosphorus oxychloride (POCl3) or other dehydrating agents (e.g., SOCl2, P2O5)

  • Inert solvent (e.g., toluene, xylene)

Procedure:

  • To a solution of the acylhydrazide in an inert solvent, add the carboxylic acid or acyl chloride.

  • Slowly add the dehydrating agent (e.g., POCl3) to the mixture at 0 °C.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method to assess the inhibitory activity of compounds against a protein kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound solution or DMSO (for control wells).

  • Add 5 µL of a solution containing the VEGFR-2 kinase and the peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate relevant signaling pathways and a typical experimental workflow in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_adme ADME/Tox Profiling cluster_optimization Lead Optimization start Lead Compound (Oxazole) bioisostere Bioisostere Synthesis (e.g., Thiazole) start->bioisostere purification Purification & Characterization bioisostere->purification primary_assay Primary Biological Assay (e.g., Kinase Inhibition) purification->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response selectivity Selectivity Profiling dose_response->selectivity metabolic_stability Metabolic Stability Assay selectivity->metabolic_stability solubility Solubility Assessment metabolic_stability->solubility toxicity Cytotoxicity Assay solubility->toxicity sar SAR Analysis toxicity->sar new_analogs Design of New Analogs sar->new_analogs new_analogs->bioisostere

Caption: A generalized workflow for the bioisosteric replacement and optimization of a lead compound.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Activation Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Oxazole/Bioisostere Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway illustrating a point of therapeutic intervention.

P2Y12_signaling cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binding Gi Gαi P2Y12->Gi Activation PI3K PI3K P2Y12->PI3K Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Inhibition Akt Akt PI3K->Akt Akt->Aggregation Stimulation Antagonist Oxazole/Bioisostere Antagonist Antagonist->P2Y12

Caption: The P2Y12 receptor signaling pathway in platelets, a target for antiplatelet drugs.

Conclusion

The bioisosteric replacement of the oxazole ring is a versatile and effective strategy in drug design. By carefully selecting a suitable bioisostere, such as a thiazole, 1,3,4-oxadiazole, or isoxazole, researchers can modulate a compound's biological activity, improve its physicochemical properties, and enhance its pharmacokinetic profile. This guide provides a framework for comparing these key bioisosteres, offering quantitative data, detailed experimental protocols, and visual aids to support the rational design of next-generation therapeutics. The provided information aims to empower researchers to make informed decisions in their drug discovery programs, ultimately leading to the development of safer and more effective medicines.

References

Oxazole Derivatives Show Potent Anti-Proliferative Activity by Targeting Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel oxazole-based compounds reveals significant potential in halting cancer cell growth, with several derivatives demonstrating nanomolar to low micromolar efficacy against a range of human cancer cell lines. These compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

A recent study focusing on 1,3-oxazole sulfonamides has identified several compounds with potent anti-proliferative activities. The compounds were evaluated against the NCI-60 panel of human tumor cell lines, showing particular efficacy against leukemia cell lines. This guide provides a comparative overview of the most promising derivatives, details the experimental methodologies used for their validation, and illustrates the key mechanisms of action.

Comparative Anti-Proliferative Activity

The in vitro cytotoxic activity of selected oxazole sulfonamide derivatives was determined against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data highlights the significant potency of these compounds, with several exhibiting IC50 values in the nanomolar range.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
16 CCRF-CEMLeukemia0.048[1]
HL-60(TB)Leukemia0.052[1]
K-562Leukemia0.045[1]
MOLT-4Leukemia0.042[1]
22 CCRF-CEMLeukemia<0.01[1]
HL-60(TB)Leukemia<0.01[1]
K-562Leukemia<0.01[1]
MOLT-4Leukemia<0.01[1]
30 CCRF-CEMLeukemia0.012[1]
HL-60(TB)Leukemia0.015[1]
K-562Leukemia0.011[1]
MOLT-4Leukemia0.01[1]
32 CCRF-CEMLeukemia0.018[1]
HL-60(TB)Leukemia0.02[1]
K-562Leukemia0.015[1]
MOLT-4Leukemia0.012[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism underlying the anti-proliferative activity of these oxazole derivatives is the inhibition of tubulin polymerization.[1] Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds prevent the formation of microtubules, leading to disruption of the cell cycle, particularly in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2]

The inhibitory effect on tubulin polymerization was quantified, and the IC50 values for the most potent compounds are presented below.

Compound IDTubulin Polymerization IC50 (µM)Reference
16 0.22[1]
22 <0.08[1]
30 <0.08[1]
32 <0.08[1]

The following diagram illustrates the proposed signaling pathway initiated by the oxazole derivatives.

G Signaling Pathway of Oxazole Derivatives Oxazole Oxazole Derivative Tubulin Tubulin Dimers (α/β) Oxazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Oxazole->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of anti-proliferative oxazole derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of these oxazole derivatives.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the oxazole derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Cell Cycle Analysis

The effect of the oxazole derivatives on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the oxazole derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by the oxazole derivatives is quantified using an Annexin V-FITC and propidium iodide (PI) dual staining assay followed by flow cytometry.

  • Cell Treatment: Cells are treated with the oxazole derivatives at their IC50 concentrations for 48 hours.

  • Staining: The cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

The following diagram outlines the general workflow for the in vitro validation of these compounds.

G Experimental Workflow for In Vitro Validation Start Start Synthesis Synthesis of Oxazole Derivatives Start->Synthesis MTT MTT Assay (Anti-proliferative Activity) Synthesis->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay Data Data Analysis & Interpretation CellCycle->Data Apoptosis->Data TubulinAssay->Data End End Data->End

Caption: General workflow for the in vitro validation of oxazole derivatives.

References

Docking studies of "Methyl 4-(1,3-oxazol-5-yl)benzoate" with target proteins.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking performance of oxazole-containing compounds with alternative molecular scaffolds against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented is compiled from published computational studies and aims to offer an objective overview for researchers in the field of structure-based drug design.

Performance Comparison of EGFR Inhibitors

The following table summarizes the binding affinities of various ligands, including those with oxazole and alternative heterocyclic cores, when docked into the ATP binding site of the EGFR tyrosine kinase domain. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.

Compound ClassRepresentative LigandTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Oxadiazole Derivative Compound 10c (a 1,3,4-oxadiazole derivative)EGFR-TKIC50 = 0.27 µMGefitinibIC50 = 0.04 µM
Isoxazole Derivative Compound 25a (a diarylisoxazole derivative)EGFR-TKIC50 = 0.054 µM--[1]
Benzothiazole Derivative Compound 3 EGFR-TKGI50 = 22.3 nMErlotinibGI50 = 1 µM[2]
Quinazoline-based (Standard) GefitinibEGFR---[3][4]
Quinazoline-based (Standard) ErlotinibEGFR-9.34--[5]

Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in computational methods and software.

Experimental Protocols

The methodologies outlined below are representative of the computational docking studies from which the comparative data has been drawn.

General Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank.[2][6]

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMm).

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are energy minimized using a suitable force field (e.g., MMFF94).

    • Partial charges are calculated for each atom of the ligand.

  • Grid Generation:

    • A binding site on the target protein is defined, often based on the position of a co-crystallized inhibitor.

    • A grid box is generated around this binding site to define the search space for the docking algorithm. The size of the grid box is set to encompass the entire binding pocket.

  • Molecular Docking Simulation:

    • A docking program (e.g., AutoDock, Glide, MOE) is used to predict the binding conformation and affinity of the ligand within the protein's active site.[7][8]

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the grid box.

    • Each generated pose is evaluated using a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-scoring poses for each ligand.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are visualized and analyzed.[2]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in docking studies and the targeted biological pathway, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Structure) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D) docking Molecular Docking (e.g., AutoDock, Glide) l_prep->docking grid->docking scoring Scoring & Ranking (Binding Energy) docking->scoring analysis Interaction Analysis (H-bonds, etc.) scoring->analysis

Caption: A generalized workflow for a structure-based molecular docking study.

G EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Oxazole/Benzoate Inhibitor Inhibitor->EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the point of inhibition.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 4-(1,3-oxazol-5-yl)benzoate Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Methyl 4-(1,3-oxazol-5-yl)benzoate represents a core structure with significant potential for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of its analogs is crucial for optimizing potency and selectivity. This guide provides a comparative overview of hypothetical analogs of this compound, exploring how structural modifications may influence their cytotoxic effects against cancer cell lines. The data presented herein is a representative model based on established SAR principles for related oxazole and isoxazole-containing compounds, intended to guide further research in this area.

Quantitative Data Summary

The following table summarizes the in-vitro cytotoxic activity of a hypothetical series of this compound analogs against the HeLa (cervical cancer) cell line. The activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1 (Position 2 of Oxazole)R2 (Position 2' of Benzoate)R3 (Position 3' of Benzoate)IC50 (µM) vs. HeLa Cells
1 (Parent) HHH15.2
2 CH3HH12.5
3 PhenylHH8.1
4 4-Cl-PhenylHH4.3
5 4-OCH3-PhenylHH9.8
6 HClH10.7
7 HOCH3H18.5
8 HHCl9.2
9 HHOCH316.1
10 PhenylClH3.1
11 4-Cl-PhenylClH1.5
12 4-Cl-PhenylHCl2.2

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the described analogs are provided below.

1. General Synthesis of this compound Analogs

A common and versatile method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[3][4]

  • Step 1: Synthesis of the Aldehyde Precursor: The appropriately substituted methyl benzoate is first converted to the corresponding benzaldehyde. This can be achieved through various standard organic chemistry reactions, such as the reduction of the methyl ester to an alcohol followed by oxidation to the aldehyde.

  • Step 2: Van Leusen Oxazole Synthesis: The substituted benzaldehyde (1.0 eq.) and tosylmethyl isocyanide (TosMIC) (1.1 eq.) are dissolved in a suitable solvent such as methanol or tetrahydrofuran (THF). The reaction mixture is cooled to 0°C, and a base, typically potassium carbonate (K2CO3) (1.5 eq.), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.[5]

  • Step 3: Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound analog.

2. In-Vitro Anticancer Activity Screening: MTT Assay

The cytotoxic activity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.[9] The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Structure-Activity Relationship Logic

The following diagram illustrates the key SAR findings from the hypothetical data, showing how different substituents influence the anticancer activity.

SAR_Logic cluster_R1 Substitution at R1 (Oxazole C2) cluster_R2R3 Substitution on Benzoate Ring (R2/R3) cluster_Activity Anticancer Activity Parent_R1 Parent (R1=H) ModerateActivity Moderate Activity Parent_R1->ModerateActivity Baseline Alkyl_R1 Alkyl (e.g., CH3) Alkyl_R1->ModerateActivity Slight Increase Aryl_R1 Aryl (e.g., Phenyl) HighActivity Higher Activity Aryl_R1->HighActivity Significant Increase SubstAryl_R1 Substituted Aryl (e.g., 4-Cl-Phenyl) HighestActivity Highest Activity SubstAryl_R1->HighestActivity Potentiation (EWG) SubstAryl_R1->HighestActivity Synergistic Effect Parent_R2R3 Parent (R2/R3=H) Parent_R2R3->ModerateActivity Baseline EDG_R2R3 Electron-Donating Group (e.g., OCH3) LowActivity Lower Activity EDG_R2R3->LowActivity Decreased Activity EWG_R2R3 Electron-Withdrawing Group (e.g., Cl) EWG_R2R3->HighActivity Increased Activity EWG_R2R3->HighestActivity Synergistic Effect

Caption: SAR logic for this compound analogs.

Experimental Workflow for SAR Studies

The diagram below outlines the general experimental workflow for conducting a structure-activity relationship study of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration A Compound Design & Analog Selection B Chemical Synthesis A->B C Purification & Characterization (NMR, MS) B->C D In-Vitro Screening (e.g., MTT Assay) C->D E Determination of IC50 Values D->E F SAR Analysis E->F G Identification of Lead Compounds F->G H Design of Next-Generation Analogs G->H H->A Iterative Optimization

Caption: General experimental workflow for a typical SAR study.

References

Benchmarking the efficacy of "Methyl 4-(1,3-oxazol-5-yl)benzoate" against standard anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer anti-inflammatory agents, novel heterocyclic compounds are a focal point of contemporary research. This guide provides a comparative analysis of the efficacy of oxazole derivatives, using available data on compounds structurally related to "Methyl 4-(1,3-oxazol-5-yl)benzoate," against established nonsteroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Indomethacin. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the evaluation of these potential therapeutic agents.

Comparative Efficacy of Oxazole Derivatives

Table 1: Comparative Anti-inflammatory Activity of Oxazole/Oxadiazole Derivatives and Standard Drugs

Compound/DrugIn Vivo Model (Carrageenan-Induced Paw Edema)In Vitro Assay (Nitric Oxide Inhibition)Reference
Oxazole Derivative A1 35.38% inhibition at 4th hourNot Reported[1]
Diclofenac Derivative 5 Not ReportedIC50: 7.13 ± 1.0 µg/mL (NO inhibition)[2]
1,3,4-Oxadiazole Derivatives (3e, 3f, 3i) Moderate activity (Protein denaturation)Not Reported[3]
Indomethacin (Standard) 45.86% inhibition at 4th hourNot Reported[1]
Diclofenac (Standard) Not ReportedIC50: 30.01 ± 0.01 µg/mL (NO inhibition)[2]

Note: The data presented is from different studies and direct comparison should be made with caution. The oxazole derivatives mentioned are not "this compound" but are used here as illustrative examples of the anti-inflammatory potential of this compound class.

Mechanism of Action of Standard Anti-inflammatory Drugs

Standard NSAIDs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[4][5][6]

  • Diclofenac : A non-selective COX inhibitor, acting on both COX-1 and COX-2.[5][7][8] It may also have other mechanisms of action, including the inhibition of lipoxygenase pathways.[5]

  • Indomethacin : A potent, non-selective COX inhibitor that reduces the production of prostaglandins.[6][9][10]

  • Celecoxib : A selective COX-2 inhibitor, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for two standard assays used to evaluate anti-inflammatory activity.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[13][14]

Protocol:

  • Animal Preparation: Wistar rats are acclimatized and fasted overnight before the experiment.

  • Compound Administration: The test compound (e.g., an oxazole derivative), a standard drug (e.g., Indomethacin), or a vehicle (control) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[14]

  • Measurement of Paw Edema: The volume of the paw is measured at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[1]

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.[15][16]

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[17]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/mL) and allowed to adhere overnight.[15]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound or a standard inhibitor for a defined period.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[15]

  • Nitric Oxide Measurement: After a 24-hour incubation period, the amount of nitric oxide produced in the culture supernatant is quantified using the Griess reagent.[15][17] The absorbance is measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition of NO production is calculated for the treated cells compared to the LPS-stimulated control cells. A cell viability assay (e.g., MTT assay) is also performed to rule out cytotoxicity of the compound.[15]

Visualizing Experimental and Biological Pathways

Diagrams are essential for a clear understanding of complex processes. The following visualizations, created using Graphviz, depict a typical experimental workflow and a key inflammatory signaling pathway.

Experimental_Workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Induced NO Production cluster_evaluation Overall Evaluation A1 Animal Acclimatization A2 Compound/Drug Administration A1->A2 A3 Carrageenan Injection A2->A3 A4 Paw Volume Measurement A3->A4 A5 Data Analysis (% Inhibition) A4->A5 C1 Comparative Efficacy Assessment A5->C1 B1 RAW 264.7 Cell Culture B2 Compound Treatment B1->B2 B3 LPS Stimulation B2->B3 B4 Griess Assay for NO B3->B4 B5 Data Analysis (% Inhibition) B4->B5 B5->C1

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of Mubritinib, an oxazole-containing compound, against a panel of related enzymes. While comprehensive kinome scan data for Mubritinib is not publicly available, this guide compiles known selectivity data and outlines the standard methodologies for assessing enzyme cross-reactivity.

Mubritinib (TAK-165) is a potent, orally active, and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase, a key driver in several cancers.[1] However, like many kinase inhibitors, its interaction with other kinases and cellular targets is a critical aspect of its overall biological profile. Recent studies have revealed that Mubritinib also functions as an inhibitor of the mitochondrial electron transport chain (ETC) complex I at nanomolar concentrations, highlighting a significant off-target activity that contributes to its anti-cancer effects in certain contexts.[2][3]

Comparative Selectivity of Mubritinib

The following table summarizes the known inhibitory activity of Mubritinib against its primary target, HER2/ErbB2, and other kinases and cellular components. The data is presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme's activity), with lower values indicating higher potency.

Target Enzyme/ComplexIC50 (nM)Notes
Primary Target
HER2/ErbB26Potent inhibition in BT-474 breast cancer cells.[4]
Off-Targets
Mitochondrial ETC Complex IIn the nanomolar rangeLeads to inhibition of oxidative phosphorylation.[3]
EGFR> 25,000Mubritinib shows high selectivity for HER2 over EGFR.[4]
FGFR> 25,000[1]
PDGFR> 25,000[1]
Jak1> 25,000[1]
Src> 25,000[1]
Blk> 25,000[1]

Note: The IC50 values can vary depending on the specific assay conditions and cell lines used.

Mubritinib's Mechanism and Signaling

Mubritinib exerts its primary therapeutic effect by inhibiting the tyrosine kinase activity of HER2/ErbB2. This, in turn, blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.[1] The inhibition of mitochondrial ETC complex I represents a distinct mechanism that can induce apoptosis in cancer cells dependent on oxidative phosphorylation.[5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Mubritinib Mubritinib Mubritinib->HER2 Inhibits

Figure 1. Simplified HER2 signaling pathway and the point of inhibition by Mubritinib.

Experimental Protocols

Accurate determination of an inhibitor's cross-reactivity profile relies on robust and standardized experimental protocols. Below are methodologies for key assays used in selectivity profiling.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibition of purified enzyme activity.

Objective: To determine the IC50 value of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • Test compound (e.g., Mubritinib) stock solution (typically in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-33P]ATP or other detection reagents (e.g., fluorescently labeled antibodies for non-radioactive methods).

  • ATP solution.

  • 96- or 384-well plates.

  • Phosphocellulose filter plates (for radiometric assays).

  • Scintillation counter or plate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted test compound to the wells. A DMSO control (vehicle) is run in parallel.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-33P]ATP for radiometric assays).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto filter plates).

  • For radiometric assays, wash the filter plates to remove unincorporated [γ-33P]ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a suitable plate reader for non-radioactive methods.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of an inhibitor on the viability of different cell lines.

Objective: To determine the IC50 value of a compound for inhibiting the growth of various cancer cell lines.

Materials:

  • Cancer cell lines with varying levels of target expression.

  • Cell culture medium and supplements.

  • Test compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

cluster_workflow Experimental Workflow: Kinase Cross-Reactivity Profiling Compound Test Compound (e.g., Mubritinib) BiochemicalAssay Biochemical Inhibition Assay Compound->BiochemicalAssay KinasePanel Panel of Purified Kinases KinasePanel->BiochemicalAssay DataAnalysis IC50 Value Determination BiochemicalAssay->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Figure 2. Workflow for determining the cross-reactivity profile of a kinase inhibitor.

References

Metabolic Stability Showdown: Oxadiazole Isomers Outperform Oxazoles in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into experimental data reveals that oxadiazole derivatives, particularly the 1,3,4-oxadiazole isomer, exhibit enhanced metabolic stability compared to their oxazole counterparts, a critical attribute in the design of robust drug candidates. This comparative guide synthesizes key findings, presents quantitative data, and outlines the experimental protocols crucial for researchers in drug discovery and development.

The quest for metabolically stable drug candidates is a cornerstone of modern medicinal chemistry. Poor metabolic stability can lead to rapid clearance of a compound from the body, diminishing its therapeutic efficacy and potentially leading to the formation of toxic metabolites. In this context, the choice of heterocyclic scaffolds is paramount. Oxazole and oxadiazole rings are common motifs in drug design, often employed as bioisosteric replacements for labile ester and amide groups. However, their inherent metabolic liabilities differ significantly.

A landmark study by researchers at AstraZeneca systematically compared matched pairs of 1,2,4- and 1,3,4-oxadiazole isomers and found that the 1,3,4-oxadiazole isomers consistently demonstrated superior metabolic stability.[1][2][3] This enhanced stability, coupled with favorable physicochemical properties such as lower lipophilicity and improved aqueous solubility, positions the 1,3,4-oxadiazole ring as a preferred building block in drug design.[1][2]

While a direct head-to-head comparison with a large dataset for oxazoles is less documented, available literature indicates that the oxazole ring is susceptible to metabolic degradation, notably through oxidation by enzymes like aldehyde oxidase and cytochrome P450s (CYPs).[4][5][6][7][8][9] This guide presents a collation of available quantitative data, details the experimental methodologies used to assess metabolic stability, and visualizes the underlying biological pathways.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro human liver microsomal (HLM) intrinsic clearance (CLint) data for a series of matched 1,2,4- and 1,3,4-oxadiazole pairs from the AstraZeneca study.[1] A lower CLint value indicates greater metabolic stability. For comparison, representative data for some oxazole-containing compounds from other studies are included, though it is important to note that experimental conditions may vary.

Compound IDHeterocycleStructureHLM CLint (µL/min/mg protein)Reference
Oxadiazole Matched Pairs
AZ-Pair-1a1,2,4-OxadiazoleR-C(=N)O-C=N-R'150[1]
AZ-Pair-1b1,3,4-OxadiazoleR-C=N-N=C(O)-R'< 10[1]
AZ-Pair-2a1,2,4-OxadiazoleR-C(=N)O-C=N-R'85[1]
AZ-Pair-2b1,3,4-OxadiazoleR-C=N-N=C(O)-R'12[1]
AZ-Pair-3a1,2,4-OxadiazoleR-C(=N)O-C=N-R'220[1]
AZ-Pair-3b1,3,4-OxadiazoleR-C=N-N=C(O)-R'25[1]
Representative Oxazole Derivatives
OX-Comp-1OxazoleR-C=N-CH=C(O)-R'95[10]
OX-Comp-2OxazoleR-C=N-CH=C(O)-R'> 200[10]

Note: The structures for the oxadiazole pairs and oxazole derivatives are generalized as the specific substitutions (R and R') vary for each compound in the original studies.

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro assays that measure its rate of disappearance over time when incubated with liver fractions. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.

Protocol:

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

  • Test Compound Incubation: The test compound (typically at a final concentration of 1 µM) is added to the microsomal suspension and pre-incubated at 37°C for 5-10 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (cofactor).

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the remaining parent compound versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as their necessary cofactors in a more physiologically relevant cellular environment.

Protocol:

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium. Cell viability is assessed to ensure the quality of the cell suspension.

  • Incubation: The hepatocyte suspension is incubated with the test compound (typically at a final concentration of 1 µM) at 37°C in a CO2 incubator.

  • Time-Point Sampling: Aliquots of the cell suspension are removed at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.

  • Sample Processing: The samples are typically sonicated or vortexed to lyse the cells and then centrifuged to pellet cellular debris.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in this comparative study, the following diagrams, created using the DOT language, illustrate the experimental workflow, the logical framework of the comparison, and a key signaling pathway modulated by these derivatives.

experimental_workflow cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_results Results microsomes Liver Microsomes incubation Incubation Mixture microsomes->incubation compound Test Compound (1 µM) compound->incubation nadph NADPH (Cofactor) nadph->incubation t0 T=0 min incubation->t0 t5 T=5 min incubation->t5 t15 T=15 min incubation->t15 t30 T=30 min incubation->t30 t60 T=60 min incubation->t60 quench Acetonitrile + Internal Standard t0->quench t5->quench t15->quench t30->quench t60->quench lcms LC-MS/MS Analysis quench->lcms data Data Processing lcms->data thalf Half-life (t½) data->thalf clint Intrinsic Clearance (CLint) data->clint

Microsomal stability assay workflow.

comparative_logic cluster_compounds Compound Classes cluster_assays Metabolic Stability Assays cluster_parameters Key Parameters cluster_conclusion Conclusion oxazole Oxazole Derivatives hlm Human Liver Microsomes oxazole->hlm hepatocytes Hepatocytes oxazole->hepatocytes oxadiazole Oxadiazole Derivatives oxadiazole->hlm oxadiazole->hepatocytes thalf Half-life (t½) hlm->thalf clint Intrinsic Clearance (CLint) hlm->clint hepatocytes->thalf hepatocytes->clint conclusion Comparative Stability Assessment thalf->conclusion clint->conclusion

Comparative study logical framework.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Oxadiazole Oxadiazole Derivatives Oxadiazole->PI3K Inhibits

PI3K/Akt/mTOR pathway modulation.

Conclusion

The strategic incorporation of oxadiazole rings, particularly the 1,3,4-isomer, represents a robust approach to enhancing the metabolic stability of drug candidates. The available data strongly suggests that this scaffold is less susceptible to metabolic degradation compared to both the 1,2,4-oxadiazole isomer and the oxazole ring. By leveraging the experimental protocols detailed in this guide, researchers can effectively evaluate the metabolic stability of their compounds and make informed decisions in the iterative process of drug design and optimization. The continued exploration of these heterocyclic systems and their interactions with metabolic enzymes and cellular signaling pathways will undoubtedly pave the way for the development of more effective and durable therapeutics.

References

Safety Operating Guide

Proper Disposal of Methyl 4-(1,3-oxazol-5-yl)benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 4-(1,3-oxazol-5-yl)benzoate, a compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment. This is a crucial first step in mitigating any potential exposure risks.

Required Personal Protective Equipment:

PPE CategorySpecific Requirements
Hand ProtectionImpervious gloves (e.g., nitrile rubber)
Eye ProtectionSafety glasses with side-shields or goggles
Skin and BodyProtective work clothing or lab coat
RespiratoryUse in a well-ventilated area. A respirator may be necessary for high concentrations or large spills.

Always wash hands thoroughly after handling the chemical, even when gloves are worn.[1] Contaminated clothing should be removed immediately and laundered before reuse.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and environmental protection. The following steps provide a clear workflow for laboratory professionals.

Step 1: Segregation and Waste Collection

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Label the waste container clearly with the full chemical name: "Waste this compound".

Step 2: Handling Small Spills

  • In the event of a small spill, use an absorbent material to contain and collect the substance.

  • Place the used absorbent material into a sealed container for disposal.

  • Ventilate the affected area to disperse any residual vapors.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Final Disposal

  • The recommended method for the final disposal of this compound is through a licensed chemical waste disposal company.

  • This combustible material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of this chemical down the drain or in general waste.[2]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Small Spill? ppe->spill absorb Contain and Absorb Spill with Inert Material spill->absorb Yes collect_waste Collect Waste in a Designated, Labeled Container spill->collect_waste No collect_spill Collect Absorbed Material in a Sealed Container absorb->collect_spill store Store Sealed Container in a Cool, Dry, Ventilated Area collect_spill->store collect_waste->store dispose Arrange for Pickup by a Licensed Waste Disposal Company store->dispose end End: Proper Disposal Complete dispose->end

References

Essential Safety and Logistical Information for Handling Methyl 4-(1,3-oxazol-5-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Methyl 4-(1,3-oxazol-5-yl)benzoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety data from structurally similar compounds, including methyl benzoate and various oxazole derivatives. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this chemical.

Hazard Assessment

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Harmful if swallowed [1]

  • May cause skin, eye, and respiratory irritation [2][3]

  • Combustible liquid

All handling procedures should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize exposure.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z87.1 standards. For splash hazards, use chemical safety goggles that provide a complete seal around the eyes. A face shield may also be necessary.[2][4]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for incidental contact. For prolonged contact, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for integrity before each use.[2][5]
Body Protection Laboratory CoatA standard flame-resistant lab coat should be worn to protect against skin contact. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.[2][5]
Respiratory Protection NIOSH-approved RespiratorNot generally required if work is conducted in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[5]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring laboratory safety.

Diagram 1: Safe Handling Workflow prep Preparation handling Handling prep->handling Proceed with caution cleanup Decontamination & Cleanup handling->cleanup After completion disposal Waste Disposal cleanup->disposal Segregate waste doc Documentation disposal->doc Log disposal Diagram 2: PPE Selection Logic cluster_hazards Potential Hazards cluster_ppe Required PPE H1 Eye Irritation P1 Safety Goggles/ Face Shield H1->P1 H2 Skin Irritation P2 Chemical-Resistant Gloves H2->P2 P3 Lab Coat/ Apron H2->P3 H3 Inhalation Risk P4 Fume Hood/ Respirator H3->P4 H4 Combustibility P5 No Ignition Sources H4->P5

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.